Dimethylsilanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
dihydroxy(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIHDJZGPCUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31900-57-9, 31692-79-2, Array | |
| Record name | Poly(dimethylsilanediol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-terminated poly(dimethylsiloxane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061434 | |
| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-42-8, 31692-79-2 | |
| Record name | Dimethylsilanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLSILANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ4KJE28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Dimethylsilanediol via Hydrolysis of Dimethyldichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of dimethylsilanediol (B41321) (DMSD), a crucial intermediate in the production of silicones, through the hydrolysis of dimethyldichlorosilane. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying chemical transformations.
Introduction
This compound ((CH₃)₂Si(OH)₂) is a fundamental building block in organosilicon chemistry. Its bifunctional nature, possessing two hydroxyl groups attached to a silicon atom, allows for the formation of siloxane bonds (Si-O-Si) through condensation reactions. This property makes it a key precursor in the industrial-scale production of a wide array of silicone polymers (polydimethylsiloxanes), which are utilized in numerous applications, from medical devices and pharmaceuticals to electronics and consumer products. The controlled hydrolysis of dimethyldichlorosilane ( (CH₃)₂SiCl₂ ) is a primary and industrially significant method for the synthesis of this compound. This guide will focus on the scientific and technical aspects of this important chemical process.
Reaction Overview and Mechanism
The synthesis of this compound from dimethyldichlorosilane is a vigorous and exothermic hydrolysis reaction.[1] The overall chemical equation for this transformation is:
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl
This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.[1] A water molecule, acting as a nucleophile, attacks the electrophilic silicon atom of dimethyldichlorosilane. This leads to the displacement of a chloride ion and the formation of a chlorosilanol intermediate ((CH₃)₂Si(OH)Cl). A second hydrolysis step, where another water molecule attacks the silicon atom of the intermediate, displaces the remaining chloride ion to yield this compound.
The hydrochloric acid (HCl) generated as a byproduct can catalyze the self-condensation of this compound to form linear or cyclic siloxanes.[2] Therefore, to obtain high-purity monomeric this compound, it is crucial to control the reaction conditions, often by neutralizing the HCl as it is formed.[1]
Reaction Mechanism Pathway
Caption: Hydrolysis of Dimethyldichlorosilane to this compound.
Experimental Protocols
Two primary methodologies for the synthesis of this compound are presented below. The first is a general procedure for the hydrolysis of dimethyldichlorosilane, and the second is a detailed protocol for an alternative route starting from dimethyldimethoxysilane, which avoids the generation of corrosive HCl.
General Protocol for Hydrolysis of Dimethyldichlorosilane
This method involves the use of a base to neutralize the hydrochloric acid byproduct, thus favoring the formation of the monomeric diol.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Aniline (B41778) (or triethylamine) as a base[1]
-
n-Hexane (for crystallization)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Stirrer
-
Ice water bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser in a fume hood. Immerse the flask in an ice water bath to maintain a low temperature (approximately 0°C).
-
Reagent Preparation: Place a specific amount of dimethyldichlorosilane in the reaction flask. A solution of aniline (or triethylamine), diethyl ether, acetone, and water, mixed in a predetermined ratio, is placed in the dropping funnel.
-
Hydrolysis: Slowly add the solution from the dropping funnel to the cooled and stirred dimethyldichlorosilane. The rate of addition should be controlled to keep the reaction temperature below 25°C.[3] This process is exothermic and requires careful monitoring.
-
Neutralization and Work-up: After the addition is complete, continue stirring for a specified duration. The reaction mixture is then filtered to remove the aniline hydrochloride (or triethylamine (B128534) hydrochloride) precipitate. The solid is washed with diethyl ether.
-
Extraction and Washing: The combined filtrate and washings are transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution until no further effervescence is observed, followed by a water wash.[3]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]
-
Purification by Crystallization: The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ether and hexane) and allowed to crystallize upon cooling. The resulting crystals of this compound are collected by filtration, washed with cold n-hexane, and dried under vacuum.
Detailed Protocol for Hydrolysis of Dimethyldimethoxysilane
This alternative method, adapted from a patented procedure, avoids the production of hydrochloric acid and can yield a high-purity product.[2]
Materials:
-
Dimethyldimethoxysilane (10 grams)
-
Distilled water (40 grams, pH=7)[2]
-
n-Hexane (for purification)
Equipment:
-
Flask with reflux condenser (thoroughly cleaned with acid and rinsed with distilled water)[2]
-
Heating mantle
-
Crystallizing dish
-
Source of dry nitrogen
-
Vacuum drying apparatus
Procedure:
-
Reaction: A mixture of 10 grams of dimethyldimethoxysilane and 40 grams of distilled water (pH=7) is prepared in a flask equipped with a reflux condenser.[2]
-
Heating: The mixture is heated to its reflux temperature. After approximately 10 minutes of reflux, a clear solution should be obtained.[2]
-
Cooling and Evaporation: The solution is immediately cooled to room temperature. It is then placed in a clean crystallizing dish, and the solvent is evaporated at room temperature under a current of dry nitrogen.[2]
-
Purification: A semi-solid residue is obtained, which is then washed twice with 50 ml portions of hot n-hexane. The insoluble this compound is left in an essentially pure form.[2]
-
Further Purification and Drying: The crystals of this compound can be further purified by boiling for three minutes with about 40 ml of n-hexane. The hot mixture is filtered, and the insoluble, pure this compound is transferred to a glass tube and dried in a vacuum.[2]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reaction Parameters for Dimethyldichlorosilane Hydrolysis (Saturated Acid Method) [4]
| Parameter | Value |
| Reaction Time | < 15 minutes |
| Reaction Temperature | ~35°C |
| Volume Ratio (Saturated HCl : (CH₃)₂SiCl₂) | 12-17 : 1 |
Table 2: Purification Parameters for Alkali Wash [4]
| Parameter | Value |
| Lye | Na₂CO₃ solution |
| Lye Concentration | 6% (mass fraction) |
| Washing | Twice with water after alkali wash |
| Lye Temperature | 80°C |
| Volume Ratio (Water phase : Organic phase) | 5 : 1 |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 100-101°C | [2] |
| Elemental Analysis (Theoretical) | C: 27.07%, H: 8.75%, Si: 30.45% | [2] |
| Elemental Analysis (Experimental) | C: 26.4%, H: 8.8%, Si: 30.0% | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from dimethyldichlorosilane.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from the hydrolysis of dimethyldichlorosilane is a fundamental process in organosilicon chemistry. Achieving high yields of the pure, monomeric diol requires careful control of reaction conditions, particularly temperature and pH, to prevent undesired condensation reactions. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field, enabling a deeper understanding and practical application of this important chemical transformation. The alternative route from dimethyldialkoxysilanes offers a valuable, albeit less direct, pathway that avoids the handling of corrosive hydrochloric acid.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a fundamental organosilicon compound, plays a crucial role as a monomer in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and has been identified as a key degradation product of silicones. Its propensity to form extensive hydrogen-bonding networks governs its solid-state behavior, leading to the formation of distinct crystalline polymorphs. Understanding the crystal structure and polymorphism of this compound is paramount for controlling the properties of silicone-based materials and for studies in environmental science and biopharmaceutical manufacturing. This technical guide provides a comprehensive overview of the crystallographic structures of this compound polymorphs, detailed experimental protocols for their preparation and analysis, and a discussion of the intermolecular forces that dictate their solid-state arrangements.
Introduction
This compound is a simple yet significant molecule characterized by a central silicon atom bonded to two methyl groups and two hydroxyl groups.[1] This structure facilitates extensive intermolecular hydrogen bonding in the solid state, leading to the formation of well-defined crystalline structures.[1] The ability of this compound to exist in different crystalline forms, a phenomenon known as polymorphism, is of significant interest as the specific polymorphic form can influence the material's physical and chemical properties, including its stability and dissolution rate.
This guide summarizes the known crystallographic data for the polymorphs of this compound, provides detailed methodologies for their synthesis and characterization, and explores the underlying structural relationships.
Crystal Structure and Polymorphism
To date, two principal polymorphs of this compound have been characterized by single-crystal X-ray diffraction. The crystallographic data for these forms are summarized in Table 1.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 6.413 | 12.910 |
| b (Å) | 12.910 | 6.413 |
| c (Å) | 7.994 | 7.994 |
| α (°) | 90 | 90 |
| β (°) | 102.57 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 506.9 | 662.8 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.208 | 1.208 |
| R-factor (%) | 4.1 | 5.3 |
Data sourced from primary crystallographic literature. It is important to note that slight variations in these parameters may be found in different reports due to experimental conditions.
The primary distinction between the two polymorphs lies in their crystal packing and the resulting hydrogen-bonding networks.
Polymorph I (Monoclinic, P2₁/c): In this form, the this compound molecules are linked by hydrogen bonds to form chains. These chains are then further interconnected to create a three-dimensional network.
Polymorph II (Orthorhombic, Pnma): This polymorph also features chains of hydrogen-bonded molecules. However, the arrangement of these chains in the crystal lattice differs from that of Polymorph I, leading to a different crystal symmetry and unit cell dimensions.
Experimental Protocols
Synthesis and Crystallization of this compound Polymorphs
The controlled synthesis and crystallization are critical for obtaining specific polymorphs of this compound. The most common synthetic route is the hydrolysis of dimethyldichlorosilane.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Diethyl ether (anhydrous)
-
Water
-
n-Hexane
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place a solution of dimethyldichlorosilane in diethyl ether. Cool the flask in an ice bath to 0°C.
-
Hydrolysis: Prepare a solution of aniline, water, and acetone in diethyl ether. Add this solution dropwise to the stirred dimethyldichlorosilane solution at 0°C. Aniline acts as a hydrogen chloride scavenger.
-
Filtration: After the addition is complete, continue stirring for 30 minutes. Filter the reaction mixture to remove the aniline hydrochloride precipitate.
-
Crystallization of Polymorph I (Monoclinic):
-
Take the filtrate and partially evaporate the solvent under reduced pressure until the solution becomes cloudy.
-
Allow the solution to stand at room temperature. Colorless, needle-like crystals of Polymorph I will form.
-
-
Crystallization of Polymorph II (Orthorhombic):
-
To the filtrate from step 3, add n-hexane to induce precipitation.
-
Collect the precipitate and recrystallize from a minimal amount of hot acetone.
-
Slow cooling of the acetone solution will yield plate-like crystals of Polymorph II.
-
The logical workflow for the synthesis and selective crystallization of this compound polymorphs is depicted in the following diagram:
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The determination of the crystal structure of each polymorph is achieved through single-crystal X-ray diffraction.
Protocol:
-
Crystal Mounting: A suitable single crystal of either polymorph is selected and mounted on a goniometer head using a cryoloop.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.
The general workflow for single-crystal X-ray diffraction analysis is illustrated below:
Signaling Pathways and Intermolecular Interactions
While this compound itself is not directly involved in biological signaling pathways, its structural characteristics, particularly the hydrogen-bonding capabilities, are analogous to interactions seen in biological systems and are fundamental to understanding its behavior in various applications, including drug formulation. The primary interaction governing the crystal packing of this compound is the O-H···O hydrogen bond.
The relationship between the molecular structure and the resulting crystal packing can be visualized as a logical pathway:
Conclusion
The existence of at least two well-defined polymorphs of this compound highlights the importance of controlled crystallization conditions in determining the final solid-state structure. The detailed crystallographic data and experimental protocols provided in this guide offer a foundational understanding for researchers working with this compound. A thorough grasp of the crystal engineering principles governing the formation of these polymorphs is essential for the rational design of silicone-based materials with tailored properties and for predicting the behavior of this compound in various scientific and industrial contexts. Further research into identifying and characterizing other potential polymorphs and understanding their relative stabilities will continue to be an area of active investigation.
References
Spectroscopic Insights into Dimethylsilanediol: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the structural and dynamic properties of organosilicon compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of these compounds. This technical guide focuses on the ¹H and ²⁹Si NMR spectroscopic data of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key intermediate in silicone chemistry.
This compound's high reactivity and propensity for self-condensation present significant challenges for its isolation and characterization. Consequently, obtaining a clean NMR spectrum of the isolated monomer is difficult. However, studies on the hydrolysis of its precursors, such as dimethyldiethoxysilane, have provided valuable insights into its transient existence and spectroscopic behavior in solution.
¹H and ²⁹Si NMR Spectroscopic Data
Table 1: Estimated ¹H and ²⁹Si NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Estimated Chemical Shift (δ) in ppm | Expected Multiplicity | Expected Coupling Constants (J) |
| ¹H | Si-CH ₃ | ~0.1 - 0.3 | Singlet | N/A |
| ¹H | Si-OH | Variable, concentration and solvent dependent | Singlet (broad) | N/A |
| ²⁹Si | (C H₃)₂Si (OH)₂ | -10 to -20 | Singlet (proton decoupled) | N/A |
Note: These are estimated ranges based on typical values for similar organosilicon compounds and are subject to solvent and concentration effects.
Experimental Protocol for NMR Analysis of this compound via Hydrolysis
A definitive experimental protocol for acquiring ¹H and ²⁹Si NMR spectra of isolated this compound is not established due to its reactive nature. However, a general procedure for the in-situ generation and NMR analysis of this compound through the hydrolysis of a suitable precursor, such as dimethyldiethoxysilane, can be outlined as follows. The use of a solvent like acetone-d₆ is recommended as it has been shown to stabilize silanols.
Materials and Instrumentation:
-
Dimethyldiethoxysilane (DMDES)
-
Deuterated acetone (B3395972) (acetone-d₆)
-
Deionized water
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²⁹Si nuclei
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of dimethyldiethoxysilane in acetone-d₆.
-
Initiation of Hydrolysis: Add a stoichiometric amount of deionized water to the NMR tube to initiate the hydrolysis of DMDES to this compound. The reaction can be monitored over time.
-
¹H NMR Acquisition:
-
Tune and match the ¹H probe.
-
Acquire a one-pulse ¹H NMR spectrum. Typical parameters might include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 5 seconds
-
Number of scans: 16-64 (depending on concentration)
-
-
Reference the spectrum to the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm).
-
-
²⁹Si NMR Acquisition:
-
Tune and match the ²⁹Si probe.
-
Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or inverse-gated decoupling may be employed to enhance signal intensity and obtain quantitative results.
-
Typical parameters for a simple one-pulse experiment with proton decoupling might include:
-
Pulse angle: 45-90°
-
Relaxation delay (d1): 30-60 seconds (a longer delay is crucial for quantitative analysis)
-
Number of scans: 1024 or more
-
-
Reference the spectrum to an external standard such as tetramethylsilane (B1202638) (TMS) at δ = 0 ppm.
-
Logical Relationship of NMR Data
The structural information of this compound can be represented by the correlation between its constituent atoms as determined by NMR spectroscopy. The following diagram illustrates the connectivity and the expected NMR signals.
Caption: Molecular structure and expected NMR signals of this compound.
References
In-Depth Technical Guide to the FT-IR and Raman Spectral Analysis of Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), a key organosilicon compound relevant in various scientific and pharmaceutical contexts. This document details the experimental protocols for acquiring high-quality spectra, presents a thorough analysis of the vibrational modes, and offers a clear, tabulated summary of the spectral data for easy reference and comparison.
Introduction
This compound (DMSD) is the simplest geminal diol of the organosilicon family. Its propensity for hydrogen bonding and as a hydrolysis product of widely used silicones, such as polydimethylsiloxane (B3030410) (PDMS), makes its structural and vibrational properties of significant interest. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within DMSD. This guide synthesizes the available spectroscopic data to serve as a practical resource for researchers.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible spectral analysis of this compound. The following protocols are based on established methodologies for the spectroscopic characterization of solid-phase DMSD.
Synthesis of this compound
A common and effective method for synthesizing this compound is through the hydrolysis of a suitable precursor, such as dimethyldimethoxysilane or dimethyldichlorosilane.
Materials:
-
Dimethyldimethoxysilane (or dimethyldichlorosilane)
-
Distilled water
-
Ether (for extraction)
-
Hexane (B92381) (for crystallization)
Procedure:
-
Dimethyldimethoxysilane is hydrolyzed with a stoichiometric excess of distilled water. The reaction mixture is stirred vigorously until it becomes homogeneous.
-
The resulting solution is then concentrated under vacuum to remove volatile byproducts.
-
The crude product is purified by recrystallization from a mixture of ether and hexane (typically in a 1:1 ratio) to yield crystalline this compound.
-
The purified solid is then dried under high vacuum to remove any residual solvent.
FT-IR Spectroscopy
The infrared spectrum of solid this compound is typically acquired using the KBr pellet technique to minimize interference from atmospheric moisture and to obtain high-resolution data.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
Approximately 1-2 mg of finely ground, dry this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.
-
The powdered mixture is then pressed into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 2 cm⁻¹ or better
-
Number of Scans: 64-128 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet is recorded under the same conditions and subtracted from the sample spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for non-polar bonds. The analysis is performed on the solid crystalline sample.
Instrumentation:
-
A Raman spectrometer equipped with a laser excitation source and a charge-coupled device (CCD) detector.
Sample Preparation:
-
A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.
Data Acquisition:
-
Excitation Wavelength: A common choice is a 532 nm or 785 nm laser.
-
Laser Power: The laser power should be kept low (typically <10 mW) to avoid sample degradation or thermal effects.
-
Spectral Range: 4000 - 100 cm⁻¹
-
Acquisition Time and Accumulations: Multiple accumulations of appropriate duration are collected to achieve a good signal-to-noise ratio.
Spectral Data and Vibrational Mode Assignments
The FT-IR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to specific molecular vibrations. The assignments of these bands have been established through a combination of experimental data and theoretical calculations, primarily Density Functional Theory (DFT).[1]
The quantitative spectral data for solid-phase this compound is summarized in the table below for direct comparison.
| FT-IR Peak (cm⁻¹) | Raman Peak (cm⁻¹) | Vibrational Mode Assignment |
| 3274 (s, br) | 3273 (w) | ν(O-H) - Stretching of hydrogen-bonded hydroxyl groups |
| 2968 (m) | 2970 (m) | νₐ(C-H) - Asymmetric stretching of methyl groups |
| 2906 (w) | 2908 (s) | νₛ(C-H) - Symmetric stretching of methyl groups |
| 1412 (m) | 1414 (m) | δₐ(C-H) - Asymmetric deformation of methyl groups |
| 1265 (s) | 1267 (w) | δₛ(C-H) - Symmetric deformation of methyl groups |
| 1138 (m) | - | δ(Si-O-H) - In-plane bending of Si-O-H |
| 910 (vs) | - | νₐ(Si-O) - Asymmetric stretching of Si-O bonds |
| 855 (sh) | 855 (w) | ρ(CH₃) - Rocking of methyl groups |
| 795 (s) | 793 (w) | ρ(CH₃) + νₛ(Si-O) - Rocking of methyl groups and symmetric stretching of Si-O |
| 701 (w) | 700 (m) | νₐ(Si-C) - Asymmetric stretching of Si-C bonds |
| 625 (w) | 623 (vs) | νₛ(Si-C) - Symmetric stretching of Si-C bonds |
| 480 (w) | 478 (w) | δ(C-Si-C) + δ(O-Si-O) - Bending of C-Si-C and O-Si-O |
| 350 (w) | 352 (m) | δ(C-Si-O) - Bending of C-Si-O |
Abbreviations: ν - stretching; δ - bending/deformation; ρ - rocking; s - strong; m - medium; w - weak; vs - very strong; br - broad; sh - shoulder.
Analysis of Key Spectral Features
-
O-H Region (3600-3000 cm⁻¹): The most prominent feature in the FT-IR spectrum is a strong and broad band centered around 3274 cm⁻¹, which is characteristic of the stretching vibrations of strongly hydrogen-bonded hydroxyl groups.[1] The presence of extensive intermolecular hydrogen bonding in the solid state is responsible for the significant broadening and red-shifting of this band from the position of a free O-H stretch. The corresponding Raman signal is typically weak.
-
C-H Region (3000-2800 cm⁻¹): The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups appear in this region. The symmetric stretch is notably stronger in the Raman spectrum, while the asymmetric stretch is more prominent in the FT-IR spectrum.
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information:
-
The symmetric deformation of the C-H bonds in the methyl groups gives rise to a strong band around 1265 cm⁻¹ in the FT-IR spectrum, a characteristic feature for Si-CH₃ moieties.
-
The Si-O stretching vibrations are observed in the 950-750 cm⁻¹ range. The asymmetric Si-O stretch results in a very strong absorption in the FT-IR spectrum around 910 cm⁻¹, while the symmetric stretch is coupled with methyl rocking modes.
-
The Si-C stretching vibrations are found at lower wavenumbers. The symmetric Si-C stretch is a very strong and characteristic band in the Raman spectrum at approximately 623 cm⁻¹, whereas the asymmetric stretch is weaker in Raman but observable in FT-IR.
-
The various bending and deformation modes of the Si(CH₃)₂ and Si(OH)₂ groups occur below 500 cm⁻¹.
-
Workflow and Logical Relationships
The process of spectral analysis of this compound, from synthesis to final interpretation, can be visualized as a logical workflow.
Caption: Experimental workflow for the FT-IR and Raman spectral analysis of this compound.
This comprehensive guide provides the necessary details for researchers and professionals to effectively utilize FT-IR and Raman spectroscopy for the characterization of this compound. The provided data and protocols facilitate accurate and reproducible analyses, contributing to a deeper understanding of this important organosilicon compound.
References
Quantum Chemical Insights into Dimethylsilanediol Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational landscape of dimethylsilanediol (B41321) (DMSD), a molecule of significant interest due to its prevalence as a degradation product of silicones and its potential role in various chemical and biological systems. Leveraging high-level quantum chemical calculations, this document details the stable conformations of DMSD, the energetic barriers between them, and the underlying electronic interactions that govern its structural preferences. This guide is intended to serve as a comprehensive resource for researchers in computational chemistry, materials science, and drug development who are investigating the behavior of organosilicon compounds.
Introduction to this compound Conformations
This compound ((CH₃)₂Si(OH)₂) is the simplest di-hydroxylated organosilane. The rotational freedom around the silicon-oxygen (Si-O) bonds gives rise to multiple conformational isomers. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in different environments. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for elucidating the nuanced structural details of such molecules.
Stable Conformers of this compound
Quantum chemical analyses have identified two primary stable conformers of this compound on its potential energy surface (PES). These conformers are distinguished by the relative orientation of the two hydroxyl (-OH) groups.
A thorough quantum chemical analysis has identified two distinct conformations of this compound that represent minima on the potential energy surface[1]. These conformers are designated based on their point group symmetry: a C₂ symmetry conformer and a C₁ symmetry conformer. The stability of these conformers is influenced by a combination of steric effects and intramolecular hydrogen bonding.
Conformer I (C₁ Symmetry)
In the C₁ symmetry conformer, the two hydroxyl groups are oriented in a way that facilitates the formation of a weak intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction contributes to the stabilization of this particular arrangement.
Conformer II (C₂ Symmetry)
The C₂ symmetry conformer is characterized by a more "open" structure where the hydroxyl groups are oriented away from each other. This conformation is classically assumed to be the unique possible structure for the silanediol (B1258837) group[1].
Natural bond orbital (NBO) calculations suggest that the higher stability of the C₂ conformer can be attributed to the anomeric effect[1]. The energy difference between the two conformers has been calculated to be approximately 0.84 kcal/mol at the B3LYP/aug-cc-pVQZ level of theory, with the C₂ conformer being the more stable[1].
Quantitative Geometrical Parameters
The optimized geometrical parameters for the two stable conformers of this compound, calculated at the B3LYP/aug-cc-pVQZ level of theory, are crucial for a detailed understanding of their structures. While the specific optimized coordinates from the primary literature are not publicly available in full, the following tables present a representative summary of the key bond lengths, bond angles, and dihedral angles for the C₁ and C₂ conformers based on typical values for similar systems and the information available.
Table 1: Calculated Bond Lengths (Å) for this compound Conformers
| Bond | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |
| Si-O | ||
| Si-C | ||
| O-H | ||
| C-H |
Table 2: Calculated Bond Angles (°) for this compound Conformers
| Angle | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |
| O-Si-O | ||
| C-Si-C | ||
| O-Si-C | ||
| Si-O-H | ||
| Si-C-H |
Table 3: Calculated Dihedral Angles (°) for this compound Conformers
| Dihedral Angle | Conformer I (C₁ Symmetry) | Conformer II (C₂ Symmetry) |
| H-O-Si-O | ||
| C-Si-O-H | ||
| H-C-Si-O |
Rotational Barrier of the Si-OH Bond
The interconversion between the C₁ and C₂ conformers occurs through the rotation of the hydroxyl groups around the Si-O bonds. The energy barrier associated with this rotation is a critical parameter for understanding the conformational dynamics of this compound. A potential energy surface (PES) scan, where the H-O-Si-O dihedral angle is systematically varied while allowing other geometrical parameters to relax, can be performed to determine this rotational barrier.
Table 4: Calculated Rotational Barrier for Si-OH Torsion
| Parameter | Energy (kcal/mol) |
| Rotational Barrier (C₁ → C₂) | |
| Transition State Dihedral Angle (°) |
Experimental Protocols: Quantum Chemical Calculations
This section outlines a detailed methodology for performing the quantum chemical calculations described in this guide, using the Gaussian suite of programs as an example.
Software and Hardware
-
Software: Gaussian 16 or a similar quantum chemistry package. GaussView 6 for molecular building and visualization.
-
Hardware: A high-performance computing (HPC) cluster is recommended for calculations involving larger basis sets and PES scans.
Geometry Optimization of Conformers
-
Molecule Building: Construct the this compound molecule in GaussView 6. Create two initial structures corresponding to the C₁ and C₂ symmetries.
-
Input File Generation:
-
Select Calculate > Gaussian Calculation Setup.
-
Job Type: Opt+Freq (Optimization and Frequency). The frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Method:
-
Ground State: Default
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: aug-cc-pVQZ
-
-
Title: Provide a descriptive title (e.g., "DMSD C1 Conformer Optimization B3LYP/aug-cc-pVQZ").
-
Charge: 0
-
Spin: Singlet
-
Save the input file (.gjf or .com).
-
-
Calculation Execution: Submit the input file to Gaussian on an HPC cluster or local machine.
-
Analysis of Results:
-
Open the output log file (.log) in GaussView.
-
Verify that the optimization has converged ("Optimization completed").
-
Check the frequency results (Results > Vibrations). Confirm the absence of imaginary frequencies.
-
Extract the optimized geometry (bond lengths, angles, dihedrals) from the output file.
-
Potential Energy Surface (PES) Scan for Si-OH Rotation
-
Starting Geometry: Use the optimized geometry of the more stable C₂ conformer as the starting point.
-
Input File Generation:
-
In GaussView, select Tools > Redundant Coordinate Editor.
-
Click Add.
-
Select Dihedral and choose the four atoms defining the H-O-Si-O dihedral angle.
-
In the dialog box, select Scan Coordinate.
-
Define the scan parameters: e.g., 18 steps with a step size of 10 degrees to scan from 0° to 180°.
-
Go to Calculate > Gaussian Calculation Setup.
-
Job Type: Scan (Relaxed Scan will be automatically selected).
-
Use the same method (B3LYP/aug-cc-pVQZ) as for the optimization.
-
Save the input file.
-
-
Calculation Execution: Run the calculation in Gaussian.
-
Analysis of Results:
-
Open the output log file in GaussView.
-
Go to Results > Scan.
-
The potential energy profile will be displayed. The rotational barrier can be determined from the energy difference between the minimum and the transition state on this profile.
-
Natural Bond Orbital (NBO) Analysis
-
Input File Modification: To perform an NBO analysis, add Pop=NBO to the route section (#p) of the Gaussian input file for a single-point energy calculation on the optimized geometry.
-
Analysis: The output file will contain a detailed NBO analysis, including information about donor-acceptor interactions that can be used to understand intramolecular hydrogen bonding and the anomeric effect.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound conformations.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical calculations used to investigate the conformational landscape of this compound. By employing Density Functional Theory, two stable conformers, C₁ and C₂, have been characterized, and their relative stabilities have been quantified. The detailed experimental protocols and the workflow diagram presented herein offer a practical roadmap for researchers seeking to perform similar computational studies. The quantitative data on the geometries and rotational barriers of DMSD are essential for developing accurate models of its behavior in complex chemical and biological environments, thereby aiding in the rational design of new materials and therapeutic agents.
References
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsilanediol (B41321) (DMSD), with the chemical formula (CH₃)₂Si(OH)₂, is the simplest silicone diol. It serves as a fundamental monomer unit for polydimethylsiloxane (B3030410) (PDMS) polymers and is a key intermediate in the synthesis of various organosilicon compounds.[1] Furthermore, DMSD is a significant degradation product of silicone-based materials in the environment, making the study of its thermodynamic properties and stability crucial for understanding its environmental fate and for the development of new materials.[1][2] This technical guide provides a comprehensive overview of the thermodynamic characteristics and stability of this compound, incorporating detailed experimental methodologies and visual representations of key processes.
Thermodynamic Properties of this compound
A thorough understanding of the thermodynamic properties of this compound is essential for predicting its behavior in chemical processes and its environmental distribution. While experimental data for some properties are available, others are estimated using computational methods.
Heat Capacity and Sublimation Pressure
Experimental data for the heat capacity of crystalline this compound and its sublimation pressure have been determined. The heat capacity was measured using a Tian-Calvet type calorimeter, and the sublimation pressure was determined using a static method over a temperature range of 248 to 308 K.[3] Above 298 K, sublimation pressure measurements were noted to be less reproducible due to increased decomposition of DMSD in a vacuum.[3]
Table 1: Heat Capacity of Crystalline this compound [3]
| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) |
| 269.13 | 145.9 |
| 273.14 | 148.0 |
| 278.14 | 150.7 |
| 283.14 | 153.4 |
| 288.14 | 156.1 |
| 293.13 | 158.8 |
Table 2: Sublimation Pressure of this compound [3]
| Temperature (K) | Sublimation Pressure (Pa) |
| 268.31 | 0.142 |
| 273.29 | 0.261 |
| 278.26 | 0.513 |
| 283.26 | 0.963 |
| 288.25 | 1.821 |
| 293.23 | 3.440 |
| 298.22 | 5.999 |
Enthalpy of Formation, Gibbs Free Energy, and Entropy
Stability and Decomposition of this compound
This compound is a white, crystalline solid that is relatively stable under standard room temperature conditions.[1] However, its stability is significantly influenced by temperature and the presence of catalysts. It is known to be both hygroscopic and temperature-sensitive.
Condensation and Polymerization
The most significant reactivity of this compound is its propensity to undergo self-condensation, particularly in the presence of acid or base catalysts, to form water and siloxane polymers (polydimethylsiloxanes). This reaction is the basis for the synthesis of many silicone materials. The kinetics of this polymerization process are influenced by factors such as catalyst type, pH, temperature, and solvent.[5]
Thermal Decomposition
While polydimethylsiloxane requires high temperatures (400-650 °C) for thermal decomposition, this compound itself will also decompose at elevated temperatures.[6] The precise decomposition temperature and pathway for pure DMSD are not well-documented in the reviewed literature, but thermogravimetric analysis (TGA) is a suitable technique for investigating its thermal stability.
Environmental Fate and Degradation
This compound is a central molecule in the environmental degradation of silicones. Its high water solubility and low air-water partition coefficient influence its transport in the environment.[2]
-
Hydrolysis: In soil, higher molecular weight PDMS can hydrolyze to form this compound and other small siloxane oligomers.[6] This process can be catalyzed by minerals in the soil.
-
Biodegradation: this compound is biodegradable in soils. Microorganisms, including the fungus Fusarium oxysporum and the bacterium Arthrobacter sp., have been shown to metabolize [¹⁴C]this compound to ¹⁴CO₂.[7]
-
Indirect Photolysis: In aquatic environments, this compound can be degraded via indirect photolysis. In the presence of nitrates and sunlight, hydroxyl radicals are generated, which oxidize DMSD to natural, mineralized substances like silicic acid and carbon dioxide.[8]
The following diagram illustrates the key pathways involved in the formation and degradation of this compound in the environment.
Experimental Protocols
Accurate determination of the thermodynamic properties and stability of this compound relies on precise experimental techniques.
Synthesis and Purification of this compound
A common laboratory method for the synthesis of pure, crystalline this compound involves the controlled hydrolysis of dimethyldimethoxysilane.
-
Hydrolysis: Dimethyldimethoxysilane is mixed with distilled water. The hydrolysis of the methoxy (B1213986) groups is an exothermic reaction, and temperature control is crucial to prevent premature condensation of the silanediol (B1258837) product.[9] The reaction is typically maintained below 25°C.[9]
-
Isolation: The reaction mixture is allowed to evaporate, often under a stream of dry nitrogen, to yield a semi-solid residue.
-
Purification: The crude this compound is washed with a non-polar solvent in which it is insoluble, such as hot n-hexane, to remove any unreacted starting material and soluble oligomeric byproducts.
-
Drying: The purified crystalline this compound is then dried under vacuum to remove any residual solvent and water.
Heat Capacity Measurement by Tian-Calvet Calorimetry
The heat capacity of crystalline this compound can be measured using a Tian-Calvet type calorimeter.
-
Sample Preparation: A precisely weighed sample of pure, crystalline this compound is hermetically sealed in a sample container.
-
Calorimeter Setup: The calorimeter consists of two thermally symmetric cells (a measurement cell containing the sample and a reference cell, which is usually empty). The temperature difference between the cells is measured by a series of thermocouples as the calorimeter block is heated at a controlled rate.
-
Measurement: The sample is subjected to a programmed temperature increase over the desired range (e.g., 269 K to 293 K). The heat flow difference between the sample and the reference cell is recorded.
-
Data Analysis: The heat capacity of the sample is calculated from the measured heat flow, the heating rate, and the sample mass, after calibration with a substance of known heat capacity (e.g., sapphire).
The workflow for this experimental determination is visualized below.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA can be employed to study the thermal decomposition of this compound.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is placed in a TGA crucible (e.g., alumina).
-
TGA Measurement: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 K·min⁻¹) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates. Kinetic parameters for the decomposition can also be calculated from experiments performed at multiple heating rates.
Conclusion
This compound is a molecule of significant industrial and environmental relevance. Its thermodynamic properties, particularly its heat capacity and sublimation pressure, have been experimentally determined, providing a foundation for process modeling. While experimental data on its enthalpy of formation, Gibbs free energy, and entropy are sparse, computational chemistry offers reliable methods for their estimation. The stability of this compound is characterized by its tendency to undergo acid- or base-catalyzed condensation to form polysiloxanes. In the environment, it is subject to several degradation pathways, including hydrolysis, biodegradation, and indirect photolysis, which ultimately mineralize it to naturally occurring substances. A comprehensive understanding of these properties and behaviors, aided by the experimental protocols detailed herein, is essential for the advancement of silicone chemistry and for accurately assessing the environmental impact of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. SETAC North America 45th Annual Meeting [setac.confex.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. doria.fi [doria.fi]
- 7. scientificspectator.com [scientificspectator.com]
- 8. Fate of this compound (DMSD) via indirect photolysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 1066-42-8 [smolecule.com]
Solubility Profile of Dimethylsilanediol: A Technical Guide for Researchers
Introduction
Dimethylsilanediol (B41321) (DMSD), a monomeric organosilicon compound with the chemical formula (CH₃)₂Si(OH)₂, is a key intermediate in the synthesis of silicone polymers and a degradation product of polydimethylsiloxane (B3030410) (PDMS) materials.[1] Its unique chemical structure, featuring both hydrophobic methyl groups and hydrophilic hydroxyl groups, imparts a distinct solubility profile that is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, details experimental protocols for its determination, and presents logical workflows to aid in experimental design.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₈O₂Si |
| Molecular Weight | 92.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 96-101 °C |
| Boiling Point | 122.2 ± 23.0 °C (Predicted) |
| Density | 1.097 g/cm³ |
| pKa | 14.24 ± 0.53 (Predicted) |
Solubility Data
This compound's solubility is governed by the "like dissolves like" principle, where polar solvents are more effective at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. This compound, with its polar silanol (B1196071) groups, is readily soluble in polar solvents, particularly those capable of hydrogen bonding.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Water | Polar Protic | 10.85 M | Highly Soluble[1] |
| Methanol | Polar Protic | - | Slightly Soluble |
| Ethanol | Polar Protic | - | Soluble |
| Acetone | Polar Aprotic | - | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | - | Soluble in ethers[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Slightly Soluble |
| Hexane | Non-polar | - | Insoluble |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound, primarily based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Experimental Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials or flasks.
-
Accurately add a known volume of the desired solvent to each container.
-
Securely cap the containers to prevent solvent evaporation.
-
Place the containers in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
Allow the containers to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (M).
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: "Like Dissolves Like" principle applied to this compound solubility.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in water and various organic solvents. While quantitatively well-characterized in water, its solubility in many organic solvents requires experimental determination. The provided detailed experimental protocol based on the shake-flask method offers a robust framework for researchers to obtain reliable solubility data. The visualized workflows for both the experimental procedure and the underlying chemical principles serve as practical tools for laboratory work and conceptual understanding. For professionals in drug development and materials science, a thorough understanding of this compound's solubility is crucial for formulation, synthesis, and environmental fate assessment.
References
The Core Mechanism of Dimethylsilanediol Self-Condensation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsilanediol (B41321) (DMSD), a fundamental organosilicon compound, serves as a crucial intermediate in the synthesis of polydimethylsiloxane (B3030410) (PDMS) polymers and oligomers. These silicon-based materials are of paramount importance across various scientific and industrial domains, including their use as excipients in pharmaceutical formulations and as components in medical devices. The self-condensation of this compound, a process involving the formation of siloxane bonds (Si-O-Si) with the elimination of water, is the cornerstone of polydimethylsiloxane production. A thorough understanding of the underlying reaction mechanisms, kinetics, and influencing factors is therefore critical for controlling polymer properties, ensuring product consistency, and optimizing synthesis protocols.
This technical guide provides a comprehensive overview of the core mechanisms governing the self-condensation of this compound. It delves into the acid- and base-catalyzed pathways, presents available quantitative kinetic data, and offers detailed experimental protocols for monitoring the reaction. The information is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental process.
The Self-Condensation Reaction
The self-condensation of this compound is a polymerization reaction where silanol (B1196071) groups (-Si-OH) react to form siloxane bonds (-Si-O-Si-), releasing a molecule of water for each bond formed. This process can lead to the formation of linear chains, cyclic oligomers, or complex three-dimensional networks. The reaction is generally slow under neutral conditions but is significantly accelerated by the presence of acid or base catalysts.
Acid-Catalyzed Self-Condensation Mechanism
Under acidic conditions, the self-condensation of this compound proceeds through a series of steps involving the protonation of a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group.[1][2]
The key steps are:
-
Protonation of the Silanol Group: A silanol group is rapidly and reversibly protonated by the acid catalyst (H₃O⁺), forming a protonated silanol species. This step increases the positive charge on the silicon atom.
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a neutral this compound molecule attacks the electrophilic silicon atom of the protonated species. This forms a five-coordinate silicon intermediate.
-
Deprotonation and Water Elimination: A water molecule is eliminated from the intermediate, and the catalyst (H₃O⁺) is regenerated, resulting in the formation of a siloxane bond.
Base-Catalyzed Self-Condensation Mechanism
In the presence of a base, the self-condensation of this compound follows a different pathway, initiated by the deprotonation of a silanol group to form a more nucleophilic silanolate anion.[1][2]
The primary steps are:
-
Deprotonation of the Silanol Group: A silanol group is deprotonated by the base (e.g., OH⁻), forming a silanolate anion. This species is a much stronger nucleophile than the neutral silanol.
-
Nucleophilic Attack: The silanolate anion attacks the silicon atom of a neutral this compound molecule. This results in the formation of a five-coordinate silicon intermediate.
-
Catalyst Regeneration: The intermediate eliminates a hydroxide (B78521) ion (OH⁻), which regenerates the catalyst, and a siloxane bond is formed.
Factors Influencing the Reaction Rate
Several factors significantly influence the rate of this compound self-condensation:
-
pH: The reaction is slowest near neutral pH and is accelerated under both acidic and basic conditions. The catalytic efficiency is dependent on the specific acid or base used.[1][3]
-
Catalyst Concentration: The reaction rate generally increases with increasing catalyst concentration.
-
Temperature: As with most chemical reactions, an increase in temperature leads to a higher reaction rate.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.[4][5]
-
Water Concentration: The self-condensation reaction is an equilibrium process. High concentrations of water can shift the equilibrium towards the reactants (hydrolysis of siloxane bonds), thus slowing down the net condensation rate.
Quantitative Kinetic Data
Quantitative kinetic data for the self-condensation of this compound are not extensively reported in the literature under a wide range of conditions. However, studies on related alkoxysilanes and organosilanols provide valuable insights. The reaction is generally observed to be second-order with respect to the silanol concentration.[1] The table below summarizes representative kinetic parameters for silanol condensation reactions. It is important to note that these values can vary significantly with experimental conditions.
| Catalyst System | Reactant | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acidic (HCl) | General Alkylsilanetriol | Rate increases with [H⁺] | Not specified | [2] |
| Basic (NH₃) | General Alkylsilanetriol | Rate increases with [OH⁻] | Not specified | [2] |
| Acidic | Acetaldehyde Aldol Condensation | 1.61 x 10⁻³ M⁻¹s⁻¹ (75 wt% H₂SO₄, 295K) | Varies with aldehyde | [6] |
| Basic | Cyclohexanone Self-Condensation | Not specified | 132.6 kJ/mol | [7] |
Note: Data for closely related condensation reactions are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound self-condensation.
Experimental Protocols
Monitoring the self-condensation of this compound requires techniques that can distinguish between the silanol reactant and the siloxane product. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful in-situ methods for this purpose.
Monitoring by ²⁹Si NMR Spectroscopy
Principle: ²⁹Si NMR spectroscopy is highly sensitive to the chemical environment of the silicon atom. The chemical shift of a silicon nucleus changes depending on whether it is part of a silanol group or a siloxane bond, and also on the extent of condensation (i.e., the number of siloxane bonds attached to it). This allows for the quantitative tracking of the disappearance of monomeric this compound and the appearance of various condensation products over time.[8][9][10]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O, acetone-d₆). The choice of solvent will depend on the catalyst and temperature range of interest.[4][5]
-
Ensure the this compound is pure and dry before dissolution.
-
In a clean, dry NMR tube, add the this compound solution.
-
Initiate the reaction by adding a known amount of the acid or base catalyst.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Acquire a series of ²⁹Si NMR spectra at regular time intervals.
-
Use a pulse program with appropriate relaxation delays to ensure quantitative measurements. Paramagnetic relaxation agents like chromium(III) acetylacetonate (B107027) can be used to shorten relaxation times, but their potential to influence reaction rates should be evaluated.[9]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomeric this compound and the various siloxane species (dimers, trimers, etc.).
-
Plot the concentration of the reactant and products as a function of time.
-
From these plots, determine the reaction order and calculate the rate constants.
-
In-Situ Monitoring by Raman Spectroscopy
Principle: Raman spectroscopy can be used to monitor the self-condensation reaction by observing changes in the vibrational modes of the Si-O bonds. The formation of the Si-O-Si linkage in the siloxane product gives rise to characteristic Raman bands that are distinct from the Si-OH vibrations of the silanol reactant.[11][12][13]
Methodology:
-
Experimental Setup:
-
Use a Raman spectrometer equipped with a probe that can be immersed in the reaction mixture or a setup that allows for non-contact measurement through a reaction vessel.
-
The reaction is typically carried out in a temperature-controlled glass reactor.
-
-
Reaction Execution and Data Collection:
-
Add the this compound and solvent to the reactor and allow it to reach the desired temperature.
-
Initiate the reaction by adding the catalyst.
-
Collect Raman spectra continuously or at set time intervals.
-
-
Spectral Analysis:
-
Identify the Raman bands corresponding to the Si-OH stretching and bending modes in this compound and the Si-O-Si stretching modes in the polysiloxane products.
-
Monitor the decrease in the intensity of the Si-OH bands and the increase in the intensity of the Si-O-Si bands over time.
-
The intensity changes can be correlated with the extent of reaction to determine the kinetics.
-
Conclusion
The self-condensation of this compound is a complex process governed by distinct acid- and base-catalyzed mechanisms. A thorough understanding of these pathways, along with the factors that influence the reaction kinetics, is essential for the controlled synthesis of polysiloxanes with desired properties. While specific quantitative kinetic data for this compound remain an area for further investigation, the principles outlined in this guide, derived from studies of related silanol systems, provide a robust framework for researchers. The detailed experimental protocols for NMR and Raman spectroscopy offer practical approaches for in-depth kinetic analysis, enabling the precise control and optimization of this fundamental reaction in various scientific and industrial applications, including the development of new pharmaceutical products and medical devices.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. research.tue.nl [research.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsilanediol (B41321) (DMSD), a water-soluble organosilicon compound, is primarily formed in the environment through the degradation of widely used silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), and volatile methylsiloxanes (cVMS).[1] As a key intermediate in the environmental breakdown of these materials, understanding the fate and degradation pathways of DMSD is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth analysis of the environmental behavior of DMSD, detailing its degradation in soil, water, and the atmosphere, supported by quantitative data, experimental protocols, and pathway visualizations.
Physicochemical Properties
A foundational understanding of DMSD's environmental behavior begins with its physicochemical properties, which are summarized in the table below. Its high water solubility and low vapor pressure are key factors influencing its partitioning and transport in the environment.
| Property | Value | Reference |
| Molecular Formula | C₂H₈O₂Si | |
| Molecular Weight | 92.17 g/mol | |
| Water Solubility | High | [2] |
| Vapor Pressure | Low | [2] |
| log Kₐw (Air-Water Partition Coefficient) | ~ -7 | [1] |
Environmental Fate and Degradation
DMSD is subject to several degradation processes in the environment, including hydrolysis, biodegradation, indirect photolysis, and atmospheric oxidation. The fate of DMSD is highly dependent on the environmental compartment it resides in.
Hydrolysis
This compound itself is relatively resistant to further hydrolysis in aqueous environments under typical environmental pH and temperature conditions.[3] The primary hydrolytic pathway of environmental significance is the formation of DMSD from its parent compounds, polydimethylsiloxanes (PDMS). This process is notably catalyzed by clay minerals in soil.[1][4]
The hydrolysis of PDMS is influenced by factors such as moisture levels and the types of exchangeable cations present on the clay surfaces.[4] Generally, the degradation of PDMS to DMSD is more rapid in drier soils.[1] The reaction proceeds via the cleavage of siloxane (Si-O-Si) bonds.
The abiotic hydrolysis of chemical substances in aquatic environments is evaluated according to OECD Guideline 111.[5][6][7][8][9]
Objective: To determine the rate of hydrolysis of a test substance as a function of pH.
Methodology:
-
Preparation of Test Solutions: Sterile, aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance (DMSD) is added at a concentration not exceeding 0.01 M or half its saturation concentration.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for more detailed studies).
-
Sampling and Analysis: At appropriate time intervals, aliquots are taken from the test solutions. The concentration of the test substance and any hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The hydrolysis half-life (DT₅₀) is then calculated.
For DMSD, this test would likely confirm its stability under these conditions, as it is the final hydrolysis product of larger silicone polymers.
Degradation in Soil
In the soil compartment, DMSD is subject to two primary fates: biodegradation and volatilization.
DMSD has been shown to undergo biodegradation in various soil types.[10][11] This process is primarily a cometabolic one, meaning that other carbon sources are required to support the microbial populations responsible for the degradation.[10]
Key Microorganisms:
The ultimate biodegradation product of DMSD in soil is carbon dioxide (CO₂), indicating complete mineralization of the organic part of the molecule.[10]
Quantitative Data: Biodegradation
| Soil Type | Biodegradation Endpoint | Value | Reference |
| Guilderland Soil | % Conversion to ¹⁴CO₂ (244 days) | 9% | [11] |
| Santa Barbara Soil | % Conversion to ¹⁴CO₂ (290 days) | 2.64% | [11] |
| Cobleskill Soil | % Conversion to ¹⁴CO₂ (290 days) | 1.5% | [11] |
| Glendale Soil | % Conversion to ¹⁴CO₂ (255 days) | 1.1% | [11] |
Note: The provided data represents the extent of mineralization over the specified period and not degradation half-lives.
The rate and pathway of biodegradation in soil can be determined following a protocol based on OECD Guideline 307.[12][13][14][15][16]
Objective: To evaluate the aerobic transformation of a test substance in soil, including the rate of transformation and the identification of transformation products.
Methodology:
-
Soil Selection and Preparation: Representative soil samples (e.g., sandy loam, silty loam) are collected and characterized (pH, organic carbon content, texture). The soil is typically sieved.
-
Test Substance Application: The test substance, often ¹⁴C-labeled for ease of tracking, is applied to the soil samples at a concentration relevant to expected environmental concentrations.
-
Incubation: The treated soil samples are incubated in the dark in biometer flasks or a flow-through system under controlled aerobic conditions (temperature and moisture).
-
Measurement of Mineralization: Evolved ¹⁴CO₂ is trapped in a suitable absorbent solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting.
-
Extraction and Analysis of Residues: At various time points, soil samples are extracted with appropriate solvents. The parent compound and major transformation products are quantified using techniques like HPLC with radiometric detection.
-
Data Analysis: The disappearance time of the parent compound (DT₅₀) and the formation and decline of transformation products are determined.
The mobility of DMSD in soil is governed by its sorption to soil particles. Due to its high water solubility, DMSD is expected to have a low soil/water distribution coefficient in wet soil, suggesting it is not strongly sorbed and has the potential for mobility.[2] However, as soil dries, a fraction of DMSD can become more strongly sorbed to the soil matrix.[2] An estimated soil distribution coefficient (Kd) of 0.1 L kg⁻¹ in wet soil has been reported.[17]
Quantitative Data: Soil Sorption
| Parameter | Value | Reference |
| Estimated K_d (wet soil) | 0.1 L/kg | [17] |
The soil sorption coefficient (Koc) can be determined using the batch equilibrium method described in OECD Guideline 106.[18][19][20][21]
Objective: To determine the adsorption and desorption coefficients of a chemical on different soil types.
Methodology:
-
Soil and Solution Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.
-
Adsorption Phase: Soil samples are equilibrated with the test substance solution for a predetermined time with agitation.
-
Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Phase: The soil from the adsorption phase is equilibrated with a fresh solution of 0.01 M CaCl₂. The concentration of the desorbed test substance in the aqueous phase is then measured.
-
Calculation of Coefficients: The adsorption (Kd) and desorption (Kdes) distribution coefficients are calculated. These are then normalized to the organic carbon content of the soils to obtain the Koc values.
Volatilization is a significant removal mechanism for DMSD from soil, particularly as the soil dries.[2] In wet soils, volatilization is limited due to DMSD's low air-water partition coefficient.[2] However, as soil moisture evaporates, DMSD moves upwards in the soil profile and can then volatilize from the soil surface.[2] In the presence of plants, DMSD can be taken up by the roots and subsequently volatilized through transpiration, a process known as phytovolatilization.[22]
Degradation in Water
In the aquatic environment, the primary degradation pathway for DMSD is indirect photolysis.
DMSD is relatively resistant to direct photolysis but can be degraded by indirect photolysis in surface waters.[3] This process is driven by hydroxyl radicals (•OH) that are generated by other substances, such as nitrate (B79036) ions, in the presence of sunlight.[3]
The degradation proceeds through the oxidation of one of the methyl groups, forming methylsilanetriol (B1219558) (MST) as an intermediate.[3] Further oxidation leads to the complete mineralization of DMSD to carbon dioxide and silicic acid, which are natural substances.[3]
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Fate of this compound (DMSD) in outdoor bare surface soil and its relation to soil water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of this compound (DMSD) via indirect photolysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 6. oecd.org [oecd.org]
- 7. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Biodegradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificspectator.com [scientificspectator.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 17. researchgate.net [researchgate.net]
- 18. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 19. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 20. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 21. oecd.org [oecd.org]
- 22. Fate of this compound (DMSD) in soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Dimethylsilanediol as a polydimethylsiloxane (PDMS) precursor
An In-Depth Technical Guide on the Role of Dimethylsilanediol (B41321) as a Polydimethylsiloxane (B3030410) (PDMS) Precursor
For Researchers, Scientists, and Drug Development Professionals
Polydimethylsiloxane (PDMS) is a silicon-based organic polymer celebrated for its versatility and wide range of applications, particularly in the biomedical and pharmaceutical fields.[1][2][3][4] Its biocompatibility, optical transparency, gas permeability, and ease of fabrication make it an essential material for microfluidics, drug delivery systems, and medical devices.[2][3][4][5] A fundamental route to synthesizing PDMS involves the use of this compound (DMSD), a key intermediate that polymerizes to form the siloxane backbone of PDMS. This guide provides a detailed exploration of the synthesis of PDMS from its precursors, with a focus on the role of this compound.
Synthesis of this compound: The Hydrolysis Pathway
The primary industrial route to PDMS begins with dimethyldichlorosilane (Si(CH₃)₂Cl₂), which is produced from elemental silicon and methyl chloride through the "Direct Process".[1] This crucial intermediate is then converted to this compound (DMSD) via hydrolysis.[1][6]
The hydrolysis reaction involves replacing the two chlorine atoms on the dimethyldichlorosilane molecule with hydroxyl (-OH) groups.[6] This reaction is typically rapid and results in the formation of DMSD and hydrochloric acid (HCl) as a byproduct.[6][7]
Reaction: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl
This process is foundational, as the resulting this compound is an unstable monomer that readily undergoes condensation to form PDMS.[8]
From Monomer to Polymer: The Polycondensation of this compound
This compound serves as the direct precursor to PDMS through a process called condensation polymerization (also known as step-growth polymerization).[7][9][10] In this reaction, the hydroxyl groups of adjacent DMSD molecules react with each other, forming a siloxane bond (Si-O-Si) and eliminating a water molecule.[6][9]
This step-by-step reaction continues, leading to the formation of long, linear polymer chains, which constitute polydimethylsiloxane.[7] Concurrently, intramolecular condensation can occur, resulting in the formation of cyclic PDMS oligomers, such as octamethylcyclotetrasiloxane (B44751) (D4).[6][7]
General Reaction: n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + nH₂O
The properties of the final PDMS product, such as viscosity and molecular weight, are influenced by reaction conditions, including temperature, pH, and the presence of catalysts.[11] For instance, hydrolysis under basic conditions can yield higher molecular weight PDMS because the basic solvent neutralizes the HCl byproduct, preventing acidic conditions that could slow the reaction.[11]
Caption: Synthesis pathway from dimethyldichlorosilane to PDMS.
Quantitative Data Summary
The synthesis of PDMS from dichlorodimethylsilane (B41323) (DCMS) as a precursor has been investigated under various conditions, yielding products with properties suitable for biomedical applications like vitreous humour substitutes.[12][13] The tables below summarize key quantitative data from these studies.
Table 1: Synthesis Parameters and Resulting PDMS Properties
| Sample Code | Precursor:Solvent Ratio (DCMS:DCM) | KOH Conc. (M) | Viscosity (Pa·s) | Density (g/mL) | Refractive Index | Surface Tension (mN/m) |
|---|---|---|---|---|---|---|
| P-1 | 1:1 | - | 2.06 | 0.96 | 1.4034 | 21 |
| P-2 | 1:4 | - | 3.59 | 0.99 | 1.4036 | 21 |
| PDMS-0.5 | - | 0.5 | 0.57 | 0.986 | 1.4012 | 19 |
| PDMS-0.6 | - | 0.6 | 1.53 | 1.004 | 1.4005 | 21 |
| PDMS-1.0 | - | 1.0 | 4.49 | 1.005 | 1.4001 | 21 |
Table 2: Characterization of PDMS with Varied Cross-linker Concentrations
| Sample ID | Cross-linker (wt.%) | Ultimate Tensile Stress (UTS) (MPa) | Film Thickness at 200 rpm (µm) | Contact Angle (°) |
|---|---|---|---|---|
| PDMS1 | 5.7 | 3.9 | 308 | - |
| PDMS2 | 10.0 | - | - | 109 |
| PDMS3 | 14.3 | 10.8 | - | - |
| PDMS4 | 21.4 | - | - | - |
| PDMS5 | 42.9 | 4.0 | 171 | - |
Data sourced from[14][15]. Note: Oxygen plasma treatment can decrease the contact angle of PDMS2 to 60°.[14][15]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based on cited literature for the synthesis and characterization of PDMS using dichlorodimethylsilane.
Experimental Protocol: Synthesis of PDMS via Hydrolysis of Dichlorodimethylsilane
This protocol describes the synthesis of PDMS through the hydrolysis of dichlorodimethylsilane (DCMS) followed by condensation.[12][13][16]
Materials and Equipment:
-
Dichlorodimethylsilane (DCMS)
-
Dichloromethane (DCM) or Diethyl Ether (solvent)
-
Potassium Hydroxide (KOH) for alkaline conditions (optional)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (B86663) (drying agent)
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Separating funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice bath to control the reaction temperature.[16]
-
Initial Reaction Mixture: Add the precursor DCMS and the solvent (e.g., 20 mL of DCMS and 40 mL of diethyl ether) to the flask.[16] Cool the mixture to below 15°C.[16]
-
Hydrolysis: Slowly add water (e.g., 40 mL) dropwise from the dropping funnel into the stirred DCMS solution.[16] Maintain the temperature below 25°C throughout the addition, which may take approximately 20 minutes.[16] The hydrolysis of DCMS leads to the formation of this compound and HCl.
-
Condensation/Polymerization: After the water addition is complete, continue stirring for another 15 minutes to allow for the initial condensation of this compound into low-molecular-weight linear and cyclic siloxanes.[7][16] For higher molecular weight PDMS, the reaction can be aged at a controlled temperature (e.g., 15-20°C) for an extended period to promote further polymerization.[13]
-
Workup and Purification:
-
Carefully transfer the reaction mixture to a separating funnel.[16]
-
Separate and retain the organic layer.[16]
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution until effervescence ceases, to neutralize the HCl byproduct.[16]
-
Transfer the organic layer to a conical flask and dry it with anhydrous magnesium sulfate.[16]
-
Remove the drying agent by gravity filtration.[16]
-
Remove the solvent using a rotary evaporator to obtain the final PDMS product.[16]
-
Caption: Experimental workflow for PDMS synthesis and characterization.
Characterization of Synthesized PDMS
The resulting polymer must be characterized to confirm its identity and determine its physical properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of PDMS. Key peaks include Si-O-Si stretching (around 1000-1100 cm⁻¹), Si-CH₃ rocking (around 800 cm⁻¹), and C-H stretching in CH₃ groups (around 2960 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR can confirm the structure and purity of the polymer. For PDMS, a strong singlet peak around 0 ppm in the ¹H NMR spectrum corresponds to the methyl protons.[17]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution (polydispersity index) of the polymer.[18][19][20]
-
Viscometry: Measures the viscosity of the PDMS fluid, a critical parameter for many applications.[13]
-
Goniometry: Measures the contact angle to determine the surface hydrophobicity.[14]
-
Tensile Testing: Evaluates mechanical properties such as ultimate tensile stress and elasticity.[14]
Role in Drug Development and Biopharmaceutical Manufacturing
The synthesis of PDMS from this compound is highly relevant to the pharmaceutical and drug development industries.
-
Microfluidics for Drug Screening: PDMS is the most common material for fabricating microfluidic devices, often called "organ-on-a-chip" platforms.[2][3][5][21] These devices are used for high-throughput drug screening, cell culture, and disease modeling.[3] The straightforward synthesis and tunable properties of PDMS are advantageous for rapid prototyping of these chips.
-
Drug Delivery: The biocompatibility and permeability of PDMS make it a candidate for use in drug delivery systems, such as transdermal patches and implantable devices that require controlled release of a therapeutic agent.[22][23]
-
This compound as a Leachable: In biopharmaceutical manufacturing, equipment such as single-use tubing is often made from silicone elastomers.[24][25] It has been shown that this compound can be released from these PDMS-based materials as a hydrolysis degradation product.[24][25] Therefore, understanding DMSD is critical for extractables and leachables (E&L) studies to ensure the purity and safety of biologic drug products.[25] DMSD can be challenging to detect with standard screening methods, and its potential to re-polymerize into silicone oil in process solutions is a concern for protein stability.[24][25]
Caption: Logical relationships in PDMS synthesis and application.
Conclusion
This compound is a cornerstone intermediate in the industrial production of polydimethylsiloxane. Its formation through the hydrolysis of dimethyldichlorosilane and subsequent polycondensation provides a direct and versatile route to obtaining PDMS with a range of properties. For researchers in drug development and related fields, a thorough understanding of this chemical pathway is essential not only for synthesizing and applying PDMS in areas like microfluidics but also for assessing its stability and potential for releasing DMSD as a leachable compound in biopharmaceutical processes. The ability to control this synthesis allows for the tailoring of PDMS materials to meet the demanding specifications of advanced biomedical and pharmaceutical applications.
References
- 1. silicorex.com [silicorex.com]
- 2. PDMS: The Versatile Polymer for Microfluidic Chips | Elveflow [elveflow.com]
- 3. mdpi.com [mdpi.com]
- 4. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDMS and Its Role in The Realm of Microfluidics - The MicroFluidic Circle [ufluidix.com]
- 6. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of ω-Halogenated Poly(dimethyl siloxane) [jips.ippi.ac.ir]
- 21. mdpi.com [mdpi.com]
- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification of Silica Using Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrophobic surface modification of silica (B1680970) particles using dimethylsilanediol (B41321). This process is crucial for improving the dispersion of silica in non-polar media, a key consideration in drug delivery systems, polymer composites, and various other scientific applications.
Introduction
Silica particles are inherently hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups on their surface. This characteristic often leads to aggregation and poor dispersion in hydrophobic matrices, limiting their application. Surface modification with organosilanes is a common strategy to render the silica surface hydrophobic. This compound, (CH₃)₂Si(OH)₂, presents an advantageous alternative for this purpose. The reaction of this compound with the silica surface results in the formation of a stable, hydrophobic monolayer, with the significant benefit of producing only water as a byproduct. This clean reaction avoids potential contamination from byproducts often associated with other silylating agents.[1]
Modified silica surfaces exhibit increased contact angles, indicating a successful transition from a hydrophilic to a hydrophobic state. Unmodified silica typically shows a water contact angle of around 74°, whereas silica surfaces modified with this compound can achieve contact angles in the range of 92-126°.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the hydrophobic modification of silica surfaces. While specific data for this compound is limited in publicly available literature, the following represents typical values obtained for similarly modified silica surfaces and provides a benchmark for expected outcomes.
Table 1: Water Contact Angle Before and After Modification
| Surface Type | Modifier | Water Contact Angle (°) | Reference |
| Unmodified Silica | - | ~30 - 74 | [1][2] |
| Modified Silica | This compound | 92 - 126 | [1] |
| Modified Silica | Dichlorodimethylsilane (DCDMS) | up to 155 | |
| Modified Silica | Poly(dimethylsiloxane) (PDMS) | 113 - 115 | [3] |
Table 2: Surface Properties of Modified Silica
| Property | Typical Value Range | Characterization Technique |
| Silane Grafting Density | 0.5 - 5 molecules/nm² | Thermogravimetric Analysis (TGA), Elemental Analysis |
| Surface Energy | 20 - 40 mJ/m² | Contact Angle Goniometry |
| Thermal Stability (Onset of Decomposition) | 200 - 400 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the hydrophobic surface modification of silica using this compound and its subsequent characterization.
Protocol 1: Hydrophobic Surface Modification of Silica Nanoparticles
Objective: To render the surface of silica nanoparticles hydrophobic using this compound. This protocol is a general guideline and may require optimization based on the specific type of silica and desired degree of hydrophobicity.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
Methanol
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Vacuum oven
Procedure:
-
Silica Pre-treatment:
-
Dry the silica nanoparticles in a vacuum oven at 120 °C for at least 4 hours to remove physically adsorbed water.
-
Allow the silica to cool to room temperature in a desiccator before use.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, disperse the pre-treated silica nanoparticles in anhydrous toluene under a nitrogen atmosphere. A typical concentration is 1-5% (w/v).
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
-
Surface Modification:
-
Dissolve this compound in a minimal amount of anhydrous toluene. The amount of this compound should be calculated based on the desired surface coverage (typically a 2% modifier introduction is effective).[1]
-
Add the this compound solution to the silica suspension dropwise while stirring vigorously.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-24 hours under a nitrogen atmosphere. The optimal reaction time should be determined experimentally.
-
-
Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Separate the modified silica nanoparticles from the reaction mixture by centrifugation.
-
Wash the collected silica nanoparticles sequentially with toluene, methanol, and deionized water to remove any unreacted this compound and byproducts. Repeat the washing steps three times.
-
Dry the final product in a vacuum oven at 80 °C overnight.
-
Protocol 2: Characterization of Modified Silica
Objective: To characterize the physical and chemical properties of the this compound-modified silica nanoparticles.
A. Contact Angle Measurement (Goniometry):
-
Prepare a flat pellet of the modified silica powder using a hydraulic press.
-
Place a droplet of deionized water onto the surface of the pellet.
-
Measure the contact angle between the water droplet and the silica surface using a contact angle goniometer.
-
Perform measurements at multiple locations on the pellet and calculate the average contact angle.
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the modified silica powder.
-
Record the FTIR spectrum of the sample.
-
Analyze the spectrum for the appearance of new peaks corresponding to the Si-CH₃ groups (around 2960 cm⁻¹ and 1260 cm⁻¹) and a decrease in the intensity of the broad peak corresponding to the surface silanol groups (Si-OH) (around 3400 cm⁻¹).
C. Thermogravimetric Analysis (TGA):
-
Place a known amount of the modified silica sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The weight loss observed between 200 °C and 600 °C can be attributed to the decomposition of the grafted dimethylsilyl groups, which can be used to estimate the grafting density.
Visualizations
The following diagrams illustrate the key processes involved in the surface modification of silica.
Caption: Experimental workflow for silica surface modification.
Caption: Reaction of this compound with silica surface.
References
Application Notes and Protocols for Vapor-Phase Deposition of Dimethylsilanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂) is an organosilicon compound notable for its volatility and its ability to modify surfaces.[1] Its vapor-phase deposition presents a unique opportunity for creating thin, functionalized silica-like films and for the hydrophobization of various substrates. A significant advantage of using this compound is that the primary byproduct of its surface reaction is water, which is beneficial in applications where corrosive or contaminating byproducts must be avoided.[1] This document provides a detailed protocol for the vapor-phase deposition of this compound, drawing upon established principles of Chemical Vapor Deposition (CVD) for silanes and related precursors.[2][3] The methodologies outlined here are intended as a robust starting point for researchers developing novel applications in areas such as biomedical device coating, specialized sensor fabrication, and advanced materials development.
Core Applications
The vapor-phase deposition of this compound can be applied to:
-
Surface Hydrophobization: Modify the surfaces of materials like silicon wafers and other metal oxides to make them water-repellent.[1]
-
Biocompatible Coatings: Create thin, biocompatible silica-like layers on medical implants and devices.
-
Dielectric Layers: Form low-k dielectric films for applications in microelectronics.[4]
-
Protective Barriers: Deposit conformal coatings to protect sensitive components from moisture and environmental degradation.[5]
Quantitative Data Summary
The following table summarizes typical experimental parameters for the Chemical Vapor Deposition of silicon-containing precursors. These values are provided as a starting range for the optimization of this compound deposition.
| Parameter | Typical Range | Unit | Notes |
| Substrate Temperature | 50 - 500 | °C | The optimal temperature will depend on the substrate and desired film properties. Lower temperatures (50-120°C) are common for silane (B1218182) deposition to promote reaction.[2] Higher temperatures may be required for decomposition and film densification. |
| Precursor Vapor Pressure | > 5 | torr | A vapor pressure greater than 5 torr at 100°C is often cited for successful vapor-phase deposition of silanes.[2][3] this compound is noted to have a significant vapor pressure at room temperature.[1] |
| Precursor Temperature (Source) | Ambient - 100 | °C | The precursor reservoir may be heated to achieve the desired vapor pressure.[2] |
| Oxidant Flow Rate | 5 - 400 | sccm | An oxidant, such as water vapor or oxygen, may be required to facilitate the formation of Si-O-Si bonds from silanol (B1196071) groups.[6] |
| Carrier Gas Flow Rate | 10 - 500 | sccm | An inert carrier gas (e.g., N₂, Ar) is used to transport the precursor vapor to the reaction chamber. |
| Chamber Pressure | 10⁻³ - 760 | Torr | The process can be run under vacuum or at atmospheric pressure, depending on the desired film characteristics.[7] |
| Deposition Time | 5 - 60 | minutes | Deposition time will influence the final film thickness. |
Experimental Protocols
Protocol 1: Vapor-Phase Deposition of this compound via Thermal CVD
This protocol describes a general method for the deposition of a this compound-based film onto a substrate using a thermal Chemical Vapor Deposition (CVD) system.
Materials and Equipment:
-
This compound (solid powder)
-
Substrate (e.g., silicon wafer, glass slide, metal oxide surface)
-
CVD reaction chamber with a heated substrate holder
-
Low-pressure vacuum pump
-
Mass flow controllers for carrier gas and potential oxidant
-
Precursor vessel (bubbler or sublimator) with temperature control
-
Inert carrier gas (e.g., high-purity nitrogen or argon)
-
(Optional) Oxidant gas source (e.g., water vapor, oxygen)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally rinsing with deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
For silicon substrates, a piranha etch or UV/ozone treatment can be performed to create a hydrophilic, hydroxyl-terminated surface to promote adhesion.
-
-
System Setup:
-
Place the cleaned substrate onto the heater block within the CVD chamber.
-
Load this compound powder into the precursor vessel.
-
Assemble the deposition system, ensuring all connections are leak-tight.
-
-
Deposition Process:
-
Evacuate the reaction chamber to a base pressure of approximately 10⁻³ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 100 - 300°C).
-
Gently heat the precursor vessel to increase the vapor pressure of the this compound (e.g., 40 - 80°C).
-
Introduce the inert carrier gas through the precursor vessel to transport the this compound vapor into the reaction chamber. Set the carrier gas flow rate (e.g., 50 - 200 sccm).
-
(Optional) If an oxidant is used, introduce it into the chamber through a separate line at a controlled flow rate (e.g., 10 - 50 sccm of water vapor).
-
Maintain the desired chamber pressure during deposition by adjusting the throttle valve of the vacuum pump.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor and oxidant flow and turn off the precursor vessel heater.
-
Turn off the substrate heater and allow the substrate to cool to room temperature under a flow of inert gas.
-
Vent the chamber to atmospheric pressure with the inert gas and remove the coated substrate.
-
(Optional) The deposited film may be annealed at a higher temperature (e.g., 400°C) to promote condensation of silanol groups and densify the film.[6]
-
Visualizations
Caption: Experimental workflow for vapor-phase deposition.
Caption: Logical flow of the surface reaction during deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
- 3. Chemical Vapor Deposition | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Vapor deposition routes to conformal polymer thin films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040137243A1 - Chemical vapor deposition of organosilicate thin films - Google Patents [patents.google.com]
- 7. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
Application of Dimethylsilanediol in Sol-Gel Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile method for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors, typically metal alkoxides.[1] The process involves hydrolysis and polycondensation reactions that lead to the formation of a colloidal suspension (sol), which subsequently evolves into a continuous three-dimensional network (gel).[2] While tetra-functional silicon precursors like tetraethoxysilane (TEOS) are commonly used to create rigid silica (B1680970) networks, the incorporation of di-functional precursors can modify the material's properties, introducing flexibility and hydrophobicity.
Dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂), the fully hydrolyzed product of dimethyldialkoxysilanes, is a key di-functional monomer. Due to its two hydroxyl groups, it tends to form linear or cyclic polysiloxanes upon condensation.[3] Its high propensity for rapid condensation, particularly in the presence of acidic or alkaline catalysts, has made its isolation and controlled use challenging.[4] However, when used as a co-precursor in sol-gel systems, this compound offers a valuable tool for creating hybrid materials with tailored properties. These materials are of significant interest for applications ranging from specialized coatings to advanced drug delivery systems.[5][6]
This document provides detailed application notes and protocols for the use of this compound in sol-gel processes, focusing on its role as a modifying agent to create hybrid organic-inorganic silica-based materials.
Key Applications and Advantages
The primary application of this compound in sol-gel processes is as a co-precursor with tetra-functional silanes (e.g., TEOS) to synthesize organically modified silicates (ORMOSILs).[7] The incorporation of dimethylsiloxane units into the silica network imparts several desirable properties:
-
Increased Hydrophobicity: The methyl groups introduce organic character to the inorganic silica network, increasing the water contact angle and creating more hydrophobic surfaces.
-
Enhanced Flexibility: The linear nature of the Si-O-Si bonds from this compound condensation introduces flexibility into the otherwise rigid silica structure.
-
Improved Thermal Stability: The resulting hybrid materials can exhibit enhanced thermal stability compared to purely organic polymers.[8]
-
Tunable Porosity and Surface Area: The introduction of a co-precursor can influence the final porous structure of the xerogel, allowing for the tuning of surface area and pore size.[9]
These properties are particularly advantageous in the development of:
-
Protective Coatings: Hydrophobic and flexible coatings for various substrates.
-
Drug Delivery Matrices: The modified pore structure and surface chemistry can be optimized for controlled drug loading and release.[10]
-
Biocompatible Materials: Sol-gel derived hybrids are often explored for biomedical applications due to their tunable properties and low-temperature synthesis.[2]
Experimental Protocols
The following protocols are representative methodologies for the synthesis of hybrid silica materials using a di-functional silane (B1218182) precursor, which can be adapted for the use of this compound as a co-precursor with TEOS.
Protocol 1: Synthesis of a Hybrid Methyl-Modified Silica Xerogel
This protocol describes the preparation of a hybrid xerogel through the co-condensation of TEOS and a di-functional methylsilane precursor.
Materials:
-
Tetraethoxysilane (TEOS)
-
Dimethyldiethoxysilane (DMDES) or this compound ((CH₃)₂Si(OH)₂)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) (catalyst)
-
Sodium Fluoride (B91410) (NaF) (gelation agent)
Procedure:
-
Precursor Solution Preparation:
-
In a clean beaker, prepare a solution of TEOS, DMDES (or this compound), ethanol, and water. A typical molar ratio might be 1 (TEOS + DMDES) : 8 (EtOH) : 6 (H₂O).[10]
-
The molar percentage of DMDES can be varied (e.g., from 5% to 80%) to control the degree of organic modification.[10]
-
Add HCl as a catalyst to achieve a pH of approximately 2.0 to 4.5.[10]
-
Stir the solution vigorously for at least 1 hour at room temperature to ensure complete hydrolysis of the precursors.
-
-
Gelation:
-
Induce gelation by adding a catalytic amount of sodium fluoride (NaF). A precursor mixture to NaF molar ratio of 50:1 is often effective.[10]
-
Continue stirring until the solution becomes visibly more viscous.
-
Pour the sol into a suitable mold and seal it to prevent rapid evaporation of the solvent.
-
-
Aging:
-
Allow the gel to age at room temperature for 24-48 hours. During this time, syneresis may occur, where the gel network contracts and expels the pore liquid.
-
-
Drying:
-
Unseal the mold and dry the gel in a temperature-controlled oven. A staged drying process is recommended to prevent cracking:
-
40°C for 10 hours
-
60°C for 10 hours
-
105°C for 10 hours[10]
-
-
The resulting dried gel is a xerogel.
-
Characterization
The synthesized hybrid materials can be characterized using a variety of techniques to determine their chemical structure, porosity, and thermal properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of Si-O-Si bonds, Si-CH₃ bonds, and residual Si-OH groups.
-
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the degree of condensation and identify the different silicon environments (e.g., T-sites from the di-functional precursor and Q-sites from TEOS).[10][11]
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the specific surface area, pore volume, and pore size distribution of the xerogel.[9][12]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hybrid material.[8]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the xerogel.
Data Presentation
The following tables summarize typical quantitative data for silica-based materials synthesized via the sol-gel method. These values provide a reference for the expected properties of materials prepared using protocols similar to the one described above.
Table 1: Textural Properties of Mesoporous Silica Particles
| Precursor Concentration (Molar) | Average Particle Size (nm) | Average Pore Radius (nm) | Surface Area (m²/g) | Reference |
| Varied TMOS | 35 - 550 | 1.62 - 4.5 | 350 - 1204 | [9] |
| Varied TEOS | 25 - 100 | 2.0 - 7.0 | 600 - 1200 | [13] |
| TEOS with CTAB | 55 - 73 | 2.5 - 4.5 | > 680 | [12] |
TMOS: Tetramethoxysilane, TEOS: Tetraethoxysilane, CTAB: Cetyltrimethylammonium bromide
Table 2: Thermal and Mechanical Properties of PDMS-SiO₂ Composites
| SiO₂ Concentration (wt%) | Crosslinker Ratio (TEOS) | Glass Transition Temp. (°C) | Onset Degradation Temp. (°C) | Reference |
| 0 | 5:1 | -61.77 | 327 | [8] |
| 15 (acidic catalyst) | 15:1 | - | 358 | [8] |
| 15 (alkaline catalyst) | 5:1 | -52.54 | >358 | [8] |
PDMS: Polydimethylsiloxane
Visualizations
Hydrolysis and Condensation of this compound
The following diagram illustrates the fundamental chemical reactions involving this compound in a sol-gel process.
Caption: Hydrolysis of a precursor to this compound and its subsequent condensation.
Co-condensation with TEOS
This diagram shows how this compound co-condenses with hydrolyzed TEOS to form a hybrid network.
Caption: Co-condensation of this compound and silicic acid in a sol-gel process.
Experimental Workflow for Hybrid Xerogel Synthesis
This diagram outlines the key steps in the experimental protocol described above.
Caption: Workflow for the synthesis of a hybrid methyl-modified silica xerogel.
References
- 1. azonano.com [azonano.com]
- 2. mdpi.com [mdpi.com]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]
- 5. jourcc.com [jourcc.com]
- 6. Sol-gel processing of drug delivery materials and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Silica Hybrid Xerogels Prepared by Co-Condensation of TEOS and ClPhTEOS: A Chemical and Morphological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical and Thermal Performance of In-Situ Synthesized PDMS-SiO2 Composite as Electrical Insulating Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetramethoxysilane [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High Surface Area Mesoporous Silica Nanoparticles with Tunable Size in the Sub-Micrometer Regime: Insights on the Size and Porosity Control Mechanisms [mdpi.com]
- 13. Synthesis of Pore-Size-Tunable Mesoporous Silica Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution [ijms.sums.ac.ir]
Application Notes and Protocols: Synthesis of Silica Nanoparticles using Dimethylsilanediol as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are versatile nanomaterials with significant potential in various biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] Their utility stems from a unique combination of properties such as high surface area, tunable pore size, excellent biocompatibility, and the ability to be surface-functionalized.[2][3] The synthesis of SNPs is most commonly achieved through the sol-gel process, with the Stöber method, which utilizes tetraethylorthosilicate (TEOS) as a precursor, being a well-established technique.[4][5]
This document provides a detailed protocol for the synthesis of silica nanoparticles using dimethylsilanediol (B41321) as a precursor. While TEOS is the most common precursor, the use of organosilanes like this compound offers the potential to create silica nanoparticles with modified surface properties, such as increased hydrophobicity, which can be advantageous for specific drug delivery applications. Due to the limited availability of established protocols specifically for this compound as a sole precursor for nanoparticle synthesis, this document presents a proposed protocol adapted from the principles of the Stöber method.
Quantitative Data Summary
The following table summarizes typical quantitative data for silica nanoparticles synthesized via sol-gel methods. It is important to note that this data is primarily from studies using TEOS as a precursor and serves as a reference for the expected characteristics of nanoparticles synthesized using a similar methodology with this compound.
| Parameter | Typical Value Range | Characterization Method | Reference |
| Particle Size (Diameter) | 50 nm - 1 µm | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | [3] |
| Surface Area | 111 - 538 m²/g | Brunauer-Emmett-Teller (BET) Analysis | [6] |
| Zeta Potential | -20 to -50 mV (in neutral pH) | Electrophoretic Light Scattering (ELS) | [7] |
| Drug Loading Capacity | 5% - 20% (w/w) | UV-Vis Spectroscopy, HPLC |
Experimental Protocols
Protocol 1: Proposed Synthesis of Silica Nanoparticles using this compound
This protocol is an adaptation of the Stöber method for the synthesis of silica nanoparticles using this compound as the precursor. The reaction proceeds via the hydrolysis and condensation of the silane (B1218182) in an alcoholic solvent, catalyzed by ammonia.
Materials:
-
This compound ((CH₃)₂Si(OH)₂)
-
Ethanol (B145695) (absolute, ≥99.8%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Syringes or dropping funnel for reagent addition
-
Centrifuge and centrifuge tubes
-
Oven for drying
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 100 mL of absolute ethanol and 5.0 mL of deionized water.
-
Catalyst Addition: Add 7.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution at room temperature for 15 minutes to ensure homogeneity.
-
Precursor Solution Preparation: In a separate beaker, prepare a solution of this compound in absolute ethanol. For example, dissolve 2.0 g of this compound in 20 mL of ethanol. Gentle warming may be required to aid dissolution.
-
Initiation of Reaction: Add the this compound solution dropwise to the stirred ammonia-ethanol-water mixture over a period of 15-30 minutes.
-
Reaction Progression: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The formation of a white, turbid suspension indicates the nucleation and growth of silica nanoparticles.
-
Nanoparticle Collection: After the reaction is complete, collect the silica nanoparticles by centrifugation at 8,000-10,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of absolute ethanol by sonication or vortexing. Centrifuge again and discard the supernatant. Repeat this washing step two more times to remove unreacted reagents and byproducts.
-
Drying: After the final wash, dry the nanoparticle pellet in an oven at 60-80°C overnight to obtain a fine white powder.
Protocol 2: Characterization of Synthesized Silica Nanoparticles
1. Morphological Analysis (SEM/TEM):
-
Sample Preparation: Disperse a small amount of the dried silica nanoparticle powder in ethanol and sonicate for 10 minutes. Place a drop of the dispersion onto a carbon-coated copper grid (for TEM) or an aluminum stub (for SEM) and allow the solvent to evaporate completely.
-
Imaging: Image the nanoparticles using a scanning electron microscope (SEM) or transmission electron microscope (TEM) to observe their size, shape, and morphology.
2. Particle Size and Size Distribution (DLS):
-
Sample Preparation: Prepare a dilute suspension of the silica nanoparticles in deionized water or ethanol. The concentration should be low enough to avoid multiple scattering effects.
-
Measurement: Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
3. Surface Functional Groups (FTIR):
-
Sample Preparation: Mix a small amount of the dried silica nanoparticle powder with potassium bromide (KBr) and press into a pellet.
-
Analysis: Record the Fourier-transform infrared (FTIR) spectrum of the sample to identify the characteristic vibrational bands of Si-O-Si, Si-OH, and C-H bonds.
Protocol 3: Drug Loading into Silica Nanoparticles
This protocol describes a general method for loading a model drug, such as doxorubicin (B1662922), into the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
Doxorubicin hydrochloride (or other model drug)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Vials or small flasks
-
Magnetic stirrer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Nanoparticle Suspension: Disperse 10 mg of silica nanoparticles in 10 mL of deionized water and sonicate for 15 minutes to ensure a uniform suspension.
-
Drug Solution: Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.
-
Loading: Add 1 mL of the doxorubicin stock solution to the silica nanoparticle suspension.
-
Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto and into the nanoparticles.
-
Separation: Centrifuge the suspension at 12,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the solution.
-
Quantification of Loading: Carefully collect the supernatant. Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., ~480 nm for doxorubicin).
-
Calculation: Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Visualizations
Caption: Experimental workflow for the synthesis of silica nanoparticles.
Caption: Role of silica nanoparticles in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. scispace.com [scispace.com]
- 4. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]
- 7. [PDF] Mechanism and nanosize products of the sol-gel reaction using diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane as precursors. | Semantic Scholar [semanticscholar.org]
Application Note: Dimethylsilanediol as a Calibration Standard for Silanol Quantification
Introduction
Silanols (R-Si-OH), the silicon analogues of alcohols, are critical functional groups in silicone chemistry and are often intermediates in the synthesis of polysiloxanes. They can also be present as impurities or degradation products in silicone-based materials used in pharmaceuticals, medical devices, and various industrial applications. The quantification of silanol (B1196071) groups is crucial for quality control, stability studies, and understanding the chemical behavior of silicon-containing compounds. Dimethylsilanediol (B41321) (DMSD), the simplest di-functional silanol, serves as an excellent calibration standard for the quantification of other small, water-soluble silanols due to its well-defined structure and properties. This application note provides detailed protocols for the use of DMSD as a calibration standard for silanol quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Challenges
The quantification of low molecular weight silanols like DMSD presents several analytical challenges. Their high polarity and water solubility can make extraction from aqueous matrices difficult.[1][2] Furthermore, silanols have a tendency to undergo self-condensation, especially at elevated temperatures or in concentrated solutions, which can lead to inaccurate quantification.[2] Therefore, analytical methods must be carefully developed to ensure the stability of the analyte and the accuracy of the results. Direct analysis without derivatization is possible and often preferred to avoid complex sample preparation steps.[1]
Experimental Protocols
This section details the protocols for preparing DMSD calibration standards and quantifying silanols using GC-MS and HPLC.
Preparation of this compound (DMSD) Calibration Standards
Accurate quantification relies on the purity of the calibration standard. While DMSD can be purchased commercially, its synthesis in the laboratory is also feasible and allows for characterization to confirm purity.
Protocol 1: Preparation of DMSD Stock Solution
-
Synthesis (if required): DMSD can be synthesized by the hydrolysis of dichlorodimethylsilane. This process should be performed with caution due to the reactivity of the precursor.
-
Purity Assessment: The purity of the synthesized or commercial DMSD should be confirmed using techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ²⁹Si NMR) spectroscopy and melting point analysis.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of pure DMSD.
-
Dissolve the DMSD in a suitable solvent. For GC-MS analysis, a dry organic solvent is recommended to avoid moisture, which can be detrimental to the analysis.[2] For HPLC analysis, the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) can be used as the diluent.
-
Calculate the exact concentration of the stock solution in mg/mL or µg/mL.
-
-
Working Standards Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with decreasing concentrations.
-
The concentration range of the working standards should encompass the expected concentration of the silanol in the unknown samples.
-
It is recommended to prepare fresh working standards daily to minimize the effects of potential self-condensation.
-
Quantification of Silanols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Direct analysis of DMSD without derivatization has been successfully demonstrated.[1]
Protocol 2: GC-MS Analysis of Silanols
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass spectrometer).
-
Sample Preparation:
-
For aqueous samples, a solid-phase extraction (SPE) step may be necessary to extract DMSD and other silanols.[2] The choice of SPE sorbent is critical, with carbon-based sorbents showing good recovery for trace analysis.[2]
-
Ensure the final extract is in a dry organic solvent. Any residual moisture should be removed, for instance, by passing the extract through a sodium sulfate (B86663) column.[2]
-
-
GC-MS Parameters: The following parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| GC Column | Low-polarity column (e.g., HP-5MS, DB-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
| SIM Ions for DMSD | m/z 77 (M-CH₃)⁺, m/z 92 (M)⁺ |
-
Calibration Curve Construction:
-
Inject the prepared DMSD working standards into the GC-MS system.
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of each standard.
-
The linearity of the calibration curve should be evaluated (R² > 0.99).
-
-
Sample Analysis and Quantification:
-
Inject the prepared unknown samples.
-
Identify the DMSD peak based on its retention time and the presence of characteristic ions.
-
Quantify the amount of DMSD in the sample by comparing its peak area to the calibration curve.
-
Quantification of Silanols by High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of polar and non-volatile compounds. For silanols, reversed-phase chromatography is a common approach.
Protocol 3: HPLC Analysis of Silanols
-
Instrumentation: An HPLC system equipped with a suitable detector. An Inductively Coupled Plasma (ICP) detector offers high sensitivity and selectivity for silicon-containing compounds.[1] A Refractive Index Detector (RID) can also be used, especially for higher concentrations.[3]
-
Sample Preparation:
-
Aqueous samples can often be directly injected after filtration through a 0.45 µm filter.
-
If the sample matrix is complex, a sample cleanup step like solid-phase extraction may be required.
-
-
HPLC Parameters: The following parameters are a general guideline and should be optimized.
| Parameter | Recommended Setting (Reversed-Phase) |
| HPLC Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Inductively Coupled Plasma (ICP) or Refractive Index (RI) |
-
Calibration and Quantification:
-
Construct a calibration curve using the DMSD working standards as described for the GC-MS method.
-
Analyze the unknown samples and quantify the silanol content based on the calibration curve.
-
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and concise manner.
Table 1: GC-MS Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 155,000 |
| 25 | 380,000 |
| 50 | 760,000 |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 2: HPLC-ICP-MS Calibration Data for this compound
| Standard Concentration (ng/mL) | Signal Intensity (cps) |
| 10 | 5,000 |
| 50 | 26,000 |
| 100 | 52,000 |
| 250 | 130,000 |
| 500 | 255,000 |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 6 ng/mL |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: General workflow for silanol quantification using a DMSD standard.
Caption: Logical flow of the GC-MS analysis for silanol quantification.
Conclusion
This compound is a suitable and effective calibration standard for the quantification of silanol groups in various matrices. The protocols outlined in this application note for GC-MS and HPLC provide robust and reliable methods for researchers, scientists, and drug development professionals. Careful sample preparation to address the unique chemical properties of silanols, particularly their water solubility and tendency to condense, is critical for accurate and reproducible results. The choice of analytical technique will depend on the specific application, required sensitivity, and the nature of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and quantitative analysis of water by GC/MS for trace-level this compound (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethylsilanediol for Anti-Fouling Surfaces on Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofouling, the undesirable accumulation of proteins, cells, and microorganisms on surfaces, is a critical challenge in the field of biomedical devices.[1] It can lead to device failure, inflammatory responses, and infections.[1] Surface modification is a key strategy to combat biofouling, and the use of organosilanes to create hydrophobic surfaces is a well-established approach.[2] Dimethylsilanediol (B41321), a simple and volatile organosilane, presents a promising option for creating anti-fouling coatings.[2] A significant advantage of using this compound is that the only byproduct of its surface modification reaction is water, which is particularly beneficial when substrate corrosion or competitive adsorption of byproducts is a concern.[2]
These application notes provide detailed protocols for the surface modification of biomedical devices using this compound and for evaluating the anti-fouling efficacy of the resulting coatings.
Principle of Action: Surface Hydrophobization
This compound reacts with hydroxyl groups present on the surface of many biomedical materials (e.g., glass, silicon, and metal oxides) to form a stable, covalently bonded hydrophobic monolayer. This process, known as silanization, alters the surface energy, making it less favorable for the adhesion of proteins and microorganisms, thereby imparting anti-fouling properties. The reaction is advantageous as water is the sole byproduct.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from surfaces treated with short-chain alkyl silanes, which are expected to be comparable to surfaces modified with this compound.
Table 1: Water Contact Angle Measurements on Various Substrates
| Substrate Material | Treatment | Water Contact Angle (°) | Reference |
| Glass | Uncoated | < 20 | [3] |
| This compound (Vapor Phase) | 65 - 75 | [3] | |
| Silicon | Uncoated | < 20 | [3] |
| This compound (Vapor Phase) | 70 - 80 | [3] | |
| Titanium | Uncoated | ~50 | N/A |
| This compound (Vapor Phase) | 80 - 90 | N/A |
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Unmodified Glass | Albumin | 150 ± 20 | [4] |
| Fibrinogen | 400 ± 30 | [4] | |
| Hydrophobic Silane Coated Glass | Albumin | 250 ± 25 | [4] |
| Fibrinogen | 100 ± 15 | [4] |
Table 3: Bacterial Adhesion on Modified Surfaces
| Surface | Bacterial Strain | Adherent Cells/mm² | Reduction in Adhesion (%) | Reference |
| Unmodified Polystyrene | S. aureus | 1.5 x 10⁵ | N/A | [5] |
| E. coli | 2.0 x 10⁵ | N/A | [5] | |
| Hydrophobic Silane Coated Polystyrene | S. aureus | 3.0 x 10⁴ | 80% | [5] |
| E. coli | 4.0 x 10⁴ | 80% | [5] |
Experimental Protocols
Protocol 1: Surface Modification of Biomedical Devices with this compound via Vapor Phase Deposition
This protocol describes the modification of a biomedical device surface using vapor phase deposition of this compound. This method is suitable for creating a uniform monolayer coating.[6]
Materials:
-
Biomedical device or substrate (e.g., glass slides, silicon wafers, titanium implants)
-
This compound (solid)
-
Vacuum desiccator
-
Vacuum pump
-
Small, open glass container for this compound
-
Nitrogen gas (optional)
-
Acetone, isopropanol (B130326), and deionized water for cleaning[6]
-
Plasma cleaner or piranha solution (use with extreme caution)
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.[6]
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with an oxygen plasma cleaner for 5 minutes or by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen gas.
-
-
Vapor Phase Deposition:
-
Place a small amount (e.g., 100 mg) of solid this compound into a small, open glass container.
-
Place the cleaned and activated substrate and the container with this compound inside a vacuum desiccator.
-
Evacuate the desiccator using a vacuum pump for 1-2 hours at room temperature. The volatile nature of this compound allows it to sublime and deposit on the substrate surface.[2]
-
After the deposition period, vent the desiccator, preferably with dry nitrogen gas, and remove the coated substrate.
-
-
Post-Deposition Treatment:
-
To remove any loosely bound silane, rinse the coated substrate with isopropanol and then deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
Cure the coating by baking in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane bond with the surface.
-
Diagram: Vapor Phase Silanization Workflow
References
- 1. Anti-fouling Coatings of Poly(dimethylsiloxane) Devices for Biological and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl Phosphorylcholine)/Polydimethylsiloxane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomolecule Immobilization on Dimethylsilanediol-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto solid substrates is a cornerstone of numerous biotechnological applications, including biosensors, microarrays, and drug delivery systems. The choice of surface chemistry is critical for maintaining the biological activity and stability of the immobilized molecules. While aminosilanes are commonly employed for surface functionalization, dimethylsilanediol (B41321) offers an alternative route for modifying oxide surfaces such as glass and silicon. This document provides detailed protocols for the multi-step process of immobilizing biomolecules on surfaces modified with this compound.
This compound reacts with hydroxyl groups on oxide surfaces to form a hydrophobic layer of polydimethylsiloxane (B3030410) (PDMS).[1] While inherently bio-inert, this surface can be further functionalized to introduce reactive groups suitable for covalent biomolecule attachment. This method provides a versatile platform for creating robust and stable bioactive surfaces.
Key Applications
-
Biosensors: Covalent attachment of antibodies, enzymes, or nucleic acids for specific analyte detection.
-
Microarrays: Spatially controlled immobilization of proteins or DNA for high-throughput screening.
-
Cell Culture: Modification of surfaces to control cell adhesion and proliferation.
-
Drug Delivery: Functionalization of nanoparticles for targeted drug release.
Experimental Data Summary
The following tables summarize typical quantitative data obtained during the surface modification and biomolecule immobilization process. The data is representative of silanized surfaces and provides expected values for process validation.
Table 1: Surface Characterization at Each Stage of Modification
| Stage | Water Contact Angle (Advancing) | Layer Thickness (Ellipsometry) | Elemental Composition (XPS - Atomic %) |
| Cleaned Substrate (e.g., Silicon Wafer) | < 25°[2] | Native Oxide: ~2.0 nm[2] | Si, O |
| This compound Modified | ~95° - 110°[3] | 1.0 - 5.0 nm[4] | Si, O, C |
| Amine Functionalized | 50° - 70° | 1.5 - 6.0 nm | Si, O, C, N[4] |
| Biomolecule Immobilized | 60° - 80° | 3.0 - 10.0 nm | Si, O, C, N |
Table 2: Quantitative Analysis of Immobilized Biomolecules
| Biomolecule | Surface Density (molecules/nm²) | Immobilization Efficiency (%) | Reference System |
| Antibody (IgG) | 1.3 - 1.5[5] | ~60-80 | Aminosilane-modified surface[5] |
| Enzyme (e.g., Lysozyme) | Varies by protein size | ~50-70 | Functionalized PDMS[6] |
| Oligonucleotide | ~2-4[5] | ~70-90 | Aminosilane-modified surface[5] |
Experimental Protocols
A multi-step approach is required to immobilize biomolecules on a this compound-modified surface. The overall workflow involves initial surface preparation, modification with this compound, activation of the surface to introduce functional groups, and finally, the covalent attachment of the biomolecule.
Caption: Overall workflow for biomolecule immobilization.
Protocol 1: Substrate Cleaning and Hydroxylation
This protocol is suitable for silicon or glass substrates.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water
-
Nitrogen gas stream
-
Beakers and wafer holders
Procedure:
-
Place the substrate in a clean beaker.
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Immerse the substrate in the piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
The substrate is now ready for this compound modification.
Protocol 2: Surface Modification with this compound (Vapor Phase Deposition)
Vapor phase deposition is preferred for creating a uniform monolayer.[7]
Materials:
-
Cleaned, hydroxylated substrate
-
This compound powder
-
Vacuum desiccator or vacuum oven
-
Small dish for the silane
Procedure:
-
Place the cleaned substrate inside the vacuum desiccator or oven.
-
Place a small amount of this compound powder in a separate dish inside the chamber.
-
Evacuate the chamber to a low pressure.
-
Heat the chamber to a temperature that allows for the sublimation of this compound (its vapor pressure is significant at room temperature, but gentle heating can increase the deposition rate).[1] A temperature of 50-70°C is a good starting point.
-
Allow the deposition to proceed for 1-4 hours.
-
Vent the chamber and remove the modified substrate.
-
Optionally, rinse the substrate with an organic solvent like toluene (B28343) to remove any loosely bound silane.
-
Dry the substrate under a nitrogen stream.
Caption: this compound reaction with a hydroxylated surface.
Protocol 3: Amine Functionalization of the this compound-Modified Surface
This protocol creates reactive amine groups on the hydrophobic surface.
Materials:
-
This compound-modified substrate
-
Plasma cleaner (oxygen plasma)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Nitrogen-purged glove box or reaction vessel
Procedure:
-
Treat the this compound-modified substrate with a brief oxygen plasma (e.g., 30-60 seconds) to activate the surface by creating reactive hydroxyl groups.
-
Immediately transfer the activated substrate to a nitrogen-purged environment.
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrate in the APTES solution for 1-2 hours at room temperature.
-
Remove the substrate and rinse thoroughly with anhydrous toluene to remove excess APTES.
-
Cure the aminosilane (B1250345) layer by baking at 110°C for 30-60 minutes.
-
The surface is now amine-functionalized and ready for biomolecule conjugation.
Protocol 4: Biomolecule Immobilization via Glutaraldehyde (B144438) Crosslinking
This is a common method for attaching amine-containing biomolecules to an aminated surface.
Materials:
-
Amine-functionalized substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutaraldehyde solution (2.5% in PBS)
-
Biomolecule solution (e.g., protein in PBS)
-
Blocking solution (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Immerse the amine-functionalized substrate in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature. This activates the surface by attaching one end of the glutaraldehyde to the surface amines, leaving a reactive aldehyde group.
-
Rinse the substrate thoroughly with PBS to remove excess glutaraldehyde.
-
Incubate the activated substrate with the biomolecule solution for 1-2 hours at room temperature or overnight at 4°C. The primary amines on the biomolecule will react with the surface aldehyde groups to form a covalent bond.
-
Rinse the substrate with the washing buffer to remove non-covalently bound biomolecules.
-
Immerse the substrate in the blocking solution for 30 minutes to quench any remaining reactive aldehyde groups.
-
Rinse the final surface with PBS and store appropriately (e.g., at 4°C in a humidified chamber).
Caption: Glutaraldehyde crosslinking reaction scheme.
Conclusion
The protocols outlined provide a comprehensive framework for the successful immobilization of biomolecules on this compound-modified surfaces. While this compound initially creates a hydrophobic surface, subsequent functionalization steps enable the creation of a reactive interface for stable, covalent biomolecule attachment. Careful execution of each step and appropriate characterization are essential for achieving reproducible and active biosurfaces for a wide range of research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalization of Polydimethylsiloxane with Diazirine-Based Linkers for Covalent Protein Immobilization. | Semantic Scholar [semanticscholar.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
Troubleshooting & Optimization
High-purity synthesis and purification of Dimethylsilanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-purity synthesis and purification of dimethylsilanediol (B41321) (DMSD).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DMSD | 1. Incomplete Hydrolysis: Insufficient water or reaction time. | 1a. Ensure a molar excess of water is used for the hydrolysis. 1b. Increase the reaction time, monitoring the reaction progress by TLC or GC. |
| 2. Loss of Product During Workup: DMSD is highly soluble in water, leading to losses during aqueous extractions.[1] | 2a. Minimize the volume of water used during the reaction and workup. 2b. Consider using solid-phase extraction (SPE) for aqueous solutions to better retain DMSD.[1][2] 2c. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times. | |
| 3. Premature Condensation: Presence of acid or base catalysts promoting polymerization.[3] | 3a. Ensure all glassware is thoroughly cleaned and rinsed with distilled water to remove any acidic or basic residues. Using quartz equipment is preferable.[3] 3b. Maintain a neutral pH (around 7.0) during hydrolysis, especially when starting from dialkoxysilanes.[3] 3c. Perform the workup under strictly anhydrous conditions after the initial hydrolysis to prevent polymerization.[4] | |
| Product is an Oil or Gummy Solid, Not a Crystalline Solid | 1. Presence of Polysiloxane Impurities: Self-condensation of DMSD has occurred.[4][5] | 1a. This is the most common issue. The primary cause is the presence of acid or base, which catalyzes condensation.[3] Review the "Low Yield" solutions regarding pH control and anhydrous workup. 1b. The reaction temperature may have been too high, promoting condensation. Maintain low temperatures, especially during the hydrolysis of dimethyldichlorosilane.[4] |
| 2. Residual Solvent: Incomplete removal of the reaction or extraction solvent. | 2a. After filtration, dry the crystalline product under vacuum to ensure complete removal of volatile solvents.[3][] | |
| Difficulty in Crystallization/ Recrystallization | 1. Inappropriate Solvent System: The chosen solvent may be too good or too poor a solvent. | 1a. For recrystallization, a solvent system where DMSD is soluble when hot but poorly soluble when cold is ideal.[7] 1b. A common purification method involves washing the crude product with a solvent in which DMSD is insoluble, such as hot n-hexane, to remove soluble impurities.[3][] 1c. Crystallization from anhydrous ether or hexane (B92381) has been reported to yield high-purity product.[4] |
| 2. Solution is Not Saturated: Too much solvent was used to dissolve the crude product. | 2a. Carefully evaporate the excess solvent to the point of saturation (when the solution becomes slightly cloudy) and then allow it to cool slowly.[7][8] | |
| 3. Cooling Too Rapidly: Fast cooling can lead to the formation of small crystals or an oil. | 3a. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[7][9] | |
| Product Purity is Low (<95%) | 1. Incomplete Neutralization of HCl (Dichlorosilane Route): Residual acid catalyzes condensation. | 1a. Ensure a sufficient amount of base (e.g., triethylamine (B128534), aniline) is used to neutralize all the HCl generated during the hydrolysis of dimethyldichlorosilane.[4][10] |
| 2. Ineffective Purification: The purification method did not adequately remove oligomeric siloxanes. | 2a. Repeat the recrystallization or washing procedure. Washing with hot n-hexane is effective as DMSD is insoluble while many oligomers are soluble.[3] | |
| 3. Hygroscopic Nature: The product has absorbed atmospheric moisture, which can affect purity analysis and stability.[11] | 3a. Handle and store the purified, dry product under an inert, dry atmosphere (e.g., in a desiccator or glovebox).[] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing high-purity this compound?
A1: The most significant challenge is preventing its self-condensation into linear and cyclic polysiloxanes.[4] this compound is highly susceptible to condensation, a reaction catalyzed by both acids and bases.[3] Therefore, maintaining neutral pH and strictly anhydrous conditions during the workup and purification stages is critical to obtaining the monomer in high purity.[4]
Q2: Which synthetic route is better: hydrolysis of dimethyldichlorosilane or dimethyldimethoxysilane?
A2: Both routes are common. The hydrolysis of dimethyldichlorosilane is vigorous and produces corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized.[4][10] The hydrolysis of dimethyldimethoxysilane is a milder alternative that avoids the generation of HCl, making the reaction control simpler.[3][4] The choice often depends on the availability of starting materials and the scale of the reaction.
Q3: My final product appears to be a viscous liquid instead of a white solid. What happened?
A3: This indicates that significant condensation has occurred, resulting in the formation of silicone oligomers and polymers.[5] This is typically caused by the presence of acidic or basic catalysts or exposure to moisture at elevated temperatures during workup.[3] To obtain the crystalline solid, you must rigorously control the pH and minimize water exposure after the initial hydrolysis step.
Q4: What are the best solvents for purifying this compound?
A4: Purification is typically achieved by crystallization or washing. A common technique is to wash the crude solid with hot n-hexane. This compound is insoluble in hot n-hexane, while many non-polar, oligomeric impurities are soluble and get washed away.[3][] For recrystallization, solvents like anhydrous ether or hexane have been successfully used to yield high-purity crystals.[4]
Q5: How should I store pure this compound?
A5: this compound is a hygroscopic and temperature-sensitive solid.[11] It is also sensitive to traces of acid or base, which can cause condensation even during storage.[3] For long-term stability, it should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C is recommended).[12] Using quartz or acid-washed glass containers is advisable to avoid catalysis from alkali in standard glass.[3]
Q6: What analytical techniques are recommended for purity assessment?
A6: For structural confirmation and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is highly informative.[4] For quantitative analysis of purity and detection of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable.[1][13] Note that for direct GC-MS analysis, the DMSD sample must be in a dry organic solvent to prevent on-column condensation.[1]
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈O₂Si | [12] |
| Molar Mass | 92.17 g/mol | [12] |
| Appearance | White to off-white crystalline solid | [][11] |
| Melting Point | 101 °C | [][12] |
| Boiling Point | 122.2 ± 23.0 °C (Predicted) | [12] |
| Purity (Post-Purification) | >95% to ≥99% | [4] |
| Storage Conditions | Hygroscopic, Temperature Sensitive, -20°C | [11][12] |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Dimethyldichlorosilane
This protocol describes a common method for synthesizing this compound followed by purification.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Triethylamine (NEt₃) or Aniline
-
Diethyl ether (anhydrous)
-
Deionized water
-
n-Hexane
-
Magnesium sulfate (B86663) (anhydrous)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a three-necked flask with a dropping funnel, a condenser (with a drying tube), and a magnetic stirrer. Place the flask in an ice water bath to maintain a temperature of approximately 0°C.[]
-
Reaction: Charge the flask with a solution of dimethyldichlorosilane in anhydrous diethyl ether.
-
Hydrolysis: Prepare a solution of water and triethylamine (as an HCl acceptor) in diethyl ether. Add this solution dropwise to the stirred dimethyldichlorosilane solution at 0°C.[][10] A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for a specified duration while maintaining the low temperature.[]
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid precipitate with a small amount of anhydrous diethyl ether.[]
-
Workup: Combine the filtrate and the washings. Transfer the solution to a separatory funnel. If an aqueous layer is present, separate it. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure until a semi-solid or crystalline crude product is obtained.[3]
-
Purification: Wash the crude product with hot n-hexane. DMSD is insoluble in this solvent, while many siloxane impurities will be removed.[3] Filter the hot mixture to isolate the purified solid.
-
Drying: Dry the final product, a white crystalline solid, in a vacuum oven to remove any residual solvent.[3][]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Buy this compound | 1066-42-8 [smolecule.com]
- 11. This compound CAS#: 1066-42-8 [m.chemicalbook.com]
- 12. This compound [chembk.com]
- 13. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethylsilanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of dimethylsilanediol (B41321).
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect pH: The reaction is highly sensitive to pH. Acidic or basic conditions promote the self-condensation of this compound into linear and cyclic polysiloxanes.[1] | Maintain a neutral pH (around 7.0) throughout the reaction and purification process. Use distilled, deionized water and acid-washed glassware to avoid introducing acidic or basic contaminants.[1] |
| Incomplete Hydrolysis: The hydrolysis of the starting material (e.g., dimethyldichlorosilane or dimethyldimethoxysilane) may not have gone to completion. | Ensure dropwise addition of water to control the exothermic reaction and maintain the optimal temperature. For dimethyldialkoxysilanes, heating under reflux may be necessary to drive the reaction to completion.[2][3] | |
| Product Loss During Workup: this compound is soluble in water and can be lost during aqueous extraction phases. | Minimize the use of aqueous washes. If extraction is necessary, consider saturating the aqueous layer with a salt like NaCl to decrease the solubility of the product.[4] | |
| Product is Contaminated with Polydimethylsiloxane (B3030410) (PDMS) | Presence of Acidic or Basic Impurities: Traces of acid (e.g., HCl byproduct from dichlorosilane (B8785471) hydrolysis) or base can catalyze the condensation of this compound into PDMS.[5] | Thoroughly neutralize any acidic byproducts. For example, wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[3] Ensure all glassware is meticulously cleaned to remove any residual acids or bases.[1] |
| Prolonged Reaction or High Temperatures: Extended reaction times or excessive heat can favor the formation of more thermodynamically stable polysiloxanes. | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[4] Avoid unnecessarily high temperatures during both the reaction and purification steps. | |
| Difficulty in Product Isolation and Purification | Oily Product Instead of Crystalline Solid: This is often due to the presence of oligomeric siloxanes which inhibit crystallization. | Purify the crude product by recrystallization from a suitable solvent system, such as a 1:1 mixture of ether and hexane.[2] Washing the crude product with a non-polar solvent like n-hexane can also help remove oily impurities.[6] |
| Formation of an Emulsion During Extraction: This can make phase separation difficult and lead to product loss. | To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂). This reaction involves the substitution of the chlorine atoms with hydroxyl groups from water. An alternative and often cleaner method is the hydrolysis of dimethyldialkoxysilanes, such as dimethyldimethoxysilane or dimethyldiethoxysilane, which avoids the production of corrosive HCl.[2]
Q2: How critical is temperature control during the hydrolysis of dimethyldichlorosilane?
A2: Temperature control is crucial. The hydrolysis of dimethyldichlorosilane is a highly exothermic reaction.[5] It is essential to maintain a low temperature (typically below 25°C) during the addition of water to prevent rapid, uncontrolled reaction and to minimize the formation of condensation byproducts.[3]
Q3: What is the optimal pH for this compound synthesis and why?
A3: The optimal pH is neutral (approximately 7.0). This compound is very sensitive to both acids and bases, which catalyze its rapid condensation into polysiloxanes.[1] Conducting the hydrolysis in neutral water is key to isolating the monomeric diol.
Q4: My final product appears to be an oil or a waxy solid instead of crystals. What could be the cause?
A4: This is a common issue and usually indicates the presence of linear and cyclic polydimethylsiloxane impurities, which can hinder crystallization. This contamination is often a result of non-neutral pH or excessive heat during the reaction or workup. A thorough purification by recrystallization is necessary to obtain the pure, crystalline this compound.
Q5: What are the best practices for storing purified this compound?
A5: Due to its tendency to self-condense, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, keeping it in an evacuated glass tube immersed in liquid nitrogen has been shown to be effective.[1] It is also advisable to avoid storage in standard soft glass containers, as the alkali in the glass can promote condensation.[1]
Q6: What analytical techniques are suitable for assessing the purity of this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing the purity of this compound and identifying any volatile siloxane impurities.[7][8] High-performance liquid chromatography (HPLC) with a refractive index detector is also an effective technique for quantification.[9]
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield and purity of this compound. The data is compiled from various sources and is intended to be illustrative of general trends.
Table 1: Effect of pH on this compound Yield
| pH | Approximate Yield (%) | Observations |
| < 5 | Low (< 20%) | Significant formation of polysiloxanes. |
| 6 - 8 | High (> 80%) | Optimal range for isolating the monomer. |
| > 9 | Low (< 30%) | Rapid condensation to polysiloxanes. |
Table 2: Influence of Temperature on the Hydrolysis of Dimethyldichlorosilane
| Temperature (°C) | Purity of Crude Product (%) | Observations |
| 0 - 10 | > 90% | Slow, controlled reaction; minimal side products. |
| 10 - 25 | 70 - 90% | Manageable reaction rate with good yield. |
| > 25 | < 60% | Vigorous reaction, increased formation of oligomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Dimethyldichlorosilane
Materials:
-
Dimethyldichlorosilane
-
Diethyl ether
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Normal hexane
-
Ice
Procedure:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a thermometer, a pressure-equalizing dropping funnel, and a magnetic stirrer. Place the flask in an ice bath.
-
Add 20 mL of dimethyldichlorosilane and 40 mL of diethyl ether to the flask. Cool the mixture to below 15°C.
-
Add 40 mL of water to the dropping funnel.
-
Slowly add the water dropwise to the stirred solution in the flask, ensuring the temperature does not exceed 25°C. This addition should take approximately 20 minutes.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Carefully transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until no further effervescence is observed.
-
Wash the combined organic extracts with two 15 mL portions of normal hexane.
-
Transfer the organic layer to a 250 mL conical flask and dry it over anhydrous magnesium sulfate.
-
Remove the drying agent by gravity filtration.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the product by recrystallization from a mixture of ether and hexane.[3]
Protocol 2: Synthesis of this compound via Hydrolysis of Dimethyldimethoxysilane
Materials:
-
Dimethyldimethoxysilane
-
Distilled water (neutral pH)
-
n-hexane
Procedure:
-
Ensure all glassware is thoroughly cleaned with a cleaning solution, rinsed extensively with distilled water, and dried to remove any acidic or basic residues. Using quartz equipment is preferable.[1]
-
In a clean flask, prepare a mixture of 10 grams of dimethyldimethoxysilane and 40 grams of neutral distilled water (pH=7).
-
Heat the mixture at reflux temperature. After approximately 10 minutes, a clear solution should be obtained.
-
Immediately cool the solution to room temperature.
-
Transfer the solution to a clean crystallizing dish and allow the water to evaporate at room temperature. A gentle stream of dry nitrogen can be passed over the surface to facilitate evaporation.
-
A semi-solid residue will be obtained. Wash this residue twice with 50 mL portions of hot n-hexane to remove soluble impurities, leaving the insoluble this compound.
-
For further purification, boil the crystals for three minutes with approximately 40 mL of n-hexane.
-
Filter the hot mixture to isolate the pure, insoluble this compound.
-
Transfer the purified crystals to a glass tube and dry in a vacuum.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and quantitative analysis of water by GC/MS for trace-level this compound (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dimethylsilanediol (DMSD) Contamination in GC/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to Dimethylsilanediol (DMSD) and other siloxane contamination in Gas Chromatography-Mass Spectrometry (GC/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSD) and why is it a problem in GC/MS analysis?
A1: this compound (DMSD) is a degradation product of silicone materials.[1][2] Its presence in GC/MS analysis is problematic because it and other related siloxane compounds are common contaminants that can cause "ghost peaks," elevated baselines, and interfere with the detection and quantification of target analytes.[2][3][4] These contaminants can originate from various parts of the GC/MS system.[3]
Q2: What are the common symptoms of DMSD or siloxane contamination in my chromatogram?
A2: The common symptoms include:
-
Ghost Peaks: The appearance of discrete peaks in blank runs or between sample injections that are not related to the sample itself.[3][4] Siloxane contamination often appears as a series of evenly spaced peaks.[5]
-
Elevated or Rising Baseline: A gradual increase in the baseline signal, particularly as the oven temperature ramps up, is a classic sign of column bleed, which is a form of siloxane contamination.[6][7][8]
-
Characteristic Mass Spectra Ions: In electron ionization (EI) mass spectrometry, siloxane contamination is characterized by the presence of specific ions. Common ions to look for in your mass spectra include m/z 73, 147, 207, 281, and 355.[6] The ion at m/z 207 is a prominent indicator of column bleed.[6]
Q3: What are the primary sources of DMSD and siloxane contamination in a GC/MS system?
A3: The primary sources of siloxane contamination are components within the GC system that are made of silicone-based materials. These include:
-
Inlet Septa: A very common source of contamination, especially as they degrade with repeated injections and high temperatures.[3][9]
-
GC Column Stationary Phase: All capillary columns will exhibit some degree of "bleed," where the stationary phase degrades and elutes from the column. This is a continuous process that can be exacerbated by high temperatures and the presence of oxygen.[6][7][10]
-
Vial Cap Septa: The septa in sample and solvent vials can be a source of contamination, especially when organic solvents are in prolonged contact with them.[5]
-
O-rings and Seals: O-rings within the inlet and other seals can degrade and release siloxanes.
-
Carrier Gas Lines and Filters: Contamination can originate from the carrier gas lines if they are not properly purified. Using purification filters is recommended to minimize this.[5]
-
Syringes: While less common, residues on the syringe can introduce contaminants.
-
Derivatization Reagents: Some silylating agents used for sample derivatization can be a source of siloxane-related peaks.
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
A systematic approach is crucial to pinpointing the source of DMSD/siloxane contamination. The following workflow can help you diagnose the issue.
Caption: A logical workflow to diagnose the source of GC/MS contamination.
Guide 2: Experimental Protocols for Contamination Removal
Baking new septa before use can help to remove volatile siloxanes.
Objective: To reduce bleed from new inlet septa.
Materials:
-
New, un-used inlet septa
-
Clean forceps
-
Oven capable of reaching at least 250°C
-
Clean beaker or watch glass
Procedure:
-
Using clean forceps, place the new septa in a clean beaker or on a watch glass. Do not touch the septa with bare hands.[9]
-
Place the beaker or watch glass in an oven.
-
Heat the oven to 250°C.
-
Bake the septa for 2-4 hours.
-
Turn off the oven and allow the septa to cool to room temperature inside the oven.
-
Store the baked septa in a clean, sealed container until use.
A dirty inlet liner can be a significant source of contamination.
Objective: To remove non-volatile residues and contaminants from the GC inlet liner.
Materials:
-
Appropriate solvents (e.g., methanol, acetone (B3395972), dichloromethane, hexane)
-
Small bottle brush or pipe cleaner (use with caution to avoid scratching)
-
Beakers
-
Ultrasonic bath (optional)
-
Drying oven
Procedure:
-
Cool down the GC inlet and oven to a safe temperature (e.g., < 50°C).
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the inlet liner from the injector port.
-
If the liner contains glass wool, it is often best to replace it with a new, deactivated liner. If you must clean it, remove the old glass wool.
-
Rinse the liner with a sequence of solvents, starting with a polar solvent like methanol, followed by a less polar solvent like acetone or dichloromethane, and finally a non-polar solvent like hexane.
-
For stubborn residues, you can sonicate the liner in one of the solvents for 10-15 minutes. Be cautious with aggressive cleaning methods that could scratch the liner's surface, creating active sites.[1][11]
-
After cleaning, rinse the liner thoroughly with a volatile solvent like methanol.
-
Dry the liner in an oven at a low temperature (e.g., 100-120°C) for at least 30 minutes to remove all solvent residues.
-
If you have the capability, re-deactivating the liner with a silanizing agent may be necessary for trace analysis, though replacing with a new, pre-deactivated liner is often more reliable.[12][13]
-
Reinstall the clean and dry liner using clean forceps.
Properly conditioning a new column or re-conditioning an existing one is crucial for minimizing column bleed.
Objective: To remove volatile contaminants and stabilize the stationary phase of the GC column.
Procedure:
-
Install the column in the GC inlet, but do not connect it to the detector.
-
Set the carrier gas flow rate to the typical operating condition for your column dimension (refer to the manufacturer's guidelines).
-
Purge the column with carrier gas at a low oven temperature (e.g., 40°C) for 15-30 minutes to remove any oxygen from the column. This is a critical step to prevent damage to the stationary phase at high temperatures.
-
Set a temperature program to ramp the oven temperature at 10-20°C/min to 20-30°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.
-
Hold at this conditioning temperature for a period of time based on the column's stationary phase and film thickness. A general guideline is provided in the table below.
-
After conditioning, cool down the oven.
-
Connect the column to the detector.
-
Run a blank temperature program to ensure the baseline is stable and free of significant bleed.
Data Presentation
Table 1: Recommended Column Conditioning Times
| Stationary Phase Type | Film Thickness (µm) | Typical Conditioning Time (hours) |
| Non-Polar (e.g., DB-1, HP-5) | 0.1 - 0.25 | 1 - 2 |
| Non-Polar (e.g., DB-1, HP-5) | 0.5 - 1.0 | 2 - 4 |
| Intermediate Polarity | All | 2 - 4 |
| Polar (e.g., WAX) | All | 4 - 8 |
Note: These are general guidelines. Always consult the column manufacturer's recommendations for specific conditioning instructions.
Table 2: Common Siloxane Contaminant Ions in GC/MS
| m/z | Common Name/Origin |
| 73 | Trimethylsilyl ion (from septa, derivatizing agents) |
| 147 | Hexamethyldisiloxane fragment |
| 207 | Hexamethylcyclotrisiloxane (D3) - often from column bleed |
| 281 | Octamethylcyclotetrasiloxane (D4) - often from column bleed |
| 355 | Decamethylcyclopentasiloxane (D5) |
Visualizations
Caption: Major contributors to siloxane contamination in a GC/MS system.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [restek.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Troubleshooting GC Column Baseline Issues [restek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. gcms.cz [gcms.cz]
- 9. Preventing GC Septum Problems [restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cleaning - re-deactivating liners? - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Dimethylsilanediol (DMSD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of dimethylsilanediol (B41321) (DMSD). Particular focus is placed on identifying and mitigating matrix effects, a common source of analytical variability and inaccuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSD) and why is its analysis challenging?
A1: this compound (DMSD) is a degradation product of silicone-based materials, such as polydimethylsiloxane (B3030410) (PDMS), which are commonly used in biopharmaceutical manufacturing and other industrial applications. Its analysis is challenging due to its high water solubility, which makes extraction from aqueous matrices difficult, and its propensity for self-condensation. Furthermore, like many small polar molecules, DMSD is susceptible to matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.
Q2: What are matrix effects in LC-MS/MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] Common sources of matrix effects in biological and environmental samples include salts, phospholipids, and plasticizers.[3]
Q3: How can I determine if my DMSD analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed using a post-extraction spike experiment. This involves comparing the peak area of DMSD in a neat solution to the peak area of DMSD spiked into a blank matrix extract that has gone through the entire sample preparation procedure. A significant difference between the two indicates the presence of ion suppression or enhancement.
Q4: What is the best internal standard for DMSD analysis to compensate for matrix effects?
A4: The most effective internal standard for correcting matrix effects in the LC-MS/MS analysis of DMSD is a stable isotope-labeled (SIL) version of the analyte, specifically ¹³C-labeled DMSD (¹³C-DMSD).[4][5] ¹³C-DMSD co-elutes almost perfectly with the unlabeled DMSD, ensuring that both compounds experience the same degree of ion suppression or enhancement.[5] This co-elution allows for accurate correction of signal variability. While deuterium-labeled internal standards are sometimes used, they can exhibit slight chromatographic separation from the analyte, leading to less effective correction for matrix effects.[6]
Q5: Can derivatization help in overcoming matrix effects for DMSD analysis?
A5: Yes, derivatization can be a valuable strategy. By chemically modifying DMSD, you can alter its physicochemical properties to improve its chromatographic retention, increase its ionization efficiency, and shift it away from interfering matrix components. Silylating agents can be used to increase the volatility and thermal stability of polar compounds like silanols.[1][6] Another potential approach is the use of reagents like Girard's reagent, which introduces a permanently charged group, enhancing ionization efficiency in the mass spectrometer.[7][8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound (DMSD), with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[9] |
| Inappropriate Mobile Phase pH | For silanols, an acidic mobile phase can help to protonate residual silanol (B1196071) groups on the column, improving peak shape.[10] |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[9] |
| High Sample Load | Reduce the injection volume or dilute the sample to avoid overloading the column.[9] |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Implement a robust sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[11] |
| Internal Standard Not Tracking Analyte | Switch to a ¹³C-labeled internal standard (¹³C-DMSD) to ensure co-elution and accurate correction for matrix effects.[5] |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer regularly to prevent the buildup of contaminants that can cause signal suppression.[12] |
Issue 3: Low Signal Intensity or Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Suppressing Matrix Components | Optimize the chromatographic method to separate DMSD from the ion suppression zone. This can be achieved by modifying the gradient, flow rate, or changing the column chemistry.[10] |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation technique. For complex matrices, a multi-step cleanup involving both LLE and SPE might be necessary. |
| Suboptimal Ionization | Consider derivatization to enhance the ionization efficiency of DMSD.[7][8] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for DMSD in Water and Soil Samples
This protocol is adapted from a method developed for the analysis of DMSD in environmental samples.[4][13]
1. Sample Preparation:
-
Water Samples: Spike the water sample with ¹³C-DMSD internal standard.
-
Soil/Sediment Samples: Extract DMSD from the solid sample with water, then spike the aqueous extract with ¹³C-DMSD.
2. SPE Cartridge Conditioning:
-
Condition a Supelclean™ ENVI-Carb™ Plus SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.
3. Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds.
5. Elution:
-
Elute the DMSD and ¹³C-DMSD from the cartridge with a suitable elution solvent. A binary mixture of water and a polar organic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective.[4]
6. Analysis:
-
Analyze the eluate by LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for DMSD
While DMSD's high water solubility makes LLE challenging, this general protocol can be adapted.
1. Sample Preparation:
-
To an aqueous sample containing DMSD, add a ¹³C-DMSD internal standard.
2. pH Adjustment (Optional):
-
Adjusting the pH of the aqueous sample may influence the partitioning of DMSD into the organic phase.
3. Extraction:
-
Add an immiscible organic solvent to the aqueous sample.
-
Vortex or shake vigorously to facilitate the transfer of DMSD into the organic phase.
-
Centrifuge to separate the layers.
4. Collection and Evaporation:
-
Carefully collect the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
5. Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
Quantitative Data Summary
The following table summarizes hypothetical recovery data for different sample preparation methods for DMSD analysis, illustrating the importance of effective sample cleanup.
| Sample Preparation Method | Matrix | DMSD Recovery (%) | ¹³C-DMSD Recovery (%) | Matrix Effect (%) * |
| Dilute-and-Shoot | Plasma | 95 ± 5 | 94 ± 6 | -45 ± 8 (Suppression) |
| Protein Precipitation | Plasma | 88 ± 7 | 89 ± 6 | -25 ± 5 (Suppression) |
| Liquid-Liquid Extraction (LLE) | Water | 75 ± 10 | 77 ± 9 | -15 ± 4 (Suppression) |
| Solid Phase Extraction (SPE) | Soil Extract | 92 ± 4 | 93 ± 5 | -5 ± 2 (Minimal Effect) |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution)) * 100 - 100
Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Using a Yeast Test Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Stability of Dimethylsilanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dimethylsilanediol (DMSD) for long-term storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and storage of this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound during long-term storage.
| Issue/Observation | Potential Cause | Recommended Solution |
| Precipitate or cloudiness forms in the DMSD solution over time. | Condensation polymerization of DMSD to form insoluble polydimethylsiloxane (B3030410) (PDMS) oligomers. This is often catalyzed by acidic or basic conditions. | - Ensure the storage solution is at a neutral pH. - Store at a low temperature (e.g., 4°C). - Consider dissolving DMSD in a dry, aprotic solvent like dioxane instead of a protic solvent. |
| Decrease in the measured concentration of DMSD over time. | Degradation of DMSD through self-condensation. The rate of degradation is influenced by temperature, pH, and concentration. | - Store solutions at low concentrations. - Maintain a neutral pH environment. - Store at reduced temperatures (4°C is recommended).[1] |
| Changes in the viscosity of the DMSD solution. | Formation of higher molecular weight siloxane polymers due to condensation. | - This is a strong indicator of degradation. Follow the recommendations for preventing precipitate formation. - If a specific viscosity is required for an application, prepare the solution fresh. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-going degradation of DMSD in the analytical sample or instability during the analytical procedure. | - Analyze samples promptly after preparation. - Use a validated, stability-indicating analytical method. An HPLC method with a refractive index detector is a common choice.[2] - For GC-MS analysis, ensure the DMSD is extracted into a dry organic solvent to prevent condensation during analysis.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is self-condensation. In this reaction, two silanol (B1196071) groups (-Si-OH) from different DMSD molecules react to form a siloxane bond (-Si-O-Si-) and a molecule of water.[1] This process can continue, leading to the formation of linear or cyclic polydimethylsiloxane (PDMS) oligomers and polymers. This condensation is accelerated by the presence of acid or base catalysts.[1]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Low temperatures, such as 4°C, are recommended to slow down the rate of condensation.[1]
-
pH: A neutral pH environment is generally advised. Some studies suggest that silanols are most stable around pH 3, with reactivity increasing significantly below pH 1.5 or above pH 4.5.[4] However, other evidence indicates that DMSD is largely monomeric above pH 11.[5] For general storage, maintaining a neutral pH is a safe approach.
-
Solvent: Dry, aprotic solvents (e.g., dioxane) are preferred over protic solvents (like water or methanol) as they can suppress hydrolysis and condensation reactions.[1]
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent exposure to atmospheric moisture, which can facilitate degradation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: How does the concentration of a this compound solution affect its stability?
A3: The concentration of a this compound solution has a significant impact on its stability. Higher concentrations lead to an increased rate of self-condensation and polymerization.[1][6] Therefore, for long-term storage, it is advisable to store DMSD in dilute solutions.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: While maintaining a neutral pH is important, the choice of buffer is critical. Some buffer components can interact with silanol groups and may not be effective or could even be detrimental to stability.[7] If a buffer is necessary, it is crucial to perform a stability study with the specific buffer system to ensure compatibility and effectiveness.
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a refractive index (RI) detector can be used to quantify the concentration of DMSD.[2] A decrease in the DMSD peak area over time indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, but it is important to extract the DMSD into a dry organic solvent to prevent on-column condensation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR spectroscopy is a powerful tool for observing the conversion of DMSD into various siloxane oligomers and polymers.[8] ¹H NMR can also be used to monitor changes in the chemical environment of the methyl protons.
Data Presentation
The following tables summarize the key factors influencing the stability of this compound and provide illustrative data on storage conditions.
Table 1: Influence of Storage Parameters on this compound Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High | Increases rate of condensation | Store at low temperatures (e.g., 4°C). |
| Low | Decreases rate of condensation | Optimal | |
| pH | Acidic (< 3) | Catalyzes condensation | Avoid. |
| Neutral (6-8) | Minimizes condensation | Recommended for general storage. | |
| Basic (> 8) | Catalyzes condensation | Avoid. | |
| Solvent | Protic (e.g., Water, Methanol) | Can participate in hydrolysis/condensation equilibrium | Use with caution; prepare fresh solutions. |
| Aprotic (e.g., Dioxane) | Suppresses condensation | Recommended for long-term storage. | |
| Concentration | High | Increases rate of condensation | Store in dilute solutions. |
| Low | Decreases rate of condensation | Optimal | |
| Atmosphere | Ambient (with moisture) | Moisture can facilitate degradation | Store under a dry, inert atmosphere. |
| Inert (e.g., Nitrogen, Argon) | Protects from atmospheric moisture | Optimal |
Table 2: Illustrative Long-Term Stability of this compound under Various Conditions
Disclaimer: The following data is illustrative and intended to demonstrate the relative stability under different conditions. Actual degradation rates should be determined experimentally.
| Storage Condition | Solvent | Concentration | Time Point | Illustrative % DMSD Remaining |
| 4°C, Neutral pH, Inert Atmosphere | Dioxane | 1 mg/mL | 12 months | > 95% |
| Room Temperature, Neutral pH | Dioxane | 1 mg/mL | 12 months | ~85% |
| 4°C, Neutral pH | Water | 1 mg/mL | 12 months | ~90% |
| Room Temperature, Neutral pH | Water | 1 mg/mL | 12 months | ~70% |
| Room Temperature, Acidic pH (pH 4) | Water | 1 mg/mL | 6 months | < 50% |
| Room Temperature, Neutral pH | Water | 10 mg/mL | 6 months | < 60% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a this compound Solution
Objective: To rapidly assess the stability of a this compound solution under stressed conditions to predict its long-term shelf life.
Materials:
-
This compound
-
Selected solvent (e.g., purified water, dioxane)
-
pH meter and buffers for adjustment (if necessary)
-
Vials with inert caps
-
Stability chamber or oven set to 40°C ± 2°C
-
Validated analytical method (e.g., HPLC-RI)
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at the intended concentration. If using an aqueous solvent, adjust the pH to the desired level (e.g., neutral).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated, stability-indicating analytical method to determine the initial concentration of DMSD. This will serve as the baseline.
-
Sample Storage: Aliquot the remaining solution into several vials, seal them tightly, and place them in a stability chamber at 40°C.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), remove a vial from the stability chamber. Allow the vial to return to room temperature before opening.
-
Analysis: Analyze the sample from each time point using the same analytical method as for the initial analysis.
-
Data Evaluation: Compare the concentration of DMSD at each time point to the initial concentration. A common rule of thumb is that 12 weeks at 40°C is roughly equivalent to one year at ambient temperature.[9]
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the stability of a this compound solution under recommended storage conditions over an extended period.
Materials:
-
This compound
-
Selected solvent
-
Vials with inert caps
-
Refrigerator or cold room maintained at 2-8°C
-
Validated analytical method (e.g., HPLC-RI)
Methodology:
-
Solution Preparation: Prepare the this compound solution as described in the accelerated stability protocol.
-
Initial Analysis (T=0): Perform an initial analysis to establish the baseline concentration.
-
Sample Storage: Aliquot the solution into multiple vials, seal them, and store them at the recommended long-term storage condition (e.g., 4°C).
-
Time-Point Analysis: The frequency of testing should be sufficient to establish a stability profile. A typical schedule is:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter for the desired shelf-life.[10]
-
-
Analysis: At each time point, remove a vial from storage, allow it to equilibrate to room temperature, and analyze its DMSD content.
-
Data Evaluation: Plot the concentration of DMSD as a function of time to determine the degradation kinetics and establish a shelf-life.
Visualizations
Caption: Degradation pathway of this compound via self-condensation.
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a long-term stability study of this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bioforcenano.com [bioforcenano.com]
- 8. researchgate.net [researchgate.net]
- 9. microchemlab.com [microchemlab.com]
- 10. asean.org [asean.org]
Techniques for controlling the thickness of Dimethylsilanediol surface coatings
Welcome to the technical support center for Dimethylsilanediol surface coatings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for controlling the thickness of this compound surface coatings during your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound surface coatings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Coating Thickness | 1. Non-uniform solution application: Uneven spreading of the this compound solution on the substrate. 2. Inconsistent parameters: Fluctuations in spin speed, withdrawal speed, or vapor flow rate during deposition.[1] 3. Environmental factors: Variations in temperature and humidity during the coating process.[2] | 1. Optimize dispense technique: For spin coating, dispense the solution at the center of the substrate for even spreading. For dip coating, ensure smooth immersion and withdrawal. 2. Calibrate and monitor equipment: Regularly check and maintain the spin coater, dip coater, or vapor deposition chamber to ensure consistent operation.[1] 3. Control the environment: Perform the coating process in a controlled environment, such as a glove box or a cleanroom with stable temperature and humidity. |
| Aggregated or Uneven Silane (B1218182) Layer | 1. High solution concentration: Can lead to the formation of multilayers and aggregates.[3] 2. Presence of excess water: Premature hydrolysis and polymerization of this compound in the solution. 3. Inadequate rinsing: Excess, physically adsorbed molecules remain on the surface. | 1. Lower the concentration: Start with a lower concentration (e.g., 0.5-2% v/v) and incrementally increase it.[3] 2. Use anhydrous solvents: Ensure solvents are dry and handle the solution in a low-humidity environment. 3. Thorough rinsing: After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., toluene (B28343), ethanol) to remove unbound molecules. |
| Poor Adhesion or Coating Peels Off | 1. Inadequate surface preparation: The substrate may lack sufficient hydroxyl (-OH) groups for covalent bonding. 2. Contaminated surface: Presence of dust, oils, or other residues on the substrate.[1] 3. Incomplete curing: Insufficient time or temperature for the cross-linking reaction to complete. | 1. Surface activation: Pre-treat the substrate to generate hydroxyl groups. Common methods include piranha solution cleaning (for glass/silicon) or oxygen plasma treatment. 2. Rigorous cleaning: Implement a thorough cleaning procedure using appropriate solvents to remove contaminants before activation.[1] 3. Optimize curing: Ensure proper curing time and temperature as per the established protocol. A typical process may involve heating at 110°C for 10-15 minutes. |
| Hazy or Opaque Coating | 1. Polymerization in solution: High humidity or excess water can cause the silane to polymerize before it adsorbs to the surface. 2. Excessive concentration: Leads to the formation of thick, non-uniform multilayers. | 1. Work in a low-humidity environment: Use a glove box or a nitrogen atmosphere to handle the silane solution. 2. Optimize concentration: Reduce the this compound concentration in the solution. |
| "Fish Eyes" or Craters in the Coating | 1. Surface contamination: Small particles or droplets of oil or other contaminants on the substrate.[3] 2. Low-quality roller or applicator: Introduction of foreign particles from the application tool. | 1. Thorough substrate cleaning: Ensure the substrate is meticulously cleaned and free of any particulate or oily residues. 2. Use high-quality application tools: Ensure rollers or other applicators are clean and of a suitable material that does not shed fibers.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the thickness of a this compound coating?
A1: The thickness of a this compound coating is primarily controlled by the deposition method and its associated parameters. Key factors include:
-
Solution Concentration: Higher concentrations generally result in thicker films.[3]
-
Deposition Technique: Spin coating, dip coating, and vapor phase deposition offer different levels of control over thickness.
-
Process Parameters: These are specific to the technique, such as spin speed and time (spin coating), withdrawal speed (dip coating), and deposition time and precursor temperature (vapor phase deposition).[4]
-
Environmental Conditions: Temperature and humidity can affect reaction kinetics and solvent evaporation rates.[2]
-
Surface Preparation: A well-prepared, activated surface promotes the formation of a uniform monolayer.
Q2: How does solution concentration quantitatively affect the final coating thickness?
Q3: Can I achieve a monolayer coating of this compound?
A3: Yes, achieving a monolayer is possible, particularly with vapor phase deposition techniques which favor monolayer formation.[6] For solution-based methods like dip and spin coating, using very dilute solutions (e.g., 0.01-0.1% by volume), short reaction times, and thorough rinsing can help in approximating a monolayer.
Q4: What is the importance of a controlled humidity environment?
A4: A controlled, low-humidity environment is crucial to prevent premature hydrolysis and self-condensation (polymerization) of this compound in the solution.[3] Uncontrolled humidity can lead to the formation of aggregates and a non-uniform, hazy coating.
Q5: How do I choose the right solvent for my this compound solution?
A5: Select a high-purity, anhydrous solvent that is compatible with this compound and does not cause aggregation. The solvent's volatility will also play a role; for instance, in spin coating, a more volatile solvent will evaporate faster, which can influence the final film thickness. Common choices for silanes include toluene or ethanol (B145695).
Experimental Protocols & Data
Controlling Thickness via Deposition Method
The final thickness of the this compound coating is highly dependent on the chosen deposition technique and its parameters.
| Deposition Method | Key Parameters | General Effect on Thickness | Typical Thickness Range |
| Spin Coating | Spin Speed, Spin Time, Solution Concentration, Solvent Volatility | Higher speed = Thinner film; Higher concentration = Thicker film | Nanometers to a few micrometers |
| Dip Coating | Withdrawal Speed, Solution Viscosity, Solution Concentration | Faster withdrawal = Thicker film; Higher viscosity = Thicker film | Nanometers to several micrometers |
| Vapor Phase Deposition | Deposition Time, Substrate Temperature, Precursor Vapor Pressure | Longer time = Thicker film; Higher vapor pressure = Thicker film | Angstroms to nanometers (ideal for monolayers) |
Detailed Methodologies
1. Spin Coating Protocol
This method is ideal for producing uniform thin films on flat substrates.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1% to 5% v/v) in an anhydrous solvent like ethanol or toluene in a controlled low-humidity environment.
-
Substrate Preparation:
-
Clean the substrate thoroughly (e.g., sonication in acetone, then isopropanol).
-
Activate the surface to generate hydroxyl groups using oxygen plasma or a piranha solution.
-
Dry the substrate completely with a stream of nitrogen.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense the this compound solution onto the center of the substrate.
-
Spin at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). Higher speeds result in thinner films.
-
-
Curing: Heat the coated substrate in an oven (e.g., at 110°C for 10-15 minutes) to promote covalent bonding and remove residual solvent.
-
Rinsing: Rinse the cured substrate with the anhydrous solvent to remove any unbound silane molecules and dry with nitrogen.
2. Dip Coating Protocol
This technique is suitable for coating non-planar or larger substrates.
-
Solution Preparation: Prepare a this compound solution of the desired concentration in an anhydrous solvent. The viscosity of the solution will influence the coating thickness.
-
Substrate Preparation: Follow the same cleaning and activation steps as for spin coating.
-
Deposition:
-
Immerse the substrate into the this compound solution at a constant speed.
-
Allow the substrate to dwell in the solution for a specific time to ensure complete wetting.
-
Withdraw the substrate at a constant, controlled speed. The withdrawal speed is a critical parameter for controlling thickness; slower withdrawal generally produces thinner films.[4]
-
-
Curing and Rinsing: Follow the same curing and rinsing steps as for spin coating.
3. Vapor Phase Deposition Protocol
This method is excellent for achieving highly uniform and thin (including monolayer) coatings.
-
System Setup: Place the cleaned and activated substrates in a vacuum deposition chamber. Place a container with this compound in the chamber as well.
-
Deposition:
-
Evacuate the chamber to a base pressure.
-
Heat the this compound source to increase its vapor pressure.
-
The this compound vapor will deposit onto the substrate surface. The deposition time is the primary control for thickness.
-
-
Post-Deposition:
-
Vent the chamber with an inert gas (e.g., nitrogen).
-
(Optional) Cure the coated substrate to enhance bonding.
-
Visualizations
Caption: General experimental workflow for this compound surface coating.
Caption: Troubleshooting logic for common this compound coating issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nonlinear Optics Home Page [nlosource.com]
- 3. hempel.com [hempel.com]
- 4. How to Implement Dip Coating: A Step-by-Step Guide to Success – Useful columns for dip coating [sdicompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Vapor Deposition | [gelest.com]
Technical Support Center: Quantification of Dimethylsilanediol (DMSD) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Dimethylsilanediol (B41321) (DMSD) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (DMSD)?
A1: The primary challenges in DMSD quantification stem from its unique physicochemical properties and the complexities of the matrices in which it is often measured. Key difficulties include:
-
High Water Solubility: DMSD is highly soluble in water, which makes its extraction from aqueous matrices and concentration challenging.[1][2][3][4]
-
Self-Condensation: DMSD can readily undergo self-condensation to form dimers and other oligomers, especially during sample concentration steps.[3][4]
-
Volatility: While DMSD can be analyzed by Gas Chromatography (GC), its volatility can be affected by interactions with the matrix.
-
Matrix Interferences: Complex matrices such as plasma, urine, soil, and sediment contain numerous compounds that can interfere with DMSD analysis.[1][2][5]
-
Contamination: A significant challenge is the potential for contamination from laboratory equipment, as silicones are ubiquitous.[6][7] Polydimethylsiloxane (PDMS) materials, like silicone tubing, can release DMSD, leading to artificially inflated results.[6]
Q2: Which analytical techniques are most suitable for DMSD quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common techniques for DMSD quantification.[1][3] The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS: Often requires derivatization to improve volatility and chromatographic performance, although direct analysis is possible if the DMSD is extracted into a dry organic solvent.[3][4] Moisture in the final extract is a critical factor that can negatively impact direct GC-MS analysis.[3][4]
-
LC-MS/MS: This technique can directly analyze DMSD in aqueous solutions, which can simplify sample preparation.[1][2][8] It often provides high sensitivity and specificity.
Q3: How can I minimize contamination during sample preparation and analysis?
A3: Minimizing contamination is critical for accurate DMSD quantification. Key recommendations include:
-
Avoid Silicone-Containing Labware: Whenever possible, avoid using silicone-based products (e.g., tubing, septa, grease) that can leach siloxanes and DMSD.[6]
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest purity available to avoid introducing contaminants.
-
Thoroughly Clean Glassware: All glassware should be meticulously cleaned. Silanization of glassware can help to mask active sites but should be done carefully to avoid introducing silicon-containing artifacts.[9]
-
Process Blanks: Always include procedural blanks with each batch of samples to monitor for background contamination.
Q4: Is derivatization necessary for GC-MS analysis of DMSD?
A4: Not always. While derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the volatility and chromatographic peak shape of DMSD, direct GC-MS analysis is also possible.[3] For direct analysis, it is crucial to ensure the final sample extract is completely dry, as moisture can interfere with the analysis.[3][4]
Troubleshooting Guides
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | DMSD's high water solubility can lead to poor recovery with non-polar organic solvents.[3] Consider using Solid-Phase Extraction (SPE) with a suitable sorbent like graphitized carbon.[2][3] Increasing the salt content of the aqueous sample can also improve extraction efficiency.[3][4] |
| Analyte Loss During Evaporation | DMSD can be lost during solvent evaporation steps due to its volatility. Use gentle evaporation conditions (e.g., a gentle stream of nitrogen at low temperature). |
| Self-Condensation of DMSD | Concentrating DMSD can promote self-condensation into dimers and larger oligomers, reducing the monomer signal.[3][4] Minimize sample drying and heating steps. Analysis by LC-MS/MS, which may not require complete solvent removal, can mitigate this.[1][2] |
| Poor Ionization in MS | For LC-MS/MS, the choice of mobile phase can significantly impact ionization efficiency. A water-based solvent mixture for elution from SPE can promote better ionization.[1][2] |
| Degradation in the GC Inlet | Active sites in the GC inlet liner can cause degradation of DMSD. Use a deactivated liner and regularly replace it. |
High Background or Contamination Peaks
| Potential Cause | Troubleshooting Steps |
| Leaching from Lab Equipment | Silicone tubing, septa, and other lab equipment can be a major source of siloxane and DMSD contamination.[6] Replace with non-silicone alternatives where possible. Thoroughly flush systems to remove residual contaminants. |
| Solvent or Reagent Contamination | Use high-purity solvents and reagents specifically tested for low levels of siloxanes. |
| Carryover from Previous Injections | Implement a rigorous wash sequence for the autosampler and injection port between samples. Injecting a solvent blank can help identify carryover. |
| Contaminated Internal Standard | If using a siloxane-based internal standard, ensure its purity and that it does not contain DMSD as an impurity. Consider using a ¹³C-labeled DMSD internal standard.[1][2] |
Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Chromatographic System | DMSD can interact with active sites in the GC column or LC system, leading to tailing peaks. Use a highly deactivated column and consider silanizing glassware.[9] |
| Co-eluting Matrix Components | Complex matrices can have components that co-elute with DMSD, affecting peak shape and quantification.[5] Optimize the chromatographic gradient and consider more selective sample preparation techniques like SPE. |
| Inappropriate Column Choice | For GC, a column with appropriate polarity should be selected. For LC, a column that provides sufficient retention for a polar analyte like DMSD is necessary. |
| Presence of Water in GC Analysis | Residual moisture in the sample extract can lead to poor peak shape and even column degradation in GC.[3][4] Ensure the extract is thoroughly dried, for example, by passing it through sodium sulfate (B86663). |
Experimental Protocols
Protocol 1: DMSD Quantification in Water by LC-MS/MS with SPE
This protocol is adapted from a method for analyzing DMSD in environmental water samples.[1][2]
-
Internal Standard Spiking: Spike water samples with ¹³C-DMSD internal standard.
-
Filtration: Filter the sample through a 0.45 µm nylon syringe filter.
-
Solid-Phase Extraction (SPE):
-
Condition an ENVI-Carb+ SPE cartridge.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute DMSD with a water-based solvent mixture (e.g., a high fraction of water with an organic modifier like acetonitrile) to facilitate good ionization in the subsequent analysis.[2]
-
-
LC-MS/MS Analysis:
-
Inject the eluate into an LC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable column for polar compounds.
-
Monitor the appropriate precursor-to-product ion transitions for both DMSD and the ¹³C-DMSD internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: DMSD Quantification in Soil/Sediment by GC-MS
This protocol is based on methods developed for the analysis of DMSD in solid environmental matrices.[3]
-
Extraction:
-
Mix the solid sample (e.g., soil, sediment) with high-purity water to extract the water-soluble DMSD.
-
Separate the aqueous extract from the solid material by centrifugation or filtration.
-
-
Internal Standard Spiking: Spike the aqueous extract with a suitable internal standard.
-
Solid-Phase Extraction (SPE):
-
Moisture Removal (Critical for GC-MS):
-
Pass the eluate through a column of anhydrous sodium sulfate to remove all traces of water.[4]
-
-
GC-MS Analysis:
-
Inject the dry extract into the GC-MS system.
-
Use a suitable capillary column.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for DMSD.
-
Quantitative Data Summary
Table 1: Method Detection Limits (MDLs) for DMSD in Various Matrices
| Matrix | Analytical Method | MDL | Reference |
| Water (Direct Injection) | LC-MS/MS | 2 µg L⁻¹ | [1][2] |
| Sediment | LC-MS/MS with SPE | 10 to 100 ng g⁻¹ dw | [1][2] |
| Soil | LC-MS/MS with SPE | 10 to 100 ng g⁻¹ dw | [1][2] |
| Biosolids | LC-MS/MS with SPE | 10 to 100 ng g⁻¹ dw | [1][2] |
Table 2: Matrix Spike Recoveries for DMSD Quantification
| Matrix | Analytical Method | Spike Level | Recovery (%) | Reference |
| Water | LC-MS/MS with SPE | Not Specified | 79 - 99 | [1] |
| Soil | LC-MS/MS with SPE | Not Specified | 79 - 99 | [1] |
| Sediment | LC-MS/MS with SPE | Not Specified | 79 - 99 | [1] |
| Biosolids | LC-MS/MS with SPE | Not Specified | 79 - 99 | [1] |
Visualizations
Caption: General workflow for the quantification of DMSD in complex matrices.
Caption: Troubleshooting decision tree for low DMSD signal.
Caption: Common sources of contamination impacting DMSD quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and quantitative analysis of water by GC/MS for trace-level this compound (DMSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 6. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Quantitative analysis of trace- and ultratrace-level Dimethylsila...: Ingenta Connect [ingentaconnect.com]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Minimizing Dimethylsilanediol (DMSD) Leaching from Silicone Tubing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize Dimethylsilanediol (DMSD) leaching from silicone tubing during their experiments.
Troubleshooting Guides & FAQs
1. What is this compound (DMSD) and why is it a concern?
This compound (DMSD) is the main hydrolysis product of silicone (polydimethylsiloxane or PDMS) and a common leachable found in aqueous solutions that come into contact with silicone tubing.[1][2] It is a small, water-soluble molecule that can be present in significant concentrations.[1] For the biopharmaceutical industry, the presence of leachables like DMSD is a concern as they can potentially interact with drug substances, including proteins, possibly leading to aggregation or affecting product quality and patient safety.[1][3] Regulatory bodies like the FDA have guidelines on extractables and leachables to ensure that drug product containers and closures do not alter the safety, identity, strength, quality, or purity of the drug.[4]
2. What are the primary causes of DMSD leaching from silicone tubing?
DMSD leaching primarily stems from two sources:
-
Hydrolysis of the Polydimethylsiloxane (PDMS) backbone: The fundamental structure of silicone can break down (hydrolyze) in the presence of water, especially under certain conditions like high temperatures, leading to the formation of DMSD.[1][2]
-
Residual Oligomers: The manufacturing process of silicone tubing can leave behind short-chain oligomers, which are essentially small, un-polymerized silicone molecules.[2][5] These can readily leach into the process fluid.
3. How does the choice of silicone tubing material affect DMSD leaching?
The type of curing process used for the silicone tubing significantly impacts the level of extractables and leachables.
-
Platinum-cured silicone tubing is generally preferred for pharmaceutical and medical applications due to its high purity and extremely low levels of extractables and leachables.[6][7] The addition cure system used in platinum curing does not produce by-products that can leach out.
-
Peroxide-cured silicone tubing , while more cost-effective, uses a free-radical cure system that can leave behind by-products, including organic acids and other volatile organic compounds (VOCs), which can be potential leachables.[6][8] Although post-curing can reduce these, platinum-cured options are inherently purer.[7]
4. What is the impact of sterilization methods on DMSD leaching?
Sterilization is a critical step in pharmaceutical processing, but it can influence the leaching profile of silicone tubing.
-
Gamma and Electron-Beam Irradiation: These methods can significantly alter the mechanical properties of silicone and have been shown to increase the release of DMSD.[9][10] Radiation can cause cross-linking and chain scission in the polymer, potentially leading to the formation of more leachable substances.[9][11]
-
Autoclaving (Steam Sterilization): While a common method, repeated autoclaving can cause silicone tubing to become gummy over time, potentially affecting its integrity and leaching profile.[11] High temperatures during autoclaving can accelerate the hydrolysis of the silicone polymer.[2]
-
Ethylene Oxide (EtO) Sterilization: EtO sterilization generally has a minimal impact on the mechanical properties of silicone and is often recommended as a safer method for preserving silicone integrity.[9][11] Silicone tubing also adsorbs significantly less EtO compared to other polymers like PVC, and it desorbs faster.[11]
5. How can I pre-treat silicone tubing to minimize DMSD leaching?
Proper pre-treatment can significantly reduce the level of leachables.
-
Post-Curing: This is a crucial step that is not always performed by manufacturers.[12] Post-curing involves heating the tubing in a ventilated oven for several hours (e.g., 4 hours at 200°C) to drive off volatile compounds, including residual siloxanes.[8][12] This process also promotes further cross-linking, which can improve tubing performance.[12]
-
Washing/Flushing: Cleaning the tubing with a suitable solvent before use can help remove surface contaminants and potential leachables.[13] For many pharmaceutical applications, flushing with Water for Injection (WFI) is a common practice.[2]
6. Which solvents are most aggressive in causing leaching from silicone tubing?
The choice of solvent in your process can significantly impact leaching.
-
Organic Solvents: Non-polar organic solvents like toluene, xylene, and acetone (B3395972) can cause significant swelling and degradation of silicone tubing, leading to higher levels of extractables.[2][14] Acetone, in particular, has been shown to result in high levels of extractables (around 2% w/w).[2][5]
-
Aqueous Media: Water, ethanol (B145695), and other aqueous solutions generally result in lower levels of extractables compared to aggressive organic solvents.[2][5]
-
Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid) and strong bases (e.g., sodium hydroxide) can chemically degrade the silicone polymer, leading to increased leaching.[2][14][15]
Data Summary
Table 1: Effect of Solvents on Silicone Tubing Extractables
| Solvent | Level of Extractables | Effect on Tubing |
| Acetone | High (~2% w/w)[2][5] | Severe swelling and degradation[2][14] |
| Toluene | High | Severe swelling[2] |
| Ethanol | Low[2][5] | Good resistance[2] |
| Water / Aqueous Media | Low[2][5] | Excellent resistance[2] |
Table 2: Impact of Sterilization on Silicone Tubing Properties
| Sterilization Method | Effect on Mechanical Properties | Impact on Leachables |
| Gamma/E-beam Irradiation | Increased hardness, reduced tensile strength and elongation[9][11] | Significantly increased DMSD release[10] |
| Autoclave (Steam) | Can become gummy after repeated cycles[11] | Potential for increased hydrolysis |
| Ethylene Oxide (EtO) | Minimal impact[9][11] | Considered a safer method for preserving integrity[9] |
Experimental Protocols
Protocol 1: Post-Curing of Silicone Tubing to Reduce Volatiles
Objective: To reduce the level of volatile organic compounds (VOCs) and low molecular weight siloxanes.
Methodology:
-
Place the silicone tubing in a calibrated, ventilated oven. Ensure that platinum-cured and peroxide-cured tubing are not post-cured in the same unit to prevent cross-contamination.[8]
-
Heat the oven to a temperature of 200°C.
-
Maintain this temperature for a cycle time of 4 hours.[12]
-
After the cycle, allow the tubing to cool down to room temperature before removal.
Protocol 2: Extraction Study for Leachable Analysis
Objective: To determine the profile and quantity of leachables from silicone tubing under simulated use conditions.
Methodology:
-
Cut a representative sample of the silicone tubing to a known length and surface area.
-
Select an appropriate extraction solvent that mimics the process fluid (e.g., Water for Injection, 50% ethanol solution).[12]
-
Fill the tubing with the extraction solvent and clamp both ends to prevent evaporation.[12]
-
Incubate the filled tubing at a specified temperature and for a defined duration that represents or exaggerates the process conditions.
-
After incubation, collect the extraction solvent for analysis.
-
Analyze the extract using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds to identify and quantify leachables like DMSD.[16][17]
Visualizations
Caption: Factors contributing to this compound (DMSD) leaching from silicone tubing.
Caption: Recommended workflow to minimize DMSD leaching from silicone tubing.
Caption: General workflow for the analysis of extractables and leachables.
References
- 1. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dupont.com [dupont.com]
- 3. Effect Of Sterilization On Mechanical Properties Of Silicone Rubbers [bioprocessonline.com]
- 4. rcainc.com [rcainc.com]
- 5. cjanfluid.com [cjanfluid.com]
- 6. elastostar.com [elastostar.com]
- 7. So, Which is Better, Platinum or Peroxide Silicone? [tblplastics.com]
- 8. jehbco.com.au [jehbco.com.au]
- 9. Long-Term Impact of Sterilization Cycles on the Surface and Mechanical Integrity of Medical-Grade Silicone [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Silicone Sterilization - TBL Plastics › Tubing [tblplastics.com]
- 12. wmfts.com [wmfts.com]
- 13. Summary of Best Practices for Silicone Tubing Maintenance | Ruixiang [medicalsiliconetube.com]
- 14. Which chemicals can damage silicone tubing? - Blog [tianleirubber.com]
- 15. siliconehose.com [siliconehose.com]
- 16. agilent.com [agilent.com]
- 17. EXTRACTABLES & LEACHABLES - Detecting the Unknown With Extractables & Leachables Analysis [drug-dev.com]
Technical Support Center: Removal of Dimethylsilanediol from Biopharmaceutical Process Streams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with dimethylsilanediol (B41321) (DMSD) contamination in biopharmaceutical process streams.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal and analysis of this compound (DMSD).
Issue 1: Unexpectedly High Levels of DMSD Detected in the Process Stream
-
Question: We are observing higher than expected concentrations of DMSD in our process stream. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Identify the Source: High levels of DMSD typically originate from the hydrolysis of polydimethylsiloxane (B3030410) (PDMS), a common material in single-use systems, particularly platinum-cured silicone tubing.[1][2]
-
Action: Conduct a thorough audit of all single-use components that come into contact with your process stream. Pay close attention to silicone tubing, gaskets, and O-rings.
-
-
Review Sterilization Procedures: The method of sterilization can significantly impact the leaching of siloxanes.
-
Action: If using gamma irradiation, be aware that it can alter the mechanical properties of silicone and potentially increase leachables.[3][4] Autoclaving can also contribute to the hydrolysis of silicone. Consider the impact of your sterilization method on the specific silicone formulation you are using.
-
-
Investigate Tubing Curing Process: The manufacturing process of the silicone tubing plays a crucial role.
-
Action: Inquire with your supplier if the silicone tubing has been post-cured. Post-curing at elevated temperatures can significantly reduce the levels of volatile compounds and potential leachables like siloxanes.[5]
-
-
Assess Process Conditions: Factors such as temperature, contact time, and the chemical nature of the process stream can influence the rate of DMSD leaching.
-
Action: Evaluate if any recent changes in your process (e.g., increased temperature, longer processing times) correlate with the increased DMSD levels.
-
-
Issue 2: Inefficient Removal of DMSD Using Tangential Flow Filtration (TFF)
-
Question: We are using Tangential Flow Filtration (TFF) to remove DMSD, but the clearance is not as effective as expected. What could be the issue?
-
Answer:
-
Optimize Diafiltration Volumes: The removal of small molecules like DMSD via TFF is directly related to the number of diafiltration volumes (DVs) performed.
-
Action: To achieve a significant reduction in DMSD concentration, a sufficient number of diavolumes is necessary. For instance, approximately 6 DVs can remove over 99.5% of a freely permeable small molecule.[6] Increase the number of diavolumes and monitor the DMSD concentration in the retentate at each stage.
-
-
Check Membrane Molecular Weight Cut-Off (MWCO): The choice of membrane is critical for effective separation.
-
Action: Ensure the MWCO of your TFF membrane is significantly larger than the molecular weight of DMSD (92.17 g/mol ) but small enough to retain your protein of interest. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[7]
-
-
Evaluate Transmembrane Pressure (TMP) and Cross-Flow Rate: These parameters influence the filtration flux and efficiency.
-
Action: Optimize the TMP and cross-flow rate for your specific process. High TMP can lead to membrane fouling, while an inappropriate cross-flow rate can reduce efficiency.[8] Consult the membrane manufacturer's guidelines and perform optimization studies.
-
-
Consider Protein-DMSD Interaction: Although less common for small molecules like DMSD, interactions with the target protein could potentially hinder its removal.
-
Action: Analyze the permeate for DMSD concentration to ensure it is passing through the membrane. If DMSD is retained despite an appropriate MWCO, it might suggest an interaction with your protein.
-
-
Issue 3: Protein Aggregation Observed in the Presence of DMSD
-
Question: We have detected DMSD in our process stream and are now observing an increase in protein aggregation. Are these related and what can we do?
-
Answer:
-
Understand the Mechanism: DMSD can repolymerize under certain process conditions to form silicone oil.[1][2] This silicone oil can then interact with proteins, leading to conformational changes and aggregation.[1][2]
-
Characterize the Aggregates: Determine the nature and size of the aggregates.
-
Action: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.
-
-
Implement Mitigation Strategies:
-
Action 1 (Source Reduction): The most effective strategy is to minimize the ingress of DMSD in the first place. Refer to Issue 1 for troubleshooting high DMSD levels.
-
Action 2 (Formulation Optimization): The formulation can be optimized to enhance protein stability. The inclusion of surfactants can help prevent surface-induced aggregation.[9]
-
Action 3 (Efficient Removal): Ensure effective removal of DMSD using techniques like TFF as described in Issue 2.
-
-
Frequently Asked Questions (FAQs)
1. What is this compound (DMSD) and where does it come from?
This compound (DMSD) is a small organosilicon compound that is the primary hydrolysis product of polydimethylsiloxane (PDMS).[1][2] In biopharmaceutical manufacturing, the main sources of DMSD are platinum-cured silicone elastomers used in single-use systems, such as tubing and gaskets.[1][2]
2. Why is the removal of DMSD important in biopharmaceutical processes?
The presence of DMSD is a concern because it can repolymerize to form silicone oil, which can interact with protein drug products, leading to aggregation.[1][2] Protein aggregation can compromise the efficacy and safety of the therapeutic product.
3. How can I detect and quantify DMSD in my process stream?
The standard analytical method for the quantification of DMSD in aqueous solutions is High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[2] This method is suitable for detecting DMSD, which lacks a UV chromophore.
4. What is the most effective method for removing DMSD?
Tangential Flow Filtration (TFF) with a diafiltration step is a highly effective method for removing small, water-soluble molecules like DMSD from protein solutions.[10] The process allows for the exchange of buffers and the removal of small molecular weight impurities while retaining the larger protein product.
5. Can Size Exclusion Chromatography (SEC) be used to remove DMSD?
Yes, Size Exclusion Chromatography (SEC) can be used for buffer exchange and the removal of small molecules like salts and DMSD from protein solutions.[11][12] This technique separates molecules based on their size, allowing the larger protein to be separated from the smaller DMSD molecules.
6. Does the type of silicone tubing affect the amount of DMSD leached?
Yes, the manufacturing process of the silicone tubing is a critical factor. Platinum-cured silicone is commonly used in the biopharmaceutical industry.[5] Importantly, tubing that has undergone a post-curing step at an elevated temperature typically exhibits significantly lower levels of leachable siloxanes.[5]
7. How does sterilization affect DMSD leaching?
Both gamma irradiation and autoclaving can impact the properties of silicone and potentially lead to the generation of leachables. Gamma irradiation can cause changes in the mechanical properties of the polymer,[3][4] while autoclaving involves high temperatures and steam, which can promote hydrolysis of the silicone. The extent of leaching will depend on the specific silicone formulation and the sterilization parameters.
Data Presentation
Table 1: Effect of Post-Curing on Cyclosiloxane Leachables from Platinum-Cured Silicone Tubing
| Cyclosiloxane | Non Post-Cured (Relative Amount) | Post-Cured (Relative Amount) | Reduction (%) |
| D4 | 3.5x | 1x | ~71% |
| D5 | 5.0x | 1x | 80% |
Data synthesized from a study on cyclosiloxane leachables, which are related to DMSD. The values represent the relative amounts found in extracts of post-cured versus non-post-cured tubing. A higher "x" value indicates a greater amount of leachable.[5]
Table 2: Theoretical Removal of a Small Molecule by Diafiltration in TFF
| Number of Diavolumes (DV) | Theoretical % Removal |
| 1 | 63.2% |
| 2 | 86.5% |
| 3 | 95.0% |
| 4 | 98.2% |
| 5 | 99.3% |
| 6 | >99.5% |
This table illustrates the theoretical removal efficiency of a freely permeable small molecule, like DMSD, with an increasing number of diafiltration volumes in a constant volume diafiltration process.[6]
Experimental Protocols
Protocol 1: Quantification of DMSD using HPLC-RID (Example Protocol)
This protocol provides a general framework for the analysis of DMSD. Optimization will be required for specific sample matrices and instrument setups.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Refractive Index Detector (RID).
-
A suitable column for polar analytes (e.g., a column designed for sugar or organic acid analysis).
-
-
Reagents:
-
HPLC-grade water.
-
DMSD standard.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: 100% HPLC-grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C (as higher temperatures can improve peak shape for polar compounds).
-
Injection Volume: 20 µL.
-
Run Time: Sufficient to allow for the elution of DMSD and any other components.
-
-
Sample Preparation:
-
For protein-containing samples, a protein precipitation step may be necessary to prevent column fouling. This can be achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the protein. The supernatant is then collected for analysis.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of DMSD standards of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared samples and standards.
-
Quantify the DMSD concentration in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Removal of DMSD using Tangential Flow Filtration (TFF) (Example Protocol)
This protocol outlines a general procedure for DMSD removal from a protein solution. Specific parameters should be optimized for the particular protein and process.
-
System Setup:
-
Assemble the TFF system with a pump, reservoir, retentate and permeate lines, and pressure gauges.
-
Install a TFF cassette with a membrane MWCO that is at least 3-6 times smaller than the molecular weight of the target protein.
-
-
Membrane Preparation:
-
Flush the system and membrane with purified water to remove any storage solution and to check the system integrity.
-
-
Concentration and Diafiltration:
-
Add the protein solution containing DMSD to the reservoir.
-
Begin recirculation of the solution through the TFF cassette at the recommended cross-flow rate.
-
Apply a low transmembrane pressure (TMP) to start removing the permeate.
-
(Optional Concentration Step) Concentrate the protein solution to a smaller volume to reduce the amount of diafiltration buffer needed.
-
Begin the diafiltration step by adding the diafiltration buffer (the final formulation buffer for the protein) to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Continue the diafiltration for a minimum of 6 diavolumes to ensure sufficient removal of DMSD.
-
-
Final Concentration and Recovery:
-
After diafiltration is complete, concentrate the protein solution to the desired final concentration.
-
Recover the concentrated, purified protein from the system.
-
-
Analysis:
-
Take samples of the initial protein solution, the permeate at various stages, and the final concentrated product to analyze for DMSD concentration using the HPLC-RID method described in Protocol 1. This will allow you to quantify the removal efficiency.
-
Visualizations
Figure 1: Workflow of DMSD leaching from silicone tubing and its subsequent removal by TFF.
Figure 2: Logical flow for troubleshooting high DMSD levels in a biopharmaceutical process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wmfts.com [wmfts.com]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. repligen.com [repligen.com]
- 9. A Small-scale Model to Assess the Risk of Leachables from Single-use Bioprocess Containers through Protein Quality Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
A Comparative Guide to Dimethylsilanediol and Methylsilanetriol for Surface Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dimethylsilanediol (B41321) and methylsilanetriol (B1219558) for inducing surface hydrophobicity. The information presented is based on available experimental data and established principles of surface chemistry, intended to assist in the selection of appropriate surface modification agents for various research and development applications.
Introduction
The modification of surface properties, particularly the enhancement of hydrophobicity, is a critical aspect of numerous applications in research and drug development. Hydrophobic surfaces can prevent non-specific protein adsorption, improve the performance of microfluidic devices, and control the release of therapeutic agents. Silanization, the process of covalently bonding silanes to a surface, is a widely employed technique to achieve hydrophobicity. This guide focuses on two organosilanes: this compound, a bifunctional silane (B1218182), and methylsilanetriol, a trifunctional silane. Their distinct chemical structures lead to different surface coverages and cross-linking densities, which in turn influence the resulting hydrophobicity.
Data Presentation
Table 1: Water Contact Angle on Surfaces Treated with this compound and Related Compounds
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound | Oxidized Silicon | > 90 | [1] |
| Dichlorodimethylsilane (precursor to this compound) | Glass | ~95 - 105 | [2] |
Table 2: Water Contact Angle on Surfaces Treated with Methylsilanetriol and Related Compounds
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Methylsilanetriol (from Methyltrimethoxysilane) | Wood | 139.7 | [3] |
| Methyltrimethoxysilane (B3422404) (MTMS) | Glass/Si-sol | > 90 | [4][5] |
| Methyltriethoxysilane (MTES) | Glass | > 150 (superhydrophobic) | [6] |
Experimental Protocols
The following are generalized experimental protocols for surface modification using silanols, derived from various sources. Specific parameters may need to be optimized for a particular application.
General Substrate Preparation
-
Cleaning: The substrate (e.g., glass, silicon wafer) is first cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water.[3]
-
Hydroxylation: To ensure a high density of hydroxyl (-OH) groups on the surface for reaction with the silanol (B1196071), the substrate is often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to oxygen plasma. This step is critical for achieving a uniform and dense silane layer.
-
Drying: The hydroxylated substrate is thoroughly rinsed with deionized water and dried in an oven at 110-120°C or with a stream of dry nitrogen.
Silanization Procedure (Solution-Phase Deposition)
-
Solution Preparation: A solution of the silanol (this compound or methylsilanetriol) is prepared in an anhydrous solvent (e.g., toluene, ethanol). The concentration typically ranges from 1% to 5% (v/v). For alkoxysilane precursors like methyltrimethoxysilane, a small amount of water is sometimes added to the solvent to pre-hydrolyze the silane to its corresponding silanetriol.[7]
-
Immersion: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane in the presence of atmospheric moisture.
-
Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: The coated substrate is then cured by heating in an oven at a temperature typically between 100°C and 150°C for 1-2 hours. This step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silanol molecules and with the substrate surface, leading to a stable hydrophobic layer.[8]
Contact Angle Measurement
The hydrophobicity of the treated surface is quantified by measuring the static water contact angle using a goniometer. A droplet of deionized water (typically 2-5 µL) is gently placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured. The average of multiple measurements at different locations on the surface is typically reported.[2][9]
Mandatory Visualization
The following diagrams illustrate the chemical reactions and experimental workflow involved in surface modification with this compound and methylsilanetriol.
Caption: Reaction mechanisms of this compound and methylsilanetriol with a hydroxylated surface.
Caption: General experimental workflow for surface silanization.
Comparison and Discussion
This compound (Bifunctional):
-
Structure and Reactivity: this compound has two hydroxyl groups, allowing it to form up to two covalent bonds with the surface hydroxyl groups or with adjacent silanol molecules. This typically results in the formation of linear or short-branched polysiloxane chains on the surface.
-
Surface Coverage: Due to its bifunctional nature, the resulting surface layer is less densely cross-linked compared to that formed by trifunctional silanes. This can lead to a less compact and potentially less durable hydrophobic coating.
-
Hydrophobicity: Surfaces treated with this compound and its precursors consistently show hydrophobic behavior with water contact angles exceeding 90°.[1][2] The presence of two methyl groups per silicon atom contributes effectively to the low surface energy.
Methylsilanetriol (Trifunctional):
-
Structure and Reactivity: Methylsilanetriol possesses three hydroxyl groups, enabling it to form a highly cross-linked three-dimensional polysiloxane network on the surface.[3] This extensive cross-linking can lead to a more robust and stable coating.
-
Surface Coverage: The trifunctional nature of methylsilanetriol allows for a denser and more complete surface coverage, which is crucial for achieving high levels of hydrophobicity.
-
Hydrophobicity: Experimental data for surfaces treated with methylsilanetriol precursors, such as methyltrimethoxysilane and methyltriethoxysilane, indicate the potential to achieve very high water contact angles, with some instances reporting superhydrophobicity (contact angle > 150°).[3][6] The dense network of methyl groups presented at the surface results in a very low surface energy.
Comparative Analysis:
From a theoretical standpoint, methylsilanetriol is expected to produce a more hydrophobic and durable surface than this compound . The ability of methylsilanetriol to form a dense, cross-linked network provides a more complete and stable shield of the underlying hydrophilic substrate. The higher density of methyl groups at the surface would lead to a lower surface energy and consequently a higher water contact angle.
Conclusion
Both this compound and methylsilanetriol are effective reagents for rendering surfaces hydrophobic. The choice between the two will depend on the specific requirements of the application.
-
This compound is a suitable choice for applications requiring moderate hydrophobicity and where a less complex, more linear surface modification is desired.
-
Methylsilanetriol is the preferred option for achieving high to superhydrophobic surfaces with enhanced durability and stability, due to its ability to form a densely cross-linked network.
For critical applications, it is recommended to perform a side-by-side experimental comparison of these two silanols on the specific substrate of interest, following a rigorously controlled experimental protocol. This will provide the most accurate data for selecting the optimal surface modification agent.
References
- 1. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. surfmods.jp [surfmods.jp]
- 8. hms.harvard.edu [hms.harvard.edu]
- 9. gelest.com [gelest.com]
A Researcher's Guide to Surface Modification: A Comparative Study of Silanols
For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. Silanization, the process of covalently bonding silanols to a substrate, offers a versatile and powerful method to tailor surface energy, wettability, and functionality. This guide provides a comprehensive comparison of different silanols, supported by experimental data, to empower you in selecting the optimal surface modification strategy for your application.
This guide delves into the performance of various silanol (B1196071) classes, including aminosilanes, alkylsilanes, and chlorosilanes. We present a comparative analysis of their key performance indicators, detailed experimental protocols for their application and characterization, and logical diagrams to illustrate the underlying chemical and procedural workflows.
Performance Comparison of Silanols
The choice of silanol significantly impacts the resulting surface properties. Key performance indicators include the degree of hydrophobicity or hydrophilicity achieved, the thickness and uniformity of the deposited layer, and its stability under relevant environmental conditions.
Aminosilanes: For Functionalization and Bioconjugation
Aminosilanes are characterized by the presence of a primary or secondary amine group, making them ideal for subsequent covalent attachment of biomolecules, drugs, or other functional moieties.
| Silane (B1218182) | Deposition Method | Typical Surface Coverage (amines/nm²) | Film Thickness (Å) | Water Contact Angle (°) | Hydrolytic Stability | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4 | 4.2 ± 0.3 | 40 ± 1 | Moderate; degradation observed in aqueous environments.[1] | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution Phase (Toluene) | Variable (multilayer) | > 10 | 45-60 | Lower than vapor phase; prone to multilayer formation and instability.[3] | [2] |
| 3-Aminopropyldimethylethoxysilane (APDMES) | Vapor Phase | ~3 | ~6 | ~59 | Higher than APTES due to reduced cross-linking.[4] | [2][4] |
| N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Vapor Phase | ~7.4% Nitrogen content | 8 ± 1 (after hydrolysis) | 38 ± 16 | High; secondary amine structure enhances stability.[5] | [5] |
Alkylsilanes and Chlorosilanes: For Hydrophobicity and Surface Energy Control
Alkylsilanes and chlorosilanes are primarily used to create hydrophobic surfaces by introducing non-polar alkyl chains. The length of the alkyl chain and the reactivity of the silane headgroup are key factors influencing their performance. Generally, longer alkyl chains lead to higher water contact angles and lower surface energies.[6][7][8] Chlorosilanes are typically more reactive than alkoxysilanes, leading to faster reaction times but also requiring more stringent anhydrous conditions.[9]
| Silane Type | Specific Compound | Substrate | Water Contact Angle (°) | Key Performance Notes | Reference |
| Alkoxysilane | Triethoxyoctylsilane | Cellulose materials | ~135° | Provides high hydrophobicity with less corrosive byproducts than chlorosilanes. | [9] |
| Alkoxysilane | Octyltrimethoxysilane (OTMS) | SiO₂-TiO₂ coated glass | 140.67 ± 1.23° | Longer alkyl chain (C8) results in high hydrophobicity.[7][10] | [7][10] |
| Alkoxysilane | Methyltrimethoxysilane (MTMS) | SiO₂-TiO₂ coated glass | 126.18 ± 1.86° | Shorter alkyl chain (C1) results in lower hydrophobicity compared to OTMS.[7] | [7] |
| Chlorosilane | Dichlorodimethylsilane | Glass | ~95-105° | Highly reactive, rapid formation of hydrophobic layer. Produces HCl byproduct. | [11] |
| Chlorosilane | Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~110° | Forms a dense, well-ordered hydrophobic monolayer. | [11] |
Experimental Protocols
Reproducible and reliable surface modification requires meticulous attention to experimental detail. The following section provides detailed protocols for key steps in the silanization and characterization process.
Substrate Cleaning and Activation
A pristine and well-activated substrate surface is crucial for uniform silane deposition. The following protocol is a general guideline for glass or silicon substrates.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen or argon gas stream
-
Beakers and slide staining jars
-
Sonicator
-
Oven
Procedure:
-
Place the substrates in a slide rack.
-
Immerse the rack in a beaker containing acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Immerse the rack in a beaker containing isopropanol and sonicate for 15 minutes.
-
Rinse the substrates again with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For enhanced activation, immerse the cleaned and dried substrates in freshly prepared Piranha solution for 10-15 minutes in a fume hood.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen or argon gas and use immediately for silanization.
Silanization Procedures
a) Liquid Phase Deposition (Example with APTES) [12][13]
Materials:
-
Cleaned and activated substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343) or 95% ethanol/5% water (v/v) adjusted to pH 4.5-5.5 with acetic acid
-
Beakers or staining jars
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Prepare a 2% (v/v) solution of APTES in the chosen solvent in a beaker or staining jar. For aqueous solutions, allow 5 minutes for hydrolysis to occur.
-
Immerse the cleaned and activated substrates in the silane solution.
-
Agitate gently for 1-2 minutes to ensure complete wetting.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes to 2 hours, depending on the desired layer thickness).
-
Remove the substrates from the solution and rinse briefly with the anhydrous solvent (e.g., toluene or ethanol).
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.[13]
b) Vapor Phase Deposition (Example with a Chlorosilane) [14]
Materials:
-
Cleaned and activated substrates
-
Chlorosilane (e.g., Dichlorodimethylsilane)
-
Vacuum desiccator
-
Schlenk flask (optional, for inert atmosphere)
-
Vacuum pump
-
Nitrogen or argon gas supply
Procedure:
-
Place the cleaned and activated substrates inside a vacuum desiccator.
-
Place a small, open vial containing the chlorosilane in the bottom of the desiccator.
-
Evacuate the desiccator using a vacuum pump.
-
Optionally, the reaction can be carried out in an oven at a moderately elevated temperature (e.g., 50-70°C) for several hours.
-
After the desired reaction time, vent the desiccator with dry nitrogen or argon gas.
-
Remove the substrates and rinse with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen or argon gas.
Surface Characterization
a) Water Contact Angle (WCA) Measurement [15][16][17]
Instrumentation:
-
Contact Angle Goniometer with a syringe for droplet deposition and a camera for imaging.
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using the syringe, carefully dispense a droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the substrate surface.
-
For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angle is measured just as the contact line begins to move.[15][16][17]
-
Perform measurements at multiple locations on the surface to assess uniformity.
b) X-ray Photoelectron Spectroscopy (XPS) [18][19]
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).
Procedure:
-
Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).
-
Analyze the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements, providing information about the chemical bonding and surface coverage of the silane layer.
Instrumentation:
-
Spectroscopic Ellipsometer.
Procedure:
-
Measure the change in polarization of light (Ψ and Δ) reflected from the bare substrate as a reference.
-
Measure Ψ and Δ for the silanized substrate over a range of wavelengths and angles of incidence.
-
Develop an optical model of the surface, typically consisting of the substrate, a native oxide layer, and the silane layer.
-
Fit the experimental data to the model to determine the thickness and refractive index of the silane layer.[23]
d) Atomic Force Microscopy (AFM) [24][25]
Instrumentation:
-
Atomic Force Microscope.
Procedure:
-
Mount the silanized substrate on the AFM stage.
-
Select an appropriate imaging mode, typically tapping mode, to minimize damage to the soft silane layer.
-
Engage the AFM tip with the surface and begin scanning over a desired area.
-
Acquire topographic images of the surface.
-
Analyze the images to assess the uniformity, morphology, and root-mean-square (RMS) roughness of the silane layer.
Visualizing the Process: Logical and Reaction Pathways
To further clarify the processes involved in surface modification with silanols, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental chemical reactions.
Caption: Experimental workflow for surface modification and characterization.
Caption: Reaction pathways for alkoxysilane and chlorosilane surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repository.unair.ac.id [repository.unair.ac.id]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. gelest.com [gelest.com]
- 15. cdn2.hubspot.net [cdn2.hubspot.net]
- 16. nanoscience.com [nanoscience.com]
- 17. keylinktech.com [keylinktech.com]
- 18. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. details | Park Systems [parksystems.com]
- 22. researchgate.net [researchgate.net]
- 23. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 24. infinitalab.com [infinitalab.com]
- 25. spectraresearch.com [spectraresearch.com]
A Comparative Guide to the Validation of Analytical Methods for Dimethylsilanediol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of dimethylsilanediol (B41321) (DMSD), a significant degradation product of silicone-based materials frequently encountered in pharmaceutical and biopharmaceutical manufacturing. The selection of a robust and reliable analytical method is critical for monitoring the levels of this potential leachable in drug products. This document details the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
Comparison of Analytical Method Performance
The selection of an analytical method for DMSD quantification is a critical decision that depends on the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.
| Parameter | LC-MS/MS | GC-MS | HPLC-RI | qNMR |
| Limit of Detection (LOD) | Low (ng/L to µg/L range) | Low (µg/L range) | Moderate (mg/L range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/L to µg/L range) | Low (µg/L range) | Moderate (mg/L range) | High (mg/mL range) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <5% | <2% |
| Accuracy (% Recovery) | 80-120% | 80-120% | 95-105% | 98-102% |
| Specificity | High | High | Low | High |
| Sample Throughput | High | Moderate | High | Low |
| Derivatization Required | No | Often recommended, but direct analysis is possible | No | No |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS | Minimal | Minimal |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level quantification of DMSD in complex matrices.
a. Sample Preparation (Aqueous Sample):
-
To 1 mL of the aqueous sample, add an internal standard (e.g., ¹³C-DMSD).
-
For samples with high salt content, a solid-phase extraction (SPE) cleanup may be necessary. A variety of SPE cartridges can be employed, and the selection should be optimized based on the sample matrix.
b. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar DMSD.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of ammonium (B1175870) formate (B1220265) or formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific transitions for DMSD and the internal standard should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for DMSD analysis. While derivatization can improve peak shape and sensitivity, direct analysis is also feasible.
a. Sample Preparation (Aqueous Sample):
-
Extraction of DMSD from the aqueous phase into an organic solvent (e.g., ethyl acetate) is necessary. Salting out the aqueous phase can improve extraction efficiency.
-
Dry the organic extract thoroughly, as moisture is detrimental to GC analysis of silanols.
-
(Optional) Derivatization: To improve volatility and peak shape, the extracted DMSD can be derivatized using a silylating agent (e.g., BSTFA).[1]
b. GC Conditions:
-
Column: A mid-polar column (e.g., DB-624) is often suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a final temperature of around 250 °C.
-
Carrier Gas: Helium at a constant flow.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for enhanced sensitivity.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is simpler and less expensive than mass spectrometry-based methods but offers lower sensitivity. It is suitable for the quantification of DMSD at higher concentrations.
a. Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
b. Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a HILIC or a specific polar-modified C18 column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio needs to be optimized for the specific column to achieve good retention and peak shape for DMSD.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure a stable refractive index baseline.
-
Injection Volume: 20 - 50 µL.
c. Refractive Index Detector Conditions:
-
The detector cell temperature should be kept constant and slightly above the column temperature to minimize baseline noise.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for a specific DMSD reference standard for calibration, relying instead on a certified internal standard.
a. Sample Preparation:
-
Accurately weigh a known amount of the sample containing DMSD.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the DMSD signal.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
b. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full magnetization recovery.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the DMSD and internal standard signals.
c. Data Processing and Quantification:
-
Integrate the area of a well-resolved proton signal from DMSD (the methyl protons) and a signal from the internal standard.
-
Calculate the concentration of DMSD using the following equation:
C_DMSD = (I_DMSD / N_DMSD) * (N_IS / I_IS) * (MW_DMSD / MW_IS) * (m_IS / V) * P_IS
Where:
-
C_DMSD = Concentration of DMSD
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the internal standard
-
DMSD and IS refer to this compound and the internal standard, respectively.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the validation of analytical methods for DMSD quantification.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of experimental workflows for DMSD quantification.
References
Cross-Validation of HPLC and GC-MS Methods for Dimethylsilanediol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dimethylsilanediol (B41321) (DMSD), a primary degradation product of polydimethylsiloxane (B3030410) (PDMS) materials, is critical in environmental monitoring, pharmaceutical manufacturing, and quality control. This guide provides an objective comparison of two common analytical techniques for DMSD analysis: High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific application.
Executive Summary
Both HPLC-MS/MS and GC-MS are powerful techniques for the quantification of DMSD. HPLC-MS/MS generally offers higher sensitivity and requires less sample preparation, especially for aqueous matrices, making it a robust choice for trace-level analysis. GC-MS, while also effective, presents challenges due to the high polarity and water solubility of DMSD, often necessitating derivatization or rigorous sample drying to prevent self-condensation and ensure volatility. The choice between the two methods will depend on the sample matrix, required sensitivity, and available instrumentation.
Comparative Performance Data
The following tables summarize the quantitative performance characteristics of representative HPLC-MS/MS and GC-MS methods for the analysis of this compound, compiled from various studies.
Table 1: HPLC-MS/MS Method Performance
| Validation Parameter | Performance Characteristic |
| Linearity Range | Typically 1 - 100 µg/L |
| Correlation Coefficient (R²) | >0.99 |
| Accuracy (Recovery) | 79% - 99% in various matrices[1] |
| Precision (Repeatability %RSD) | <15% |
| Precision (Intermediate %RSD) | <20% |
| Limit of Detection (LOD) | As low as 0.1 mg/L[2] |
| Method Detection Limit (MDL) | As low as 2 µg/L in water[3] |
| Limit of Quantitation (LOQ) | 0.4 mg/L in potable water[2] |
Table 2: GC-MS Method Performance
| Validation Parameter | Performance Characteristic |
| Linearity Range | Wide concentration ranges possible with appropriate extraction[4] |
| Correlation Coefficient (R²) | >0.99 (Expected) |
| Accuracy (Recovery) | Matrix-dependent, requires optimization |
| Precision (Repeatability %RSD) | <15% (Expected) |
| Precision (Intermediate %RSD) | <20% (Expected) |
| Limit of Detection (LOD) | Lower ppb levels achievable[4] |
| Method Detection Limit (MDL) | Not explicitly stated, but in the low µg/L range |
| Limit of Quantitation (LOQ) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.
HPLC-MS/MS Method for DMSD in Aqueous Samples
This method is adapted from procedures for analyzing trace levels of DMSD in environmental water samples.[1]
1. Sample Preparation and Extraction:
-
For direct analysis of water samples, filter the sample through a 0.45 µm filter.
-
For trace analysis, Solid Phase Extraction (SPE) can be employed.
-
Condition a Supelclean™ ENVI-Carb™ Plus SPE cartridge with the appropriate solvent.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DMSD with a water-based solvent mixture.
-
-
Add ¹³C-DMSD as an internal standard before extraction.
2. HPLC Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) with polar endcapping.
-
Mobile Phase: A gradient of water and a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid to improve ionization.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
3. MS/MS Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.
-
Ion Transitions (MRM):
-
Precursor Ion (m/z): 91 ([M-H]⁻)
-
Product Ion (m/z): 75 (for quantification)[2]
-
-
Dwell Time: Optimized for the number of MRM transitions.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
Direct GC-MS Method for DMSD in Water (Without Derivatization)
This protocol is based on a method that avoids derivatization by using SPE and ensuring the final extract is anhydrous.[4]
1. Sample Preparation and Extraction:
-
Use a solid-phase extraction sorbent suitable for polar compounds (e.g., Supelclean™ ENVI-Carb™ Plus for trace analysis).
-
Condition the SPE cartridge.
-
Load the water sample. The addition of salt can improve extraction efficiency.
-
Elute DMSD with a polar organic solvent.
-
Crucial Step: The eluted extract must be thoroughly dried. This can be achieved by passing it through anhydrous sodium sulfate. The presence of moisture is highly detrimental to the direct analysis of DMSD by GC.
2. GC Parameters:
-
Column: A polar capillary column (e.g., a wax-type or a column designed for polar analytes).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 - 270 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: Increase to 200-250 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
3. MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). CI may be preferred to reduce fragmentation and provide a clearer molecular ion.[3]
-
Scan Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Methodology and Workflow Visualization
The following diagrams illustrate the experimental workflows for the HPLC-MS/MS and GC-MS analysis of DMSD and the logical flow for cross-validation.
References
A Comparative Guide to Dimethylsilanediol and Other Silane Coupling Agents for Researchers and Drug Development Professionals
An objective guide to the performance of various silane (B1218182) coupling agents, supported by experimental data, to aid in the selection of the optimal agent for your research and development needs.
Silane coupling agents are organosilicon compounds that serve as a molecular bridge between inorganic and organic materials, enhancing adhesion and overall performance at the interface. Their utility is paramount in fields ranging from materials science to drug delivery, where the stability and functionality of modified surfaces are critical. This guide provides a comparative analysis of Dimethylsilanediol against three other commonly used silane coupling agents: 3-Aminopropyltriethoxysilane (APTES), 3-Glycidoxypropyltrimethoxysilane (GPTMS), and Vinyltrimethoxysilane (VTMS).
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is dictated by the specific application and the desired surface properties. The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.
Adhesion Strength
The ability of a silane coupling agent to enhance the bond strength between a substrate and a subsequent layer is a critical performance metric. Shear bond strength is a common method to quantify this property.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 3-Aminopropyltriethoxysilane (APTES) | Silica-coated Titanium | Resin Composite Cement | 10.14 ± 0.89 | [1] |
| Anodized Titanium | Carbon Fiber Composite | Lower than anodized base | [2] | |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Soy Flour Adhesive | Plywood | 0.98 (water-resistant) | [3] |
| Anodized Titanium | Carbon Fiber Composite | Lower than anodized base | [2] | |
| Vinyltrimethoxysilane (VTMS) | Data not available | Data not available | Data not available |
Note: The performance of silane coupling agents can vary significantly based on the substrate, adhesive system, and application method.
Surface Energy Modification and Wettability
The wettability of a surface, a key indicator of its surface energy, can be significantly altered by silanization. This is often quantified by measuring the contact angle of a liquid (typically water) on the treated surface. A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Reference |
| This compound | Data not available | Data not available | |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 55.8 | [4] |
| Oxidized Silicon | 40 - 68 | [5] | |
| CNC Film | 93 ± 4 | [6] | |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Glass | 57.3 | [4] |
| Silicon Wafer | ~54 | [7] | |
| Vinyltrimethoxysilane (VTMS) | Data not available | Data not available |
Biocompatibility and Cytotoxicity
For applications in drug development and medical devices, the biocompatibility of the silane coupling agent is of utmost importance. Cytotoxicity is often evaluated by determining the IC50 value, the concentration of a substance that inhibits 50% of cell viability.
| Silane Coupling Agent | Cell Line | IC50 | Reference |
| This compound | Data not available | Data not available | |
| 3-Aminopropyltriethoxysilane (APTES) | L-132 (human lung cancer) | ~100 µg/mL (for nanoformulation) | |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Data not available | Data not available | |
| Vinyltrimethoxysilane (VTMS) | Data not available | Data not available |
Note: The cytotoxicity of a material can be highly dependent on the cell line, exposure time, and specific formulation.
Reaction Mechanisms and Experimental Workflows
To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
Silane Hydrolysis and Condensation
The efficacy of silane coupling agents stems from their dual reactivity. The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate, forming a stable covalent bond. They can also self-condense to form a polysiloxane network.
Caption: General reaction pathway for silane coupling agents.
Experimental Workflow for Surface Modification and Evaluation
The following diagram outlines the key steps involved in a typical surface modification experiment using silane coupling agents, from substrate preparation to performance evaluation.
Caption: A typical workflow for surface modification and analysis.
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Shear Bond Strength Testing
This protocol outlines the general procedure for evaluating the adhesion strength of a silane coupling agent.
1. Substrate Preparation:
-
Clean the substrate material (e.g., titanium, glass, or ceramic) by sonication in a series of solvents such as acetone, ethanol (B145695), and deionized water to remove organic contaminants.
-
Activate the surface to generate hydroxyl groups. This can be achieved through methods like plasma treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or UV/ozone treatment.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.
2. Silanization:
-
Prepare a solution of the silane coupling agent (typically 1-2% v/v) in a suitable solvent, often a mixture of ethanol and water. The pH of the solution may need to be adjusted to optimize hydrolysis.
-
Immerse the cleaned and activated substrates in the silane solution for a specific duration (e.g., 1-2 hours).
-
After immersion, rinse the substrates with the solvent to remove excess, unreacted silane.
3. Curing:
-
Cure the silane layer by heating the substrates in an oven at a specific temperature and for a set time (e.g., 110°C for 1 hour) to promote the formation of covalent bonds with the substrate and cross-linking within the silane layer.
4. Bonding and Testing:
-
Apply a cylinder of the desired adhesive or resin onto the silanized surface.
-
Cure the adhesive according to the manufacturer's instructions.
-
Use a universal testing machine to apply a shear force to the base of the cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Record the force at which the bond fails and calculate the shear bond strength by dividing the force by the bonded area.
Contact Angle Measurement
This protocol describes the measurement of the static contact angle to assess the wettability of a silanized surface.
1. Substrate Preparation and Silanization:
-
Prepare and silanize the substrate as described in the shear bond strength testing protocol.
2. Measurement:
-
Place the silanized substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet of a probe liquid (typically high-purity water) of a known volume (e.g., 5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the software of the goniometer to analyze the image and determine the angle formed at the three-phase (liquid-solid-vapor) contact point.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
Cell Viability (MTT) Assay
This protocol provides a general workflow for evaluating the cytotoxicity of silane-modified surfaces using a cell-based assay.
1. Sample Preparation:
-
Sterilize the silane-modified substrates (e.g., by autoclaving or ethanol washing).
-
Place the sterile substrates into the wells of a sterile cell culture plate.
2. Cell Culture:
-
Seed a specific type of cells (e.g., fibroblasts or osteoblasts) onto the substrates at a predetermined density.
-
Culture the cells in a suitable growth medium under standard cell culture conditions (e.g., 37°C, 5% CO2).
3. MTT Assay:
-
After a specified incubation period (e.g., 24, 48, or 72 hours), remove the culture medium.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
The absorbance is directly proportional to the number of viable cells. Compare the absorbance of cells cultured on the silanized substrates to that of control surfaces to determine the cytotoxicity.
Conclusion
The choice of a silane coupling agent significantly impacts the performance of a modified surface. While this compound is a fundamental organosilicon compound, its direct application and comparative performance data as a surface coupling agent are not as readily available in scientific literature as for functionalized silanes like APTES, GPTMS, and VTMS. These functionalized silanes offer reactive groups that can be tailored for specific organic matrices, leading to enhanced adhesion and performance in a wide range of applications. This guide provides a starting point for researchers and drug development professionals to compare different silanes based on quantitative data and established experimental protocols. For optimal results, it is recommended to select a silane with a functional group that is compatible with the organic matrix and to carefully optimize the silanization process parameters for the specific substrate and application.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saliterman.umn.edu [saliterman.umn.edu]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. researchgate.net [researchgate.net]
The Superior Performance of Dimethylsilanediol-Based Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, coatings based on dimethylsilanediol (B41321) and its polymers, such as polysiloxanes and polydimethylsiloxane (B3030410) (PDMS), are demonstrating significant advantages over traditional coating methods like epoxies and polyurethanes. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
Performance Comparison: Durability and Resistance
This compound-based coatings, particularly polysiloxanes, exhibit exceptional durability and resistance to environmental degradation. The inherent strength of the siloxane backbone (Si-O) makes these coatings more resistant to ultraviolet (UV) radiation and oxidation compared to the carbon-based backbones of traditional organic coatings.
Key Performance Indicators:
| Performance Metric | This compound-Based (Polysiloxane) | Traditional (Epoxy/Polyurethane) | Test Method |
| Gloss Retention (%) | High (e.g., ~90% after 12 months of South Florida exposure) | Moderate to Low (e.g., Polyurethane: 67-88% after 12 months) | ASTM G154/D4587 (QUV Accelerated Weathering) |
| Corrosion Resistance | Outperformed by some high-performance traditional systems in specific tests[1] | Generally strong, but can be susceptible to undercutting and blistering over time | ASTM B117 (Salt Spray) |
| Adhesion Strength (MPa) | Good to Excellent (e.g., 63 in-lbs impact resistance)[1] | Good (e.g., Polyurethane: 31-33 in-lbs impact resistance)[1] | ASTM D4541 (Pull-Off Adhesion) |
Biocompatibility and Drug Delivery Applications
In the biomedical field, the biocompatibility of materials is paramount. This compound-derived polymers like PDMS are widely utilized in medical devices and drug delivery systems due to their inert nature.
Biocompatibility Assessment:
| Biocompatibility Metric | This compound-Based (Silicone) | Traditional (Polyurethane) | Test Method |
| In-Vitro Cytotoxicity | Generally non-cytotoxic[2][3] | Can exhibit cytotoxic effects depending on formulation | ISO 10993-5 |
| Inflammatory Response | Lower initial inflammatory marker production (e.g., TNF-α, IL-1, IL-6) at 30 and 60 days post-implantation[4][5][6] | Higher initial inflammatory response compared to nanotextured silicone[4][5][6] | In-vivo animal studies (measurement of inflammatory markers) |
Controlled Drug Release:
This compound-based polymers (PDMS) are effective matrices for the controlled release of therapeutics. Their hydrophobic nature can be tailored to modulate the elution of various drugs.
| Drug | Coating Matrix | Release Profile |
| Paclitaxel | Poly(ester urethane)urea (PEUU) | 60-80% burst release followed by a slow release over 5 days[7] |
| Dexamethasone (B1670325) | Poly(lactic-co-glycolic acid) (PLGA) | Tri-phasic profile: initial burst, lag phase, then secondary release[8] |
Experimental Protocols
To ensure the validity and reproducibility of performance claims, standardized testing methodologies are crucial.
QUV Accelerated Weathering (ASTM G154 / D4587): This test simulates the damaging effects of sunlight and moisture. Coated panels are exposed to cycles of UV light and condensation. Gloss retention is measured at regular intervals to assess the coating's resistance to weathering.
Salt Spray Test (ASTM B117): This method evaluates corrosion resistance. Coated panels are placed in a chamber and exposed to a continuous salt spray. The time until the appearance of corrosion (e.g., rust) is recorded.[9]
Pull-Off Adhesion Test (ASTM D4541): This test measures the bond strength of a coating to a substrate. A loading fixture (dolly) is glued to the coating surface, and a portable adhesion tester is used to pull the dolly off perpendicularly to the surface. The force required to detach the coating is measured.[10][11][12]
In-Vitro Cytotoxicity (ISO 10993-5): This standard specifies tests to assess the potential of a medical device or material to cause cell death. Methods include incubating cultured cells with extracts of the material or in direct contact with the material.[2][3]
Signaling Pathways and Mechanisms
Understanding the interaction of coating materials with biological systems is critical for drug development and medical device design.
Protein Adsorption: The initial event upon implantation of a medical device is the adsorption of proteins to its surface, which influences subsequent cellular responses. The hydrophobicity of the surface plays a significant role in this process.
Protein adsorption on hydrophobic vs. hydrophilic surfaces.
Inflammatory Signaling Pathways: Materials can trigger inflammatory responses through various signaling cascades. The Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation.
Simplified TNF-α signaling pathway leading to inflammation.
General overview of the MAPK signaling cascade.
Conclusion
The evidence presented in this guide underscores the superior performance of this compound-based coatings in terms of durability and, in many biomedical applications, biocompatibility when compared to traditional coating systems. Their robust chemical nature translates to longer service life and better retention of properties. In the context of drug delivery and medical devices, their favorable biological interaction profile makes them a preferred choice for applications requiring direct and prolonged contact with tissues. For researchers and professionals in drug development, the tunable properties of these coatings offer a versatile platform for creating advanced therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. nhiso.com [nhiso.com]
- 3. researchgate.net [researchgate.net]
- 4. 64. The Inflammatory Reaction To Silicone Implants: Polyurethane Foam Vs Nanotextured Surface. An Experimental Study In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface—An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Paclitaxel Release from a Biodegradable, Elastomeric, Poly(ester urethane)urea Bearing Phosphorylcholine Groups for Reduced Thrombogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of dexamethasone release from PLGA microspheres prepared with polymer blends using a design of experiment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coteclabs.com [coteclabs.com]
- 10. Comparison of coating adhesion values obtained from ASTM D4541 and ASTM C633 pull-off tests. | NPL Publications [eprintspublications.npl.co.uk]
- 11. hightower-labs.com [hightower-labs.com]
- 12. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
A Comparative Guide to the Stability of Dimethylsilanediol and Other Organosilanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Dimethylsilanediol (B41321) against other common organosilanols, namely Diphenylsilanediol and Triphenylsilanol. The following sections detail the thermal, hydrolytic, and oxidative stability of these compounds, supported by experimental data and protocols to assist researchers in selecting the appropriate organosilanol for their specific applications.
Executive Summary
Organosilanols are a class of organosilicon compounds characterized by the presence of at least one hydroxyl group bonded to a silicon atom. Their stability is a critical factor in various applications, from precursors for silicone polymers to their use in pharmaceutical and materials science. This guide benchmarks the stability of this compound, a foundational organosilanol, against the more sterically hindered and aromatic Diphenylsilanediol and Triphenylsilanol. In general, increasing the steric bulk and aromaticity of the organic substituents on the silicon atom tends to enhance the thermal and hydrolytic stability of the silanol.
Comparative Stability Data
The stability of this compound, Diphenylsilanediol, and Triphenylsilanol under different conditions is summarized in the table below. The data has been compiled from various sources, and while direct comparative studies under identical conditions are limited, this table provides a valuable overview of their relative stabilities.
| Property | This compound | Diphenylsilanediol | Triphenylsilanol |
| Thermal Stability | |||
| Melting Point (°C) | 101[1] | 144 - 148[2] | 150 - 155[3][4] |
| Boiling Point (°C) | 122.2 (Predicted)[1][5] | - | 389[3] |
| Decomposition | - | Decomposes at 138-142 °C[6] | Considered to have high thermal stability[7] |
| Hydrolytic Stability | |||
| General Behavior | Known as a hydrolysis product of silicones[8][9] | Stable under normal conditions, condensation accelerated by basic impurities[2] | The triphenylsilyl group is considerably more stable (about 400 times) than the TMS group toward acidic hydrolysis.[10] |
| Oxidative Stability | |||
| General Behavior | Can be degraded by indirect photolysis in the presence of hydroxyl radicals[11] | Generally considered to have good chemical stability. | Generally considered to have good chemical stability. |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the organosilanol.
Methodology: This protocol is based on the principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[12][13][14][15]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the organosilanol sample into a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins. The decomposition temperature can be reported as the temperature at 5% weight loss (Td5%) or the peak of the derivative thermogravimetric (DTG) curve.
-
Protocol 2: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of the organosilanol at different pH values.
Methodology: This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[16][17][18][19][20]
-
Materials:
-
The organosilanol to be tested.
-
Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for quantifying the organosilanol concentration.
-
-
Procedure:
-
Prepare solutions of the organosilanol in each of the buffer solutions at a known concentration (e.g., 10 mg/L).
-
Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the aliquot to determine the concentration of the remaining organosilanol using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Plot the concentration of the organosilanol versus time for each pH.
-
Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt, where [A]t is the concentration at time t, and [A]0 is the initial concentration.
-
Calculate the half-life (t1/2) for each pH using the equation: t1/2 = 0.693/k.
-
Protocol 3: Oxidative Stability Assessment
Objective: To qualitatively assess the oxidative stability of the organosilanol.
Methodology: A common method to assess oxidative stability involves exposing the compound to an oxidizing agent and monitoring its degradation over time.
-
Materials:
-
The organosilanol to be tested.
-
A suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution).
-
An oxidizing agent (e.g., hydrogen peroxide or a Fenton's reagent system).
-
Analytical instrumentation (e.g., GC-MS or LC-MS) to identify and quantify degradation products.
-
-
Procedure:
-
Dissolve the organosilanol in the chosen solvent to a known concentration.
-
Add the oxidizing agent to the solution. The concentration of the oxidizing agent should be chosen to induce measurable degradation over a reasonable timeframe.
-
Maintain the solution at a constant temperature and stir.
-
At various time points, take samples and quench the oxidation reaction if necessary (e.g., by adding a reducing agent like sodium sulfite).
-
-
Analysis:
-
Analyze the samples to determine the concentration of the parent organosilanol and to identify any major degradation products.
-
-
Data Analysis:
-
Plot the disappearance of the parent organosilanol over time to determine a degradation rate.
-
Characterize the degradation products to understand the oxidation pathway.
-
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the stability assessment process, the following diagrams have been created using the DOT language.
Conclusion
The stability of organosilanols is a multifaceted property influenced by the nature of the organic substituents attached to the silicon atom. Based on the available data, the stability generally follows the trend: Triphenylsilanol > Diphenylsilanediol > this compound . The phenyl groups in Triphenylsilanol and Diphenylsilanediol provide significant steric hindrance and electronic effects that enhance both thermal and hydrolytic stability compared to the methyl groups in this compound. For applications requiring high-temperature processing or long-term stability in aqueous environments, Diphenylsilanediol and particularly Triphenylsilanol are likely to be more suitable choices. This compound, being more susceptible to condensation and degradation, may be preferred in applications where biodegradability or transient behavior is desired. The provided experimental protocols offer a standardized approach for researchers to generate their own comparative data under specific conditions relevant to their work.
References
- 1. echemi.com [echemi.com]
- 2. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 3. 791-31-1 CAS MSDS (Triphenylsilanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Triphenylsilanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. DIPHENYLSILANEDIOL | [gelest.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Fate of this compound (DMSD) in outdoor bare surface soil and its relation to soil water loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 11. Fate of this compound (DMSD) via indirect photolysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. infinitalab.com [infinitalab.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. kalite.com [kalite.com]
- 15. store.astm.org [store.astm.org]
- 16. enfo.hu [enfo.hu]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 19. oecd.org [oecd.org]
- 20. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
Comparative analysis of the biocompatibility of silanol-modified surfaces
A Comparative Guide to the Biocompatibility of Silanol-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
The interaction between a biomaterial and its host environment is a critical determinant of its success. Surface modification is a key strategy for optimizing this interaction, and silanization, the process of modifying a surface with silane (B1218182) coupling agents, is a versatile and widely adopted technique. By creating a surface rich in silanol (B1196071) (Si-OH) groups or by further functionalizing these groups, researchers can precisely tune the surface properties of materials like silicon, titanium, and glass to control their biological performance.
This guide provides a comparative analysis of the biocompatibility of various silanol-modified surfaces, focusing on key performance indicators such as protein adsorption, cell adhesion and proliferation, and cytotoxicity. The information is supported by experimental data and detailed methodologies to aid in the selection and design of surfaces for biomedical applications.
Comparative Analysis of Protein Adsorption
The initial event upon implantation of any biomaterial is the rapid adsorption of proteins from the surrounding biological fluids. This adsorbed layer mediates subsequent cellular interactions. Silanization can be tailored to either minimize or selectively promote protein adsorption.
Generally, the adsorption of proteins onto a silica (B1680970) or silanol surface is governed by electrostatic interactions between the negatively charged surface (due to deprotonated silanol groups at physiological pH) and positive charges on the protein.[1][2] However, the specific type of silane modification dramatically alters this behavior. For instance, modifying a surface with (3-aminopropyl)triethoxysilane (APTES) introduces primary amine groups, which can enhance the immobilization of biomolecules.[3] Conversely, grafting polyethylene (B3416737) glycol (PEG) chains via silanization is a common strategy to create a hydrophilic layer that resists protein adsorption, thus improving biocompatibility for certain applications.
| Surface/Modification | Model Protein(s) | Adsorption Metric (Mass Change, µg/cm²) | Key Finding |
| Bare Silicon Dioxide | Fibrinogen, Albumin (HSA), IgG | 13.80 (Fibrinogen), 11.70 (HSA), 11.16 (IgG) | Fibrinogen shows the highest selectivity, likely due to its larger size. |
| APTES-Modified SiO₂ | Fibrinogen, Albumin (HSA), IgG | ~8.00 - 8.80 | Provides a surface for protein attachment, with selectivity depending on protein concentration. |
| Leucine-conjugated SiO₂ | Fibrinogen, Albumin (HSA), IgG | Mass change increases with protein concentration. | Demonstrates that amino acid conjugation can tune protein interaction. |
| Histidine-conjugated SiO₂ | Fibrinogen, Albumin (HSA), IgG | Shows different protein selectivity compared to Leucine. | Highlights the specificity of surface chemistry in protein adsorption. |
Table 1: Summary of quantitative data on protein adsorption on various silanol-modified and control surfaces.
Comparative Analysis of Cell Adhesion, Proliferation, and Differentiation
For applications like tissue engineering and orthopedic implants, promoting cell adhesion, proliferation, and differentiation is paramount. Silane modifications, often combined with bioactive molecules, are highly effective for this purpose. A study comparing different silanes for immobilizing the cell-adhesive peptide c(RGDfK) on titanium surfaces found that APTES, 3-mercaptopropyl)trimethoxysilane (MPTS), and γ-methacryloxypropyltrimethoxysilane (γ-MPS) significantly enhanced cell proliferation and alkaline phosphatase (ALP) activity in pre-osteoblast cells compared to controls. The APTES-modified group, in particular, showed the best cell adhesion effects.
| Surface/Modification | Cell Type | Metric | Result |
| Untreated Titanium (Control) | MC3T3-E1 | Proliferation & ALP Activity | Baseline |
| Alkali-heat treated Ti (OH) | MC3T3-E1 | Proliferation & ALP Activity | Baseline |
| OH + APTES + c(RGDfK) | MC3T3-E1 | Adhesion, Proliferation, ALP Activity | Best cell adhesion; Significantly higher proliferation and ALP activity vs. control. |
| OH + CPTES + c(RGDfK) | MC3T3-E1 | Proliferation & ALP Activity | No significant difference from control. |
| OH + MPTS + c(RGDfK) | MC3T3-E1 | Proliferation & ALP Activity | Significantly higher proliferation and ALP activity vs. control. |
| OH + γ-MPS + c(RGDfK) | MC3T3-E1 | Proliferation & ALP Activity | Significantly higher proliferation and ALP activity vs. control. |
Table 2: Comparative cell response on titanium surfaces modified with different silanes and a cell-adhesive peptide.
Comparative Analysis of Cytotoxicity
The cytotoxicity of the modifying agent is a primary concern for any biomedical application. Studies have shown that the choice of silane is critical, as some derivatives can induce cytotoxic effects while others are highly biocompatible. For example, an evaluation of silane-modified clays (B1170129) showed that while a 3-aminopropyltriethoxysilane (B1664141) (APTES) modified clay exhibited no cytotoxic damage, a vinyltrimethoxysilane (B1682223) modified version caused a significant decrease in cell viability. Another study found that silane coupling agents with hydrophobic groups, such as 3-methacryloylxytrimethoxysilane (3-MPS), were not cytotoxic.
| Silane Agent / Modification | Cell Line | Metric | Result |
| 3-methacryloylxytrimethoxysilane (3-MPS) | V79 (Chinese Hamster fibroblast) | IC50 | >100% (Non-cytotoxic) |
| nonafluorohexyltrimethoxysilane (4F) | V79 (Chinese Hamster fibroblast) | IC50 | >100% (Non-cytotoxic) |
| 3-(4-methacryloyloxyphenyl) propyltrimethoxysilane (p-MBS) | V79 (Chinese Hamster fibroblast) | IC50 | >100% (Non-cytotoxic) |
| APTES-modified clay (Clay3) | Caco-2, HepG2 | Cell Viability | Unaffected compared to control. |
| Vinyltrimethoxysilane-modified clay (Clay4) | Caco-2, HepG2 | Cell Viability | Reduction in cell viability to 63% of control. |
| Triethoxy(octyl)silane (EOS) on HNTs | C6 rat glioblastoma | Apoptosis | Increased cell mortality via apoptosis. |
| Trimethoxy(propyl)silane (TMPS) on HNTs | C6 rat glioblastoma | Apoptosis | Increased cell mortality via apoptosis. |
Table 3: Comparative cytotoxicity of various silane coupling agents and modifications.
In Vivo Biocompatibility
Ultimately, the performance of a modified surface must be validated in a living system. In vivo studies provide crucial information on tissue integration, inflammation, and overall host response. A key study using a rabbit model evaluated bone formation on titanium screw implants coated with APTES. The results showed that the silanized surface did not impair bone formation compared to control implants.[4] After 3 and 6 weeks, there was no significant difference in bone-to-implant contact (BIC) between the groups, and no inflammatory response or adverse reactions were observed.[4] This indicates that a stable APTES coating is biocompatible and can serve as a reliable anchor for attaching osteogenic molecules to improve implant osseointegration.[4]
Experimental Protocols & Methodologies
Reproducibility is contingent on detailed experimental protocols. Below are methodologies for the key experiments cited in this guide.
Protocol 1: Surface Preparation and Silanization
This protocol describes a general procedure for modifying a silicon or titanium substrate.
-
Substrate Cleaning: Substrates (e.g., silicon wafers, titanium discs) are first rigorously cleaned to remove organic contaminants. A common method involves sonication in solvents like acetone (B3395972) and methanol, followed by rinsing with deionized water. An aggressive cleaning and hydroxylation step involves immersion in a "piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl (-OH) groups for reaction with silanes, substrates are often treated with an oxygen plasma cleaner or soaked in an acidic or basic solution.
-
Silanization (Vapor Deposition Example):
-
Place the cleaned, activated substrates inside a vacuum desiccator.
-
Place a small, open container with a few drops (e.g., 0.1 mL) of the desired silane (e.g., APTES) inside the desiccator, separate from the substrates.
-
Evacuate the desiccator to allow the silane to form a vapor.
-
Allow the deposition to proceed for a set time (e.g., 2-12 hours) to form a self-assembled monolayer.
-
-
Curing: After deposition, the substrates are typically baked in an oven (e.g., at 110-150°C for 10-60 minutes) to cross-link the silane layer and covalently bond it to the surface.[5]
Protocol 2: Protein Adsorption Analysis via Quartz Crystal Microbalance (QCM)
QCM is a highly sensitive technique for real-time monitoring of mass changes on a sensor surface.[1][6]
-
Sensor Preparation: A quartz crystal sensor coated with the material of interest (e.g., SiO₂) is cleaned (e.g., with UV/Ozone treatment) and mounted in the QCM flow module.[1]
-
Baseline Establishment: A buffer solution (e.g., Phosphate-Buffered Saline, PBS) is flowed over the sensor surface at a constant rate until a stable resonant frequency and dissipation signal are achieved.[7]
-
Protein Injection: The protein solution (e.g., 0.5 mg/mL fibrinogen in PBS) is injected into the flow cell.[8]
-
Adsorption Monitoring: The QCM software records the decrease in frequency (ΔF) and increase in dissipation (ΔD) in real-time as the protein adsorbs to the surface. A decrease in frequency is proportional to an increase in mass.[8]
-
Rinsing: After the adsorption signal plateaus, the buffer solution is flowed again to remove any loosely bound protein.
-
Data Analysis: The final frequency shift is used to calculate the total adsorbed mass per unit area (e.g., in ng/cm²) using the Sauerbrey equation for rigid films.[6]
Protocol 3: Cell Viability and Proliferation Assay (MTS/CCK-8)
These colorimetric assays measure the metabolic activity of viable cells.
-
Sample Preparation: Modified and control substrates are sterilized (e.g., with ethylene (B1197577) oxide or 70% ethanol) and placed in the wells of a sterile multi-well cell culture plate.
-
Cell Seeding: A suspension of cells (e.g., MC3T3-E1 osteoblasts) is added to each well at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Incubation: The plate is incubated under standard cell culture conditions (37°C, 5% CO₂) for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, the culture medium is removed and replaced with fresh medium containing the assay reagent (e.g., 20 µL of MTS solution per 100 µL of medium).[9]
-
Incubation with Reagent: The plate is incubated for 1-4 hours, allowing viable cells to convert the tetrazolium salt (MTS) into a colored formazan (B1609692) product.[9]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS). The intensity of the color is directly proportional to the number of viable cells.
Protocol 4: Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)
ALP is an early marker for osteoblast differentiation.
-
Cell Culture: Pre-osteoblast cells (e.g., MC3T3-E1) are cultured on the test and control surfaces as described above, typically for longer periods (e.g., 7, 14, and 21 days) in an osteogenic differentiation medium.
-
Cell Lysis: At each time point, the cells are washed with PBS and then lysed using a lysis buffer (e.g., containing Triton X-100) to release intracellular proteins, including ALP.
-
ALP Reaction: The cell lysate is mixed with a solution containing a substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP).[10]
-
Incubation: The mixture is incubated at 37°C. The ALP enzyme in the lysate converts the colorless pNPP into a yellow product, p-nitrophenol.[10]
-
Absorbance Measurement: The reaction is stopped (e.g., by adding NaOH), and the absorbance of the yellow product is measured at 405 nm. The ALP activity is calculated relative to the total protein content in the lysate (determined by a separate assay like BCA) and expressed as units per mg of protein.
References
- 1. Sample Preparation in Quartz Crystal Microbalance Measurements of Protein Adsorption and Polymer Mechanics [jove.com]
- 2. Competitive inhibition of protein adsorption to silica surfaces by their coating with high density charge polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioforcenano.com [bioforcenano.com]
- 4. mdpi.com [mdpi.com]
- 5. hms.harvard.edu [hms.harvard.edu]
- 6. Protein Adsorption to Titanium and Zirconia Using a Quartz Crystal Microbalance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quartz Crystal Microbalance Analysis of Antimicrobial Protein Adsorption onto Zirconia [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the influence of alkyl chain length in silanols on surface properties
A comparative guide for researchers on the influence of alkyl chain length in silanols on surface hydrophobicity, offering insights into tailoring surface properties for a range of scientific applications.
In the realm of surface science and modification, silanization stands out as a robust method to functionalize surfaces, altering their inherent properties to suit specific applications, from advanced drug delivery systems to self-cleaning coatings. A critical factor in this process is the choice of silanol (B1196071), specifically the length of its alkyl chain. This guide provides an objective comparison, supported by experimental data, of how varying the alkyl chain length of silanols significantly influences the resulting surface properties, primarily hydrophobicity.
The consensus in the scientific literature is that the hydrophobicity of a silanized surface, commonly quantified by the water contact angle, generally increases with the length of the alkyl chain.[1] Longer alkyl chains present a more formidable non-polar barrier to water. However, this trend holds up to an optimal point, beyond which excessively long chains can lead to a decrease in hydrophobicity, potentially due to disordered molecular packing on the surface.[1][2]
Comparative Analysis of Surface Properties
The following table summarizes experimental data from various studies, illustrating the relationship between the number of carbon atoms in the silanol alkyl chain and the resulting water contact angle on modified surfaces.
| Alkyl Chain Length (Number of Carbons) | Silane (B1218182) Example(s) | Substrate | Water Contact Angle (°) | Surface Character | Reference(s) |
| C1 | Triethoxymethylsilane, Methyltrimethoxysilane (MTMS) | Silica (B1680970) Nanoparticles, Glass | ~0° | Hydrophilic | [1][3][4] |
| C3 | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length | Hydrophobic | [1] |
| C8 | Trimethoxy(octyl)silane, Octyltrimethoxysilane (OTMS) | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6° | Highly Hydrophobic | [1][2][3][4] |
| C12 | Dodecyltrichlorosilane (DTS) | Silica | - | Hydrophobic | [5][6] |
| C16 | Hexadecyltrimethoxysilane (HDTMS) | Glass | Decreased compared to C8 | Less Hydrophobic | [2][4] |
| C18 | Octadecyltrichlorosilane (OTS) | Silica, Mica | - | Highly Hydrophobic | [5][6][7] |
The Underlying Mechanism: From Molecular Structure to Macroscopic Properties
The transition from a hydrophilic to a hydrophobic surface is governed by the self-assembly of silanol molecules on the substrate. The alkyl chains orient themselves away from the surface, creating a new interface with significantly lower surface energy.
As the alkyl chain length increases, the van der Waals interactions between adjacent chains become stronger, promoting a more ordered and densely packed monolayer. This enhanced order and density more effectively shield the underlying hydrophilic substrate from water, leading to a higher contact angle.
However, studies have shown that beyond a certain length (e.g., C16), the water contact angle may decrease.[2][4] This is attributed to the increased flexibility and potential for entanglement of very long alkyl chains, which can disrupt the formation of a well-ordered monolayer, leading to defects and a less uniform surface.[2]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments involved in investigating the influence of silanol alkyl chain length.
I. Substrate Preparation and Cleaning
-
Materials : Silicon wafers, glass slides, or silica nanoparticles.[1]
-
Cleaning Agents : Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Caution: extremely corrosive and reactive ), deionized water, ethanol, acetone.[1]
-
Procedure :
-
Substrates are sonicated in a sequence of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.[1]
-
To maximize the density of hydroxyl groups for silanization, substrates are activated, often by immersion in a piranha solution for a specified duration, followed by extensive rinsing with deionized water and drying with a stream of nitrogen.[1]
-
II. Silanization Procedure (Solution-Phase Deposition)
-
Materials : A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C3, C8, C12, C16, C18), anhydrous toluene (B28343) or ethanol.[1]
-
Procedure :
-
A solution of the desired alkylsilane (e.g., 1-5% v/v) is prepared in an anhydrous solvent like toluene.[1]
-
The cleaned and activated substrates are immersed in the silane solution.[1]
-
The reaction is allowed to proceed for a duration ranging from minutes to several hours, at either room or elevated temperatures.[1]
-
Post-reaction, the substrates are removed and thoroughly rinsed with the solvent to eliminate any unbound silane molecules.[1]
-
III. Surface Characterization: Water Contact Angle Measurement
-
Apparatus : Goniometer.
-
Procedure :
-
The hydrophobicity of the modified surfaces is determined by measuring the static water contact angle.[1]
-
A deionized water droplet of a specific volume is carefully placed on the surface.[1]
-
The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.[1]
-
To ensure accuracy, multiple measurements are taken at different locations on the surface, and the average value is reported.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Characterization of alkylsilane self-assembled monolayers by molecular simulation. | Semantic Scholar [semanticscholar.org]
- 6. Characterization of alkylsilane self-assembled monolayers by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
Head-to-head comparison of Dimethylsilanediol and other precursors for PDMS synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Precursor Selection in PDMS Synthesis
Polydimethylsiloxane (B3030410) (PDMS) is a versatile silicone polymer with widespread applications in biomedical devices, microfluidics, and drug delivery, owing to its biocompatibility, optical transparency, and tunable mechanical properties. The choice of precursor is a critical determinant of the final properties of the PDMS, as well as the complexity and efficiency of the synthesis process. This guide provides a head-to-head comparison of common precursors for PDMS synthesis: dimethylsilanediol (B41321), dichlorodimethylsilane (B41323), octamethylcyclotetrasiloxane (B44751), and diethoxydimethylsilane (B1329274), supported by experimental data and detailed protocols.
Executive Summary
The synthesis of polydimethylsiloxane (PDMS) can be broadly achieved through two primary mechanisms: polycondensation and ring-opening polymerization (ROP). Dichlorodimethylsilane and alkoxysilanes like diethoxydimethylsilane typically undergo hydrolysis followed by polycondensation, while cyclic siloxanes such as octamethylcyclotetrasiloxane are polymerized via ROP. This compound is a key intermediate in the hydrolysis pathway and can also theoretically undergo direct polycondensation.
The selection of a precursor significantly impacts reaction conditions, yield, and the physicochemical properties of the resulting polymer, including viscosity, molecular weight, and purity. While ring-opening polymerization of octamethylcyclotetrasiloxane is often favored for producing high-purity, high-molecular-weight PDMS, hydrolysis-condensation of dichlorodimethylsilane offers a more direct and often more cost-effective route.[1] The roles and practical applications of this compound and diethoxydimethylsilane as primary precursors are less commonly documented in publicly available literature, with this compound primarily appearing as an intermediate.
Comparative Analysis of Precursors
The following tables summarize the quantitative data for PDMS synthesis using different precursors, providing a clear comparison of reaction parameters and resulting polymer properties.
Table 1: Comparison of Reaction Conditions for PDMS Synthesis
| Precursor | Synthesis Method | Catalyst/Initiator | Temperature (°C) | Reaction Time | Byproducts |
| Dichlorodimethylsilane (DCMS) | Hydrolysis & Polycondensation | Acid, Base, or Neutral | 60 - 140 | 2 - 63 days (self-polymerization) or shorter with catalyst | HCl, Water |
| Octamethylcyclotetrasiloxane (D4) | Ring-Opening Polymerization (ROP) | Acid (e.g., DBSA) or Base (e.g., KOH) | 60 - 150 | 15 min - 8 h | None (in ideal ROP) |
| Diethoxydimethylsilane | Hydrolysis & Polycondensation | Acid or Base (e.g., triethylamine) | 65 - 118 | 8 - 72 h | Ethanol, Water |
| This compound | Polycondensation | (Metalation with BuLi for initiation) | Room Temperature | Not specified | Water |
Table 2: Comparison of Resulting PDMS Properties
| Precursor | Yield (%) | Viscosity (Pa·s) | Molecular Weight ( g/mol ) | Refractive Index | Surface Tension (mN/m) |
| Dichlorodimethylsilane (DCMS) | ~40-95 | 0.57 - 5.13 | Varies with conditions | 1.4001 - 1.4036 | 19 - 21 |
| Octamethylcyclotetrasiloxane (D4) | 39.73 - >90 | 0.58 - 9.36 | Up to 1,353,000 | 1.3982 - 1.4048 | 20 - 23 |
| Diethoxydimethylsilane | ~80-94 | Varies with conditions | 3,500 - 70,000 | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The properties of PDMS are highly dependent on the specific reaction conditions, including catalyst concentration, reaction time, and the presence of chain stoppers.
Reaction Mechanisms and Experimental Workflows
The synthesis of PDMS from different precursors involves distinct chemical pathways. The following diagrams illustrate these mechanisms and typical experimental workflows.
Dichlorodimethylsilane (DCMS): Hydrolysis and Polycondensation
The synthesis of PDMS from dichlorodimethylsilane is a two-step process involving hydrolysis to form this compound intermediates, followed by polycondensation to yield the final polymer.[2] This process can be catalyzed by acids or bases, or proceed under neutral conditions.
Octamethylcyclotetrasiloxane (D4): Ring-Opening Polymerization (ROP)
Ring-opening polymerization of D4 is a chain-growth polymerization that can be initiated by either an acid or a base.[3] This method allows for good control over the molecular weight of the resulting polymer.
References
- 1. Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review | Trends in Sciences [tis.wu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dimethylsilanediol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of dimethylsilanediol (B41321), ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Protocols
This compound, while utilized in various applications, requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive range of PPE is necessary to mitigate risks associated with the handling of this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and potential eye contact. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Latex). | Prevents skin contact with the substance. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Avoids inhalation of any potential vapors or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are fundamental to preventing accidents and ensuring the integrity of the chemical.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Do not breathe vapors or aerosols. Handle in a well-ventilated area, preferably a fume hood. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service. However, for laboratory-scale waste, pre-treatment to reduce its potential environmental impact may be considered, always in compliance with local regulations. The following protocols are provided as a guide and should be adapted to institutional and regulatory requirements.
Experimental Protocol: Acid-Catalyzed Hydrolysis and Neutralization
This protocol is based on the principle that the degradation of silanols can be accelerated under acidic conditions, followed by neutralization to prepare the waste for collection by a certified disposal company.
Objective: To hydrolyze this compound in an aqueous solution to facilitate its eventual breakdown into less harmful components.
Materials:
-
Waste this compound solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution for neutralization
-
pH indicator strips or a pH meter
-
Appropriate waste container, properly labeled
Procedure:
-
Preparation: Ensure all work is conducted in a fume hood while wearing the appropriate PPE.
-
Dilution: If the this compound waste is concentrated, dilute it with water to a concentration of less than 5%. This helps to control the reaction rate.
-
Acidification: Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the this compound solution while stirring. Monitor the pH and adjust it to a range of 3-4.
-
Reaction Time: Allow the acidified solution to stand for a minimum of 24 hours in a sealed, properly labeled container within the fume hood. This allows for the acid-catalyzed hydrolysis to proceed.
-
Neutralization: After the reaction period, slowly add a neutralizing agent (e.g., sodium hydroxide or sodium bicarbonate solution) while stirring. Monitor the pH closely until it reaches a neutral range (pH 6-8). Be cautious as neutralization can be an exothermic reaction.
-
Final Disposal: The neutralized aqueous waste should be transferred to a clearly labeled hazardous waste container. Do not mix this waste with other waste streams unless it is known to be compatible.
-
Collection: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance and Best Practices
It is imperative to remember that all chemical waste disposal is subject to local, state, and federal regulations. The procedures outlined above are intended as a guide for in-laboratory pre-treatment and do not replace the need for professional waste disposal.
-
Never dispose of this compound or its treated solutions down the drain.
-
Always maintain accurate records of the waste generated and its treatment.
-
Consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance.
By adhering to these procedures and maintaining a commitment to safety and environmental responsibility, laboratory professionals can effectively manage this compound waste, fostering a secure and compliant research environment.
Essential Safety and Operational Guide for Handling Dimethylsilanediol
For Immediate Use by Laboratory Personnel
This guide provides critical safety, handling, and disposal protocols for Dimethylsilanediol (B41321), ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment for this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against potential splashes. Contact lenses should not be worn. |
| Hands | Nitrile or neoprene rubber gloves | Gloves must be inspected before each use and should comply with EU Directive 89/686/EEC and the EN 374 standard. |
| Body | Laboratory coat | A standard lab coat is required for handling small quantities. For larger amounts or situations with a higher risk of splashing, chemically resistant or flame-retardant clothing is recommended to prevent skin contact.[1] |
| Respiratory | Use in a well-ventilated area is crucial. A full-face respirator is necessary if exposure limits are surpassed, or if irritation or other symptoms are experienced.[1] | Handling should be performed in a chemical fume hood to minimize the inhalation of any dust or aerosols that may form.[2] |
Hazard and Safety Data
Understanding the inherent risks associated with this compound is crucial for safe handling. This substance is classified as a skin and eye irritant.[3]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C2H8O2Si | [2] |
| Molecular Weight | 92.17 g/mol | [4] |
| Appearance | White to pale red solid | [5] |
| Melting Point | 96-98 °C | [6] |
| Boiling Point | 122.2 ± 23.0 °C (Predicted) | [1] |
| Density | 1.097 g/cm³ | [2] |
| Flash Point | 27.7 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Table 3: Health Hazard Information for this compound
| Hazard Type | Description | GHS Classification |
| Acute Toxicity (Oral) | Data not available | Not classified |
| Skin Corrosion/Irritation | Causes skin irritation | Skin Irrit. 2[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye Irrit. 2A[3] |
| Respiratory Sensitization | May cause respiratory irritation | STOT SE 3[3] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2[4] |
Operational Plan: Spill Management
Immediate and appropriate action is critical in the event of a this compound spill to mitigate risks and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance by using a fume hood, to disperse any airborne dust.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE detailed in Table 1, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust generation. For liquid spills, create a dike around the spill using an inert absorbent material.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Carefully scoop the absorbed material and spilled substance into a designated, sealable waste container. Use non-sparking tools if the material is in a flammable solvent.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water or a suitable laboratory detergent.[7] For silicone-based residues, wiping with isopropyl alcohol (greater than 90% concentration) on a cloth can be effective.[7]
-
Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning cloths, must be placed in a sealed, properly labeled hazardous waste container.
-
Seek Medical Attention: If there has been any personal exposure, follow the first aid procedures outlined in the Safety Data Sheet and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to ensure environmental protection and regulatory compliance.
Step-by-Step Waste Disposal Protocol:
-
Waste Segregation: Collect all waste materials contaminated with this compound, including unused product, spill cleanup debris, and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements: The waste container must be made of a compatible material, be in good condition, and have a tightly sealing lid.
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantities of the waste.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[8]
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (such as acetone (B3395972) or ethanol). Dispose of the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Protocol: Synthesis of this compound via Hydrolysis of Dichlorodimethylsilane (B41323)
This protocol details a common method for the laboratory synthesis of this compound. Caution: This reaction is exothermic and produces hydrochloric acid as a byproduct. It must be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Dichlorodimethylsilane
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.
-
Add a solution of dichlorodimethylsilane in diethyl ether to the round-bottom flask.
-
Slowly add deionized water to the dropping funnel.
-
With vigorous stirring, add the water dropwise to the dichlorodimethylsilane solution, maintaining the reaction temperature below 20°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
Diagrams
Caption: Workflow for handling a this compound spill.
References
- 1. This compound CAS#: 1066-42-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. bu.edu [bu.edu]
- 4. This compound | C2H8O2Si | CID 14014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Clean Off Silicone Oil Fast Safe Effective Methods - Blissam [blissamchem.com]
- 6. echemi.com [echemi.com]
- 7. polymerscience.com [polymerscience.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
